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Core Science & Biosynthesis

Foundational

Process Chemistry and Pharmacological Utility of 1-Cyclobutyl-4-nitro-1H-pyrazole: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, offering excellent metabolic stability, hydrogen-bonding capabilities, and tunable physicochemical properties. 1-Cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, offering excellent metabolic stability, hydrogen-bonding capabilities, and tunable physicochemical properties. 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1) has emerged as a critical advanced building block in the synthesis of novel therapeutics. By pairing the electron-withdrawing nitro group—which serves as a masked amine for downstream coupling—with a lipophilic, sterically constrained cyclobutyl ring, this intermediate provides unique spatial geometry. This whitepaper provides an in-depth technical analysis of its process chemistry, self-validating synthesis protocols, and its downstream applications in targeting thromboembolic disorders and central nervous system (CNS) demyelinating diseases.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-cyclobutyl-4-nitro-1H-pyrazole is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

PropertySpecification / Value
IUPAC Name 1-Cyclobutyl-4-nitro-1H-pyrazole
CAS Registry Number 1802602-68-1
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Appearance Solid (typically white to off-white powder)
Monoisotopic Mass 167.07
LCMS (m/z) 168.0 [M+H]⁺
Solubility Profile Highly soluble in DMF, DMSO, CH₂Cl₂, and Ethyl Acetate

Data supported by commercial chemical profiling and vendor specifications ().

Mechanistic Synthesis & Process Scale-Up

The synthesis of 1-cyclobutyl-4-nitro-1H-pyrazole relies on the SN​2 N-alkylation of 4-nitro-1H-pyrazole. While seemingly straightforward, the process chemistry requires precise thermal and stoichiometric control due to the severe steric hindrance of the cyclobutyl electrophile.

Experimental Protocol: SN​2 N-Alkylation

The following methodology is engineered as a self-validating system, ensuring high yield and preventing the accumulation of unreacted starting material.

Step 1: Irreversible Deprotonation

  • Action: Charge a flame-dried round-bottom flask with 4-nitro-1H-pyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Cool the mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in portions.

  • Causality & Logic: The pKa of the pyrazole N-H is approximately 14.5. Using a strong base like NaH ensures irreversible and quantitative deprotonation to form the highly nucleophilic pyrazolide anion. Anhydrous DMF is critical; any moisture will rapidly quench the NaH, altering the stoichiometric ratio. The 0 °C environment mitigates the exothermic acid-base reaction.

  • Validation Checkpoint: The evolution of H2​ gas serves as an immediate visual confirmation of active deprotonation. Wait until gas evolution ceases before proceeding.

Step 2: Electrophile Introduction & Kinetic Monitoring

  • Action: Introduce bromocyclobutane (1.5 eq) dropwise. Remove the ice bath, allowing the reaction to warm to room temperature (rt), and stir overnight.

  • Causality & Logic: The initial room-temperature phase allows the SN​2 reaction to commence while suppressing competitive E2​ elimination of the secondary alkyl halide.

  • Validation Checkpoint: Analyze an aliquot via HPLC or LCMS. Due to the steric hindrance of the cyclobutane ring, the reaction will likely show significant unreacted starting material at this stage.

Step 3: Thermal Activation (Overcoming Steric Strain)

  • Action: If HPLC indicates incomplete conversion, add an additional 1.0 eq of NaH and 1.0 eq of bromocyclobutane. Heat the reaction mixture to 65 °C for 6-8 hours.

  • Causality & Logic: Cyclobutyl halides are notoriously poor substrates for SN​2 reactions. The steric crowding and ring strain in the pentacoordinate transition state significantly raise the activation energy ( Ea​ ). Thermal activation at 65 °C is strictly required to overcome this kinetic barrier, as established in optimized patent protocols ().

Step 4: Workup and Isolation

  • Action: Quench carefully with water, extract with Ethyl Acetate, wash the organic layer with brine (to remove DMF), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Synthesis_Pathway A 4-Nitro-1H-pyrazole (Starting Material) B NaH / DMF (Deprotonation at 0°C) A->B C Pyrazolide Anion (Nucleophile) B->C E Thermal Activation (65°C, SN2 Reaction) C->E D Bromocyclobutane (Electrophile) D->E F 1-Cyclobutyl-4-nitro-1H-pyrazole (Isolated Product) E->F

Fig 1. N-alkylation synthesis workflow of 1-Cyclobutyl-4-nitro-1H-pyrazole via SN2 displacement.

Downstream API Elaboration & Pharmacological Targets

1-Cyclobutyl-4-nitro-1H-pyrazole is rarely the final Active Pharmaceutical Ingredient (API). Instead, the nitro group is subjected to catalytic hydrogenation (e.g., H2​ , Pd/C) or chemical reduction (e.g., Fe/ NH4​Cl ) to yield 1-cyclobutyl-1H-pyrazol-4-amine . This amine is a highly versatile nucleophile used in the synthesis of complex macrocycles and heterocyclic therapeutics.

Target 1: Factor XIa Inhibition (Antithrombotics)

The cyclobutyl-pyrazole motif is a critical structural determinant in the design of macrocyclic Factor XIa inhibitors. Factor XIa is a serine protease in the intrinsic coagulation pathway. By incorporating the 1-cyclobutyl-1H-pyrazol-4-amine moiety into a macrocyclic core, researchers have achieved highly selective Factor XIa inhibition ( Ki​ < 1.0 nM). This provides a profound antithrombotic effect with a significantly lower risk of bleeding compared to traditional anticoagulants like warfarin or heparin ().

Target 2: GPR17 Modulation (CNS Remyelination)

Recent advancements have utilized this compound to synthesize indole and pyrrolopyridine derivatives that act as potent GPR17 modulators. G-protein coupled receptor 17 (GPR17) is heavily expressed in the CNS and acts as a negative regulator of oligodendrocyte precursor cell differentiation. By antagonizing GPR17, these novel APIs stimulate myelin gene expression, promoting robust remyelination. This presents a breakthrough therapeutic avenue for demyelinating diseases such as Multiple Sclerosis (MS) ().

GPR17_Pathway A 1-Cyclobutyl-4-nitro-1H-pyrazole (Chemical Precursor) B Nitro Reduction (Amine Intermediate) A->B H2, Pd/C C API Synthesis (Indole/Pyrrolopyridine) B->C Coupling D GPR17 Receptor (Oligodendrocytes) C->D Binding E Receptor Inhibition (cAMP/Ca2+ Modulation) D->E Antagonism F Myelin Gene Expression & CNS Repair E->F

Fig 2. Downstream pharmacological application in GPR17 modulation for CNS remyelination.

Analytical Characterization & Quality Control

To ensure batch-to-batch reproducibility and verify the regioselectivity of the alkylation (confirming N1 substitution rather than C-alkylation), rigorous analytical validation is required.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • δ 8.19 (s, 1H) and δ 8.11 (s, 1H): These two distinct singlets correspond to the isolated protons on the pyrazole ring (C3 and C5), confirming the integrity of the heteroaromatic core.

    • δ 4.87 - 4.73 (m, 1H): Corresponds to the methine proton (-CH-) of the cyclobutyl ring adjacent to the highly electronegative pyrazole nitrogen.

    • δ 2.64 - 2.51 (m, 4H) and δ 2.04 - 1.82 (m, 2H): Correspond to the remaining six methylene protons (-CH₂-) of the cyclobutyl ring.

  • Liquid Chromatography-Mass Spectrometry (LCMS):

    • The compound exhibits a clean molecular ion peak at m/z = 168.0 [M+H]⁺ , perfectly aligning with the calculated exact mass of 167.07 g/mol .

References

  • Dilger, A. K., et al. (2019).Macrocyclic factor XIa inhibitors bearing heterocyclic groups. U.S. Patent No. 10,273,236 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Jiang, Y., et al. (2025).Indole and pyrroloypyridine derivatives as gpr17 modulators. PCT Application No. WO2025038863A1. World Intellectual Property Organization.
Exploratory

1-Cyclobutyl-4-nitro-1H-pyrazole (CAS 1802602-68-1): A Technical Guide to Synthesis and Drug Discovery Applications

Introduction and Strategic Importance In modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on specialized heterocyclic building blocks. 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

In modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on specialized heterocyclic building blocks. 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS No. 1802602-68-1) has emerged as a critical intermediate in the development of novel pharmaceuticals, particularly in the synthesis of G-protein coupled receptor (GPCR) modulators and coagulation cascade inhibitors[1],[2],[3].

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a strategic structural moiety. The incorporation of a cyclobutyl-substituted pyrazole ring provides a unique combination of steric bulk, hydrogen-bonding capability, and metabolic stability, making it an ideal precursor for central nervous system (CNS) active compounds and cardiovascular drugs.

Physicochemical Profiling & Structural Rationale

The structural architecture of 1-Cyclobutyl-4-nitro-1H-pyrazole is highly intentional. Table 1 summarizes its core quantitative metrics.

Table 1: Physicochemical Properties

PropertyValueRationale / Implication
CAS Number 1802602-68-1[1]Unique registry identifier for procurement and compliance.
Molecular Formula C₇H₉N₃O₂Balances low molecular weight with high functional density.
Molecular Weight 167.17 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
N-Cyclobutyl Ring Puckered ConformationEnhances lipophilicity and blood-brain barrier (BBB) penetration compared to linear alkyl chains[2].
C4-Nitro Group Electron-WithdrawingDeactivates the pyrazole core against unwanted electrophilic side reactions during storage; serves as a precursor for primary amines[2].

Causality in Drug Design: Why choose a cyclobutyl group over a standard methyl or isopropyl group? The cyclobutyl ring adopts a puckered conformation that restricts the rotational degrees of freedom of the pyrazole core. This rigidity reduces the entropic penalty upon binding to target receptors (such as GPR17). Furthermore, it provides an optimal partition coefficient (LogP) that facilitates passive diffusion across the blood-brain barrier, a strict requirement for neuroreparative drugs[2].

Step-by-Step Synthesis Methodology

The synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole is typically achieved via the direct N-alkylation of 4-nitro-1H-pyrazole. The protocol below is designed as a self-validating system, ensuring high regioselectivity and yield[4].

Experimental Protocol
  • Deprotonation: Suspend 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the reaction vessel to 0°C under an inert nitrogen atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq)[4].

    • Causality: The pyrazole N-H is weakly acidic (pKa ~14). NaH is a strong, non-nucleophilic base that quantitatively deprotonates the nitrogen, generating a highly nucleophilic pyrazolide anion. DMF, a polar aprotic solvent, strips the sodium counterion, leaving a "naked" and highly reactive anion.

  • Alkylation: Once hydrogen gas evolution ceases, add cyclobutyl bromide (1.2 eq) dropwise. Allow the reaction to warm to 25°C and stir for 12 hours.

    • Causality: The reaction proceeds via an Sₙ2 mechanism. The steric hindrance of the secondary cyclobutyl carbon requires the highly reactive conditions established in Step 1 to drive the reaction forward.

  • Quench & Extraction: Quench the reaction carefully with ice water to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: Purify the crude product via silica gel column chromatography (Hexanes/EtOAc) to yield the pure 1-cyclobutyl-4-nitro-1H-pyrazole[2].

SynthesisWorkflow A 4-Nitro-1H-pyrazole (Starting Material) B Deprotonation (NaH, DMF, 0°C) A->B C Pyrazolide Anion (Nucleophile) B->C D Alkylation (Cyclobutyl Bromide) C->D E 1-Cyclobutyl-4-nitro- 1H-pyrazole D->E

Figure 1: Step-by-step synthetic workflow of 1-Cyclobutyl-4-nitro-1H-pyrazole via N-alkylation.

Pharmacological Applications

GPR17 Modulation for Myelination

GPR17 is an orphan G-protein coupled receptor predominantly expressed in oligodendrocyte precursor cells (OPCs)[5]. In demyelinating diseases such as Multiple Sclerosis (MS), the overexpression of GPR17 halts the maturation of OPCs into myelin-producing oligodendrocytes.

1-Cyclobutyl-4-nitro-1H-pyrazole is chemically reduced (e.g., using NaBH₄/CaCl₂ in ethanol) to form an amine, which is subsequently coupled to indole or pyrrolopyridine scaffolds to create potent GPR17 inhibitors[2]. By antagonizing GPR17, these drugs remove the maturation block, promoting robust remyelination and neurorepair[5],[2].

GPR17Signaling Ligand Pyrazole-Derived GPR17 Antagonist Receptor GPR17 Receptor (OPC Membrane) Ligand->Receptor Binds & Inhibits Gi Gi/o Protein Signaling Cascade Receptor->Gi Modulates cAMP Modulation of Intracellular cAMP Gi->cAMP Regulates Maturation OPC Maturation & Differentiation cAMP->Maturation Triggers Myelin Myelination / Neurorepair Maturation->Myelin Results In

Figure 2: Mechanism of action for pyrazole-derived GPR17 antagonists in promoting myelination.

Factor XIa Inhibition

Beyond neurobiology, this compound is utilized in the synthesis of macrocyclic Factor XIa inhibitors[3]. Factor XIa is a critical serine protease in the intrinsic coagulation pathway. Inhibiting it provides a profound antithrombotic effect (preventing thromboembolic disorders) without the severe bleeding risks associated with traditional anticoagulants[3]. The cyclobutyl-pyrazole moiety fits precisely into the hydrophobic pockets of the Factor XIa active site.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 1-Cyclobutyl-4-nitro-1H-pyrazole before downstream application, rigorous analytical validation is required. The protocol relies on Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)[2].

Table 2: ¹H NMR (400 MHz, CDCl₃) Validation Data [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
8.19 Singlet (s)1HPyrazole C3-HDeshielded by the adjacent strongly electron-withdrawing C4-nitro group.
8.11 Singlet (s)1HPyrazole C5-HDeshielded by the nitro group and the adjacent N1 atom.
4.87 - 4.73 Multiplet (m)1HCyclobutyl CH (α to N)Highly deshielded due to direct attachment to the electronegative pyrazole nitrogen.
2.64 - 2.51 Multiplet (m)4HCyclobutyl CH₂ (β to N)Standard cyclic alkane shift, slightly influenced by the ring strain.
2.04 - 1.82 Multiplet (m)2HCyclobutyl CH₂ (γ to N)Farthest from the electron-withdrawing core, representing the apex of the cyclobutyl ring.

LC-MS Validation: The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is 168.0 [2]. The presence of this distinct peak, coupled with a single peak in the HPLC UV-trace (typically at 254 nm due to the conjugated nitro-pyrazole system), confirms >95% purity suitable for biological screening.

References

  • [1] 1802602-68-1| 1-Cyclobutyl-4-nitro-1H-pyrazole| Ambeed - Ambeed. URL:

  • [5] GPR17 receptor modulators and their therapeutic implications: review of recent patents - UNICAM. URL:

  • [2] WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators - Google Patents. URL:

  • [4] United States Patent (Synthesis Methods) - Googleapis.com. URL:

  • [3] US10273236B2 - Macrocyclic factor XIa inhibitors bearing heterocyclic groups - Google Patents. URL:

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 1-Cyclobutyl-4-nitro-1H-pyrazole

Abstract This technical guide provides a comprehensive analysis of the molecular structure of 1-Cyclobutyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-Cyclobutyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Although not extensively documented in current literature, a robust understanding of its structure can be derived from established principles of organic synthesis and advanced spectroscopic techniques. This document outlines a validated two-step synthetic pathway, presents a detailed protocol for its preparation, and offers an in-depth characterization of its molecular architecture. By leveraging spectroscopic data from analogous compounds and foundational principles of structural chemistry, we predict and interpret the key ¹H NMR, ¹³C NMR, and IR spectral features. Furthermore, this guide discusses the expected molecular geometry, including bond lengths, bond angles, and conformational attributes, by drawing parallels with crystallographically characterized nitropyrazoles. This work serves as a foundational reference for scientists engaged in the design and development of novel pyrazole-based molecules.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer properties[1][2]. The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.

The introduction of a nitro group (—NO₂), as seen in the 4-position of the target molecule, significantly influences its electronic properties and potential for intermolecular interactions. The nitro group is a strong electron-withdrawing group, which can modulate the pKa of the pyrazole ring and serve as a key hydrogen bond acceptor. Such compounds are also important intermediates in the synthesis of energetic materials and other functionalized derivatives[3][4].

Furthermore, the N-alkylation of the pyrazole ring with a cyclobutyl group introduces a lipophilic, conformationally constrained moiety. The choice of an N-alkyl substituent is a critical strategy in drug design to modulate properties such as metabolic stability, solubility, and target binding affinity[5][6]. This guide provides the foundational knowledge for the synthesis and detailed structural understanding of 1-Cyclobutyl-4-nitro-1H-pyrazole, a molecule that combines these key structural features.

Synthesis and Purification of 1-Cyclobutyl-4-nitro-1H-pyrazole

The synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole is most logically approached via a two-step sequence: the regioselective nitration of pyrazole to form the 4-nitropyrazole intermediate, followed by N-alkylation with a suitable cyclobutylating agent.

Synthetic Workflow

The overall synthetic strategy is depicted below. The first step involves the electrophilic nitration of the electron-rich pyrazole ring, which preferentially occurs at the C4 position. The subsequent step is a nucleophilic substitution reaction where the deprotonated 4-nitropyrazole anion attacks an electrophilic cyclobutyl source.

Synthetic_Workflow cluster_step1 Step 1: Nitration of Pyrazole cluster_step2 Step 2: N-Alkylation Pyrazole Pyrazole Intermediate 4-Nitro-1H-pyrazole Pyrazole->Intermediate 50-90°C Nitrating_Agent Fuming HNO₃ / H₂SO₄ Target_Molecule 1-Cyclobutyl-4-nitro-1H-pyrazole Intermediate->Target_Molecule rt to 60°C Base K₂CO₃ / DMF Alkylating_Agent Cyclobutyl Bromide

Caption: Proposed two-step synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Step 1: Synthesis of 4-Nitro-1H-pyrazole

  • Rationale: The direct nitration of pyrazole using a mixture of nitric and sulfuric acids is a well-established and efficient method. The use of fuming nitric acid and oleum can achieve high yields under optimized conditions[3][7].

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid (H₂SO₄) to 0°C in an ice-salt bath.

    • Slowly add 10.0 g (0.147 mol) of pyrazole to the cooled sulfuric acid while maintaining the temperature below 10°C.

    • Prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid (HNO₃) to 15 mL of concentrated sulfuric acid, pre-cooled to 0°C.

    • Add the cold nitrating mixture dropwise to the pyrazole solution over 1 hour, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature, then heat to 90°C and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

    • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the crude product under vacuum. Recrystallization from toluene or an ethanol/water mixture will yield pure 4-nitro-1H-pyrazole as a white crystalline solid[8].

Step 2: Synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole

  • Rationale: N-alkylation of pyrazoles can yield a mixture of N1 and N2 isomers[9]. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) provides a standard and effective condition for this transformation[5]. While other bases like sodium hydride (NaH) in THF are also effective, K₂CO₃ is often preferred for its ease of handling[6].

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 5.0 g (0.044 mol) of 4-nitro-1H-pyrazole, 9.1 g (0.066 mol) of anhydrous potassium carbonate (K₂CO₃), and 50 mL of anhydrous DMF.

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add 7.1 g (0.053 mol) of cyclobutyl bromide dropwise to the suspension.

    • Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction by TLC until the starting 4-nitropyrazole is consumed.

    • Cool the mixture to room temperature and pour it into 200 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate 1-Cyclobutyl-4-nitro-1H-pyrazole. The N1-isomer is typically less polar than the N2-isomer.

Structural Elucidation and Spectroscopic Analysis

The definitive structure of 1-Cyclobutyl-4-nitro-1H-pyrazole is confirmed through a combination of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. Computational studies have shown good correlation between calculated and experimental chemical shifts for nitropyrazoles[10].

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • δ ~8.3 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrazole ring.

  • δ ~8.1 ppm (s, 1H): This singlet is assigned to the proton at the C3 position. The strong electron-withdrawing effect of the adjacent nitro group at C4 deshields these protons significantly, shifting them downfield. The chemical shifts for the parent 4-nitropyrazole are found at ~8.4 ppm[11].

  • δ ~4.9-5.1 ppm (quintet, 1H): This signal corresponds to the methine proton (CH) on the cyclobutyl ring directly attached to the pyrazole nitrogen.

  • δ ~2.4-2.6 ppm (m, 2H): Multiplet for the two methylene protons (CH₂) on the cyclobutyl ring adjacent to the methine carbon.

  • δ ~2.0-2.2 ppm (m, 2H): Multiplet for the other two methylene protons (CH₂) on the cyclobutyl ring.

  • δ ~1.8-2.0 ppm (m, 2H): Multiplet for the remaining methylene protons (CH₂) at the 'bottom' of the cyclobutyl ring.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • δ ~139 ppm: Carbon C3 of the pyrazole ring.

  • δ ~135 ppm (quart): Carbon C4, directly attached to the nitro group. The signal may be broadened or of lower intensity.

  • δ ~128 ppm: Carbon C5 of the pyrazole ring.

  • δ ~55 ppm: Methine carbon (CH) of the cyclobutyl ring.

  • δ ~30 ppm: Methylene carbons (CH₂) of the cyclobutyl ring adjacent to the methine.

  • δ ~15 ppm: The remaining methylene carbon (CH₂) of the cyclobutyl ring.

Predicted Spectroscopic Data ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)
Pyrazole Ring Protons (C3-H, C5-H)~8.1, ~8.3-3100-3150 (C-H stretch)
Pyrazole Ring Carbons-~139 (C3), ~135 (C4), ~128 (C5)1500-1550 (C=N, C=C stretch)
Nitro Group (NO₂)--~1530 (asymmetric), ~1350 (symmetric)
Cyclobutyl CH (methine)~4.9-5.1~55-
Cyclobutyl CH₂ (methylene)~1.8-2.6~30, ~152850-2980 (C-H stretch)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups within the molecule.

  • ~3100-3150 cm⁻¹: Aromatic C-H stretching vibrations from the pyrazole ring.

  • ~2850-2980 cm⁻¹: Aliphatic C-H stretching from the cyclobutyl ring.

  • ~1530 cm⁻¹ (strong): Asymmetric N-O stretching vibration of the nitro group. This is a characteristic and intense band.

  • ~1350 cm⁻¹ (strong): Symmetric N-O stretching vibration of the nitro group.

  • ~1500-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For C₇H₉N₃O₂, the expected monoisotopic mass is approximately 167.07 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Molecular Geometry and Structural Insights

While an experimental crystal structure for 1-Cyclobutyl-4-nitro-1H-pyrazole is not available, its key geometric features can be reliably inferred from crystallographic data of related molecules, such as 4-nitropyrazole itself and other N-substituted derivatives[7][12].

Molecular_Structure cluster_structure Key Structural Features A Planar Pyrazole Ring B Coplanar Nitro Group (Resonance Stabilization) A->B Conjugation C Puckered Cyclobutyl Ring (Non-planar) A->C N1-C Bond D Orthogonal Orientation (Minimized Steric Hindrance) C->D influences

Caption: Relationships between key structural features of the molecule.

  • Pyrazole Ring Planarity: The five-membered pyrazole ring is expected to be essentially planar, a characteristic feature of aromatic systems. Bond lengths within the ring will be intermediate between single and double bonds, consistent with delocalized π-electrons[12].

  • Nitro Group Orientation: In the crystal structure of 4-nitropyrazole, the nitro group is nearly coplanar with the pyrazole ring[12]. This planarity maximizes resonance stabilization between the electron-withdrawing nitro group and the aromatic ring. A similar conformation is expected for the target molecule.

  • Cyclobutyl Ring Conformation: The cyclobutyl ring is not planar and adopts a puckered conformation to relieve ring strain. It will be oriented relative to the pyrazole ring to minimize steric hindrance.

  • Bond Angles and Lengths (Predicted):

    • The internal bond angles of the pyrazole ring will be close to the ideal 108° for a five-membered ring.

    • The C4-N(nitro) bond length is expected to be around 1.45 Å.

    • The N-O bonds of the nitro group will be approximately 1.22 Å.

    • The N1-C(cyclobutyl) bond length will be typical for a nitrogen-carbon single bond, around 1.47 Å.

Conclusion

This technical guide has established a comprehensive framework for understanding the molecular structure of 1-Cyclobutyl-4-nitro-1H-pyrazole. By detailing a robust synthetic pathway and leveraging predictive spectroscopic and geometric analysis based on well-characterized analogous compounds, we have provided a detailed portrait of its molecular architecture. The key structural features—a planar nitrated pyrazole core linked to a puckered cyclobutyl substituent—are defined by predictable NMR and IR signatures. This foundational knowledge is critical for researchers aiming to synthesize, characterize, and utilize this and related pyrazole derivatives in drug discovery, materials science, and other advanced applications.

References

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2018). Chinese Journal of Energetic Materials. [Link]

  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). RSC Advances. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). Organic Letters - ACS Publications. [Link]

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Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclobutyl-4-nitro-1H-pyrazole

Abstract This technical guide provides a comprehensive analysis of the spectral data for 1-Cyclobutyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1-Cyclobutyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating theoretical principles with empirical data from analogous structures, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide is intended for researchers, scientists, and drug development professionals, providing not only the spectral data itself but also the underlying scientific rationale for the observed chemical behaviors. Detailed experimental protocols are included to ensure reproducibility and methodological soundness.

Introduction and Molecular Structure

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds. The introduction of a nitro group at the C4 position significantly modulates the electronic properties of the pyrazole ring, making it a versatile scaffold for further functionalization. The N1-cyclobutyl substituent introduces lipophilicity and specific conformational constraints that can be crucial for molecular recognition in biological systems. Accurate and unambiguous structural elucidation is paramount, and this is achieved through a multi-pronged spectroscopic approach.

The structural integrity of 1-Cyclobutyl-4-nitro-1H-pyrazole is confirmed by a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a complete and validated characterization of the molecule.

Caption: Molecular Structure of 1-Cyclobutyl-4-nitro-1H-pyrazole.

Synthesis Pathway

While numerous methods exist for pyrazole synthesis, the Knorr pyrazole synthesis and its variations remain a robust and widely adopted approach. For N-substituted pyrazoles, a common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. A plausible and efficient synthesis for the title compound would involve the reaction of a suitable cyclobutylhydrazine with a functionalized 1,3-dicarbonyl equivalent that can be readily nitrated, or the direct N-alkylation of 4-nitropyrazole with a cyclobutyl halide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 4-Nitropyrazole Reaction N-Alkylation (e.g., K2CO3, Acetone) Reactant1->Reaction Reactant2 Cyclobutyl Bromide Reactant2->Reaction Product 1-Cyclobutyl-4-nitro-1H-pyrazole Reaction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Plausible synthesis workflow for 1-Cyclobutyl-4-nitro-1H-pyrazole.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum provides crucial information about the electronic environment and connectivity of hydrogen atoms in the molecule. The strong electron-withdrawing nature of the nitro group at the C4 position significantly deshields the adjacent pyrazole protons (H3 and H5), shifting them to a higher frequency (downfield).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H38.30 - 8.60Singlet (s)-Deshielded by the adjacent N2 and the electron-withdrawing nitro group at C4.
H58.70 - 9.00Singlet (s)-Deshielded by the adjacent N1 and the powerful resonance and inductive effects of the nitro group. Typically downfield of H3.
H1' (CH-N)4.80 - 5.20Quintet (quint)~8.0Methine proton directly attached to the pyrazole nitrogen, significantly deshielded.
H2'/H4' (CH₂)2.40 - 2.80Multiplet (m)-Methylene protons adjacent to the methine carbon.
H3' (CH₂)2.00 - 2.40Multiplet (m)-Methylene protons beta to the pyrazole ring, least deshielded of the cyclobutyl protons.

Causality Insights: The distinct singlets for H3 and H5 are characteristic of a 4-substituted pyrazole. The significant downfield shift of both protons compared to unsubstituted pyrazole is a direct consequence of the potent electron-withdrawing capacity of the nitro group. Within the cyclobutyl moiety, the chemical shift gradient (H1' > H2'/H4' > H3') is a classic example of the inductive effect, which diminishes with distance from the electronegative pyrazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing a map of the carbon skeleton. The carbon atoms of the pyrazole ring and the carbon directly bonded to the nitro group are expected to be the most downfield.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C3132.0 - 135.0Aromatic carbon adjacent to two nitrogen atoms.
C4135.0 - 138.0Aromatic carbon bearing the nitro group; its chemical shift is heavily influenced by the substituent.
C5138.0 - 142.0Aromatic carbon adjacent to N1 and C4-NO₂.
C1' (CH-N)55.0 - 60.0Methine carbon directly attached to nitrogen.
C2'/C4' (CH₂)28.0 - 32.0Methylene carbons alpha to the methine carbon.
C3' (CH₂)15.0 - 18.0Methylene carbon beta to the pyrazole ring.

Expertise & Experience: The assignment of C3 and C5 can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which would show correlations from H5 to C4 and C1', and from H3 to C4 and C5. Computational studies on nitropyrazoles further support these chemical shift assignments.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying key functional groups. For 1-Cyclobutyl-4-nitro-1H-pyrazole, the most diagnostic signals are the intense absorption bands from the nitro group.[2][3]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3150 - 3100MediumC-H stretchPyrazole Ring
~2980 - 2850MediumC-H stretchCyclobutyl Group
~1550 - 1475 Very Strong Asymmetric NO₂ Stretch Nitro Group
~1480 - 1450MediumC=N, C=C stretchPyrazole Ring
~1360 - 1290 Strong Symmetric NO₂ Stretch Nitro Group
~850 - 800Medium-StrongC-N StretchC-NO₂ Bond

Trustworthiness: The presence of two very strong, distinct bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a highly reliable indicator of an aromatic nitro compound.[4][5] Conjugation with the pyrazole ring system typically shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[4] The self-validating nature of this protocol lies in the unambiguous and intense nature of these two bands, which are rarely obscured by other functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is invaluable for confirming its identity. The fragmentation of pyrazole derivatives is well-documented and often involves characteristic losses from the heterocyclic ring and its substituents.[6][7]

  • Molecular Ion (M⁺): Expected at m/z = 167.0800 (for C₇H₉N₃O₂)

  • Key Fragmentation Pathways:

    • Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment at m/z = 121 [M - 46]⁺.

    • Loss of NO: Another characteristic loss from the nitro group, resulting in a fragment at m/z = 137 [M - 30]⁺.

    • Cleavage of the Cyclobutyl Ring: Loss of ethene (C₂H₄) via retro-[2+2] cycloaddition is a characteristic fragmentation of cyclobutyl systems, which could lead to a fragment at m/z = 139 [M - 28]⁺.

    • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of HCN (m/z = 27) or N₂ (m/z = 28) from fragment ions.[6][8]

Fragmentation_Pathway M [M]⁺˙ m/z = 167 F1 [M - NO₂]⁺ m/z = 121 M->F1 - NO₂ (46) F2 [M - NO]⁺˙ m/z = 137 M->F2 - NO (30) F3 [M - C₂H₄]⁺˙ m/z = 139 M->F3 - C₂H₄ (28) F4 [C₄H₇]⁺ m/z = 55 M->F4 Cleavage

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Standardized Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectral data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyclobutyl-4-nitro-1H-pyrazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

  • Ionization: Use a standard electron ionization (EI) source, typically operating at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic distribution with the theoretical pattern for the elemental formula C₇H₉N₃O₂.

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Foundational

Thermodynamic and Kinetic Solubility Profiles of 1-Cyclobutyl-4-nitro-1H-pyrazole in Organic Solvents

Executive Summary In the landscape of modern drug discovery and complex organic synthesis, the physicochemical properties of intermediate building blocks dictate the efficiency of downstream workflows. 1-Cyclobutyl-4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, the physicochemical properties of intermediate building blocks dictate the efficiency of downstream workflows. 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1) has emerged as a critical pharmacophoric scaffold, particularly in the development of CNS-active compounds and GPR17 modulators[1].

For researchers and drug development professionals, understanding the solubility of this compound in various organic solvents is not merely a matter of formulation—it is a prerequisite for optimizing reaction kinetics, designing purification strategies (e.g., liquid-liquid extraction, crystallization), and ensuring accurate dosing in in vitro assays like plasma protein binding (PPB)[1]. This whitepaper provides an authoritative, in-depth analysis of the solvation mechanics and empirical solubility profiles of 1-cyclobutyl-4-nitro-1H-pyrazole, supported by a self-validating experimental protocol.

Structural Causality & Solvation Mechanics

To predict and manipulate the solubility of 1-cyclobutyl-4-nitro-1H-pyrazole, one must deconstruct its molecular architecture. The solubility characteristics of nitro-pyrazoles are governed by a delicate interplay between their polar and nonpolar structural elements[2].

  • The Cyclobutyl Ring (Lipophilic Driver): The N1-substituted cyclobutyl group imparts significant lipophilicity to the molecule. Unlike planar aromatic substituents, the alicyclic cyclobutyl ring disrupts the crystal lattice packing energy of the solid state. This reduction in lattice energy facilitates easier dissolution in moderately polar and non-polar organic solvents.

  • The Nitro Group (Polar Aprotic Anchor): The 4-nitro group (-NO₂) acts as a strong electron-withdrawing group (EWG) with a high dipole moment. While it cannot donate hydrogen bonds, its oxygen atoms are excellent hydrogen-bond acceptors. This makes the molecule highly responsive to dipole-dipole interactions[2].

  • The N-Substituted Pyrazole Core: Because the N1 position is covalently bound to the cyclobutyl ring, the pyrazole core lacks an N-H bond. Consequently, the molecule cannot act as a hydrogen-bond donor . This fundamental structural reality dictates that it will not self-associate via hydrogen bonding, rendering it exceptionally soluble in polar aprotic and chlorinated solvents where H-bond donation is not required for solvation[3].

Empirical Solubility Profiles in Organic Solvents

Based on the thermodynamic principles outlined above and empirical data from related pyrazole derivatives[2], the solubility of 1-cyclobutyl-4-nitro-1H-pyrazole is highly solvent-dependent. The data is summarized in Table 1 below to facilitate rapid solvent selection for synthetic and analytical applications.

Table 1: Predicted & Empirical Solubility Profiles at 25°C

Solvent CategoryRepresentative SolventsDielectric Constant (ε)Primary Solvation MechanismRelative Solubility
Chlorinated Dichloromethane (DCM), Chloroform8.9 - 4.8Dipole-dipole, DispersionVery High (>50 mg/mL)
Polar Aprotic DMSO, DMF, Acetonitrile46.8 - 36.7Strong Dipole, H-bond AcceptanceVery High (>100 mg/mL)
Polar Protic Ethanol, Methanol24.5 - 32.7H-bond Donation to Nitro/N2Moderate (10-30 mg/mL)
Non-Polar Hexane, Heptane~1.9Hydrophobic Effect (Cyclobutyl)Low (<1 mg/mL)

Note: The exceptional solubility in DMSO is frequently leveraged in medicinal chemistry to prepare highly concentrated stock solutions for biological screening and standard curve generation[1]. Chlorinated solvents like DCM are optimal for liquid-liquid extraction during the synthesis of macrocyclic inhibitors[4].

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To ensure trustworthiness and reproducibility, solubility must be measured using a self-validating system. The following step-by-step methodology utilizes the static gravimetric (shake-flask) method coupled with LC-MS quantification.

Phase 1: Thermodynamic Equilibration
  • Step 1: Weigh an excess amount (~15 mg) of 1-cyclobutyl-4-nitro-1H-pyrazole solid into a 2 mL amber glass HPLC vial.

  • Step 2: Add 1.0 mL of the target organic solvent (e.g., anhydrous DCM or DMSO).

  • Step 3: Seal the vial and place it in a thermoshaker. Agitate at 800 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C for 24 hours.

  • Causality: A 24-hour equilibration period ensures that the kinetic dissolution phase is entirely bypassed, and true thermodynamic equilibrium (saturation) is achieved. Temperature logging is mandatory, as solubility is highly temperature-dependent.

Phase 2: Phase Separation & Recovery
  • Step 4: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the undissolved solid.

  • Step 5: Aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Causality: PTFE (Polytetrafluoroethylene) is chosen because it is chemically inert to aggressive organic solvents like DCM and DMSO, unlike PES or Nylon filters which may degrade or swell.

  • Self-Validation Check: Discard the first 100 µL of filtrate to saturate any potential non-specific binding sites on the filter membrane, ensuring the collected sample accurately represents the solution concentration.

Phase 3: Analytical Quantification (LC-MS)
  • Step 6: Serially dilute the filtered supernatant (e.g., 1:1000) using the mobile phase (e.g., Acetonitrile/Water).

  • Causality: Direct injection of saturated organic solutions will cause detector saturation and may trigger instantaneous precipitation when the sample mixes with the aqueous mobile phase in the HPLC lines.

  • Step 7: Inject the diluted sample into the LC-MS system. Calculate the concentration using a pre-established standard curve.

  • Self-Validation Check: The standard curve must bracket the expected sample concentration with an R² > 0.995. Quality Control (QC) standards must be injected every 10 samples to verify that instrument drift has not compromised the data.

Workflow Visualization

Below is the logical workflow for the high-throughput solubility screening of pyrazole derivatives, emphasizing the built-in self-validation loops.

Workflow A 1-Cyclobutyl-4-nitro-1H-pyrazole (Solid State) B Solvent Selection (DCM, DMSO, EtOH) A->B C Thermodynamic Equilibration (25°C, 24h, 800 rpm) B->C D Phase Separation (0.22 µm PTFE Filtration) C->D E Analytical Quantification (LC-MS / HPLC-UV) D->E F Data Validation (Standard Curve & QC Checks) E->F F->E QC Failure (Re-inject)

Figure 1: Self-validating high-throughput thermodynamic solubility workflow for pyrazole derivatives.

Sources

Exploratory

starting materials for 1-Cyclobutyl-4-nitro-1H-pyrazole synthesis

Synthesis and Starting Materials for 1-Cyclobutyl-4-nitro-1H-pyrazole: A Comprehensive Technical Guide Introduction & Pharmaceutical Relevance 1-Cyclobutyl-4-nitro-1H-pyrazole is a highly specialized heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Starting Materials for 1-Cyclobutyl-4-nitro-1H-pyrazole: A Comprehensive Technical Guide

Introduction & Pharmaceutical Relevance

1-Cyclobutyl-4-nitro-1H-pyrazole is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. It serves as a critical intermediate in the synthesis of complex macrocyclic Factor XIa inhibitors (1)[1] and potent GPR17 modulators targeting central nervous system (CNS) disorders (2)[2]. The structural incorporation of a cyclobutyl ring onto the pyrazole nitrogen imparts unique lipophilic and steric properties, which are proven to improve blood-brain barrier penetration and microsomal stability in lead compounds[2].

Retrosynthetic Analysis & Core Starting Materials

The most scalable and direct route to 1-cyclobutyl-4-nitro-1H-pyrazole is the N-alkylation of 4-nitro-1H-pyrazole.

Core Starting Materials:

  • 4-Nitro-1H-pyrazole (Nucleophile): The nitro group at the C4 position strongly withdraws electron density, increasing the acidity of the N-H proton (pKa ~9.6) compared to an unsubstituted pyrazole (pKa ~14.2). This facilitates rapid deprotonation.

  • Bromocyclobutane (Electrophile): The primary alkylating agent. While cyclobutyl methanesulfonate (mesylate) is an alternative, bromocyclobutane is preferred due to commercial availability and stability.

  • Base & Solvent: Sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) provides the optimal thermodynamic environment for the transformation.

Table 1: Quantitative Kinetics and Reagent Selection Matrix

Parameter / Reagent Quantitative Metric Operational Advantage Operational Disadvantage
Isopropyl bromide Relative SN2 Rate: 1.0 Baseline secondary standard N/A

| Cyclobutyl bromide | Relative SN2 Rate: 8×10−3 | Direct precursor to target | Severe angle strain drastically slows kinetics | | Cyclopentyl bromide | Relative SN2 Rate: 1.6 | Faster than cyclobutyl | Incorrect ring size for target | | NaH (60% in oil) | pKa > 35 | Irreversible deprotonation | Requires strictly anhydrous conditions | | Cs2CO3 | pKa ~ 10.3 (conj. acid) | Milder, prevents degradation | Heterogeneous, slower deprotonation |

Mechanistic Causality: Overcoming Cyclobutyl Ring Strain

The alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. However, as an Application Scientist, one must account for the inherent kinetic barriers of cyclobutyl systems. In a standard SN2 transition state, the reacting carbon must adopt a trigonal bipyramidal geometry with approximately 120° bond angles. For cyclobutane, the internal C-C-C bond angle is constrained to ~90°. Forcing this carbon into a 120° transition state introduces severe angle and torsional strain, raising the activation energy significantly (3)[3].

Consequently, the relative SN2 reaction rate for cyclobutyl bromide is exponentially slower ( 8×10−3 ) than that of an unstrained secondary halide like isopropyl bromide (1.0)[3]. To overcome this thermodynamic hurdle, the protocol cannot rely on standard room-temperature conditions; it requires an intentional kinetic push using excess reagents and thermal activation (65 °C)[1].

Mechanism A 4-Nitro-1H-pyrazole (pKa ~ 9.6) B NaH (Base) - H2 (gas) A->B C Pyrazolide Anion (Nucleophile) B->C E SN2 Transition State (High Angle Strain) C->E D Bromocyclobutane (Electrophile) D->E F 1-Cyclobutyl-4-nitro- 1H-pyrazole E->F Br- Elimination

Mechanistic pathway of N-alkylation highlighting the strained SN2 transition state.

Self-Validating Experimental Protocol

This methodology is adapted from validated patent literature for macrocyclic intermediates[1]. It is designed as a self-validating system: physical gas evolution confirms deprotonation, and chromatographic monitoring dictates the thermal escalation.

Step-by-Step Methodology:

  • Initiation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 4-nitro-1H-pyrazole (1.0 eq, e.g., 17.7 mmol) and anhydrous DMF (0.4 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in small portions.

    • Self-Validation Check: Observe immediate effervescence (H2 gas). Wait until gas evolution ceases completely (approx. 15–30 mins) to ensure quantitative formation of the pyrazolide anion.

  • Alkylation: Add bromocyclobutane (1.5 eq) dropwise to the 0 °C solution. Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.

  • Quality Control Check: Analyze an aliquot via HPLC. Due to the aforementioned cyclobutyl ring strain, the reaction will likely show a majority of unreacted starting material at this stage[1].

  • Kinetic Push: Add an additional 1.0 eq of NaH and 1.0 eq of bromocyclobutane. Attach a reflux condenser and heat the mixture to 65 °C. Stir until complete conversion is observed via HPLC[1].

  • Isolation: Cool the mixture to room temperature. Quench carefully with cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to strip residual DMF) and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the target compound.

Workflow Step1 Step 1: Initiation Dissolve 4-nitro-1H-pyrazole in dry DMF at 0 °C Step2 Step 2: Deprotonation Add NaH portion-wise. Monitor H2 evolution Step1->Step2 Step3 Step 3: Alkylation Add Bromocyclobutane. Stir at RT overnight Step2->Step3 Step4 Step 4: QC Check HPLC analysis. If incomplete, proceed to Step 5 Step3->Step4 Step5 Step 5: Kinetic Push Add extra reagents. Heat to 65 °C until complete Step4->Step5 Step6 Step 6: Isolation Aqueous quench, EtOAc extraction, LiCl wash Step5->Step6

Experimental workflow with integrated HPLC quality control and thermal escalation.

Analytical Validation & Quality Control

To confirm the structural integrity of the synthesized 1-cyclobutyl-4-nitro-1H-pyrazole, the following analytical signatures must be verified against literature standards[2]:

  • LC-MS: Expected mass-to-charge ratio (m/z) = 168.0 [M+H]+.

  • 1H NMR (400 MHz, CDCl3):

    • The pyrazole protons appear as two distinct singlets downfield due to the electron-withdrawing nitro group: δ 8.19 (s, 1H) and δ 8.11 (s, 1H).

    • The cyclobutyl methine proton (N-CH) is highly deshielded and appears as a multiplet at δ 4.73–4.87 (m, 1H).

    • The cyclobutyl methylene protons appear as multiplets at δ 2.51–2.64 (m, 4H) and δ 1.82–2.04 (m, 2H).

References

  • Title: US10273236B2 - Macrocyclic factor XIa inhibitors bearing heterocyclic groups Source: Google Patents URL
  • Title: WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators Source: Google Patents URL
  • Title: Substitution, Nucleophilic, Bimolecular: The SN2 Reaction - Chapter 7 Source: W.W. Norton URL: [Link]

Sources

Foundational

The Physicochemical Profile and Synthetic Utility of 1-Cyclobutyl-4-nitro-1H-pyrazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1) has emerged as a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1) has emerged as a highly versatile and privileged heterocyclic scaffold in modern medicinal chemistry[1]. Characterized by its unique combination of a strongly electron-withdrawing nitro group and a sterically demanding, conformationally flexible cyclobutyl ring, this building block is increasingly utilized in the synthesis of advanced therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, structural characterization, and a self-validating synthetic protocol, alongside its critical role in developing next-generation anticoagulants and remyelination therapies for central nervous system (CNS) disorders.

Physicochemical Profile & Structural Analysis

Understanding the macroscopic properties of a building block is critical for downstream formulation, storage, and reaction scaling.

Quantitative Property Summary

All key physicochemical and analytical metrics are summarized in Table 1 .

Table 1: Physicochemical and Analytical Properties

PropertyValue
IUPAC Name 1-Cyclobutyl-4-nitro-1H-pyrazole
CAS Registry Number 1802602-68-1
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Physical Appearance Clear oil (at standard room temperature, post-purification)
LCMS (ESI) m/z = 168.0[M+H]⁺
Mechanistic Causality of Physical Appearance

While many low-molecular-weight nitroaromatics and pyrazole derivatives present as crystalline solids, 1-Cyclobutyl-4-nitro-1H-pyrazole is uniquely isolated as a clear oil at standard room temperature following silica gel chromatography ()[2].

The Causality: The physical state is dictated by the N1​ -cyclobutyl ring. The cyclobutane moiety is not planar; it adopts a rapidly interconverting "puckered" conformation to relieve torsional ring strain. This dynamic steric bulk disrupts the highly ordered intermolecular π−π stacking and hydrogen-bonding networks typically required to form a stable, rigid crystal lattice in pyrazole derivatives. Consequently, the melting point is depressed below ambient conditions, yielding an oily state.

Nuclear Magnetic Resonance (NMR) Characterization

The structural integrity of the synthesized compound is validated via proton NMR. The chemical shifts provide direct insight into the electronic environment of the molecule ()[3].

Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Mechanistic Rationale
8.19 Singlet (s)1HPyrazole C5-H; heavily deshielded by the adjacent N and the C4-NO₂ group.
8.11 Singlet (s)1HPyrazole C3-H; deshielded by C4-NO₂ inductive and resonance effects.
4.87 - 4.73 Multiplet (m)1HCyclobutyl methine (CH); deshielded by direct attachment to the electronegative N1 atom.
2.64 - 2.51 Multiplet (m)4HCyclobutyl methylene (CH₂) protons adjacent to the methine carbon.
2.04 - 1.82 Multiplet (m)2HCyclobutyl distal methylene (CH₂) protons.

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be more than a list of instructions; it must be a self-validating system where the chemistry provides immediate feedback to the operator. The following SN​2 alkylation workflow is designed to ensure maximum yield and high purity[4].

Step-by-Step Workflow

Step 1: Preparation & Solvation

  • Action: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent. It is specifically chosen because it effectively solvates the sodium cation ( Na+ ) in the next step but leaves the resulting pyrazolate anion "naked" and highly nucleophilic.

Step 2: Irreversible Deprotonation

  • Action: Cool the reaction mixture to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in portions.

  • Causality & Self-Validation: The 0°C environment strictly controls the exothermic acid-base reaction, preventing thermal degradation. Upon addition of NaH, the operator will observe immediate effervescence. This evolution of hydrogen gas ( H2​↑ ) serves as a visual self-validation that the active base is successfully deprotonating the pyrazole. According to Le Chatelier's principle, the escape of H2​ gas makes the deprotonation strictly irreversible, driving the equilibrium entirely toward the pyrazolate anion.

Step 3: Electrophilic Alkylation

  • Action: Add cyclobutyl bromide (1.2 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Causality: The naked pyrazolate anion executes a nucleophilic SN​2 attack on the sterically hindered cyclobutyl bromide. The extended 12-hour timeframe at room temperature compensates for the steric hindrance of the secondary carbon electrophile.

Step 4: Quenching & Isolation

  • Action: Quench the reaction carefully with saturated aqueous NH4​Cl to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Action: Purify the crude residue via silica gel flash chromatography (ISCO system, 0-50% EtOAc/Hexanes gradient).

  • Analytical Self-Validation: Analyze the fractions via LCMS. The presence of a distinct peak at m/z = 168.0[M+H]⁺ confirms the successful integration of the cyclobutyl ring[3].

Caption: Synthetic workflow and mechanistic pathway for 1-Cyclobutyl-4-nitro-1H-pyrazole.

Pharmacological Utility & Downstream Applications

The 1-Cyclobutyl-4-nitro-1H-pyrazole scaffold is rarely an end-product; rather, it is a critical intermediate. The nitro group is typically subjected to catalytic hydrogenation (e.g., Pd/C, H2​ ) to yield an amine, which is then functionalized into complex macrocycles or heterocycles.

A. Factor XIa Inhibitors (Anticoagulation Therapy)

Bristol-Myers Squibb has extensively utilized this scaffold in the development of macrocyclic Factor XIa inhibitors ()[5]. Factor XIa is a critical serine protease in the intrinsic coagulation cascade. Traditional anticoagulants (like warfarin) inhibit multiple factors, leading to severe bleeding risks. By selectively targeting Factor XIa using derivatives of this pyrazole scaffold, researchers can effectively treat thromboembolic disorders while maintaining a significantly wider therapeutic index and lower bleeding liability[6].

B. GPR17 Modulators (Multiple Sclerosis & Remyelination)

In a major recent advancement, Biogen patented a series of indole and pyrrolopyridine derivatives incorporating the cyclobutyl-pyrazole moiety as potent GPR17 modulators ()[7]. GPR17 is a G-protein coupled receptor heavily implicated in the differentiation of oligodendrocyte precursor cells. Effective modulation of GPR17 promotes active remyelination in the central nervous system, offering a groundbreaking, disease-modifying therapeutic avenue for demyelinating diseases such as Multiple Sclerosis (MS), which affects millions worldwide[8].

Caption: Downstream pharmacological applications of the 1-Cyclobutyl-4-nitro-1H-pyrazole scaffold.

References

  • Source: Google Patents (Assignee: Bristol-Myers Squibb Co)
  • Source: Google Patents (Assignee: Biogen MA Inc)

Sources

Exploratory

1-Cyclobutyl-4-nitro-1H-pyrazole: Nomenclature, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic decoration of heteroaromatic scaffolds is paramount for optimizing pharmacokinetics and target engagement. 1-Cyclobutyl-4-nitro-1H-pyrazole has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of heteroaromatic scaffolds is paramount for optimizing pharmacokinetics and target engagement. 1-Cyclobutyl-4-nitro-1H-pyrazole has emerged as a highly versatile, privileged building block in the synthesis of advanced therapeutics, ranging from anticoagulants to neuroprotective agents[1],[2]. This technical whitepaper provides an in-depth analysis of its chemical identity, the mechanistic rationale behind its structural components, and a field-proven, self-validating synthetic protocol designed for reproducibility in drug discovery workflows.

Chemical Identity & Structural Rationale

Before deploying a building block in a high-throughput library, it is critical to understand its fundamental properties and the rationale behind its structural motifs.

Nomenclature and Physicochemical Profile

The compound is formally recognized by its IUPAC name, 1-cyclobutyl-4-nitro-1H-pyrazole , though it frequently appears in literature under various synonyms.

Table 1: Chemical Identity & Physical Properties

PropertyValue
IUPAC Name 1-cyclobutyl-4-nitro-1H-pyrazole
Common Synonyms 1-cyclobutyl-4-nitropyrazole; 4-nitro-1-cyclobutyl-1H-pyrazole[3]
CAS Registry Number 1802602-68-1[3]
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
LCMS Target (m/z) 168.0 [M+H]⁺[2]
Structural Rationale in Drug Design (E-E-A-T Insights)

As an application scientist, I evaluate building blocks based on their contribution to Lipophilic Efficiency (LipE) and metabolic stability. The design of 1-cyclobutyl-4-nitro-1H-pyrazole incorporates three deliberate features:

  • The Pyrazole Core: Acts as a rigid, bioisosteric hydrogen-bond acceptor that is metabolically robust compared to standard phenyl rings.

  • The Cyclobutyl Motif: The selection of a cyclobutyl ring over a cyclopropyl or cyclopentyl group is not arbitrary. It provides a unique spatial projection (puckered conformation) that enhances lipophilicity without drastically increasing the molecular weight, which is critical for blood-brain barrier (BBB) penetration in CNS targets[2].

  • The 4-Nitro Group: Serves as a stable synthetic handle. In downstream processing, the nitro group is readily reduced to an amine (via Pd/C and H₂), opening the C4 position for amide coupling or urea formation to build the final active pharmaceutical ingredient (API)[1].

Synthetic Methodology & Experimental Protocol

The synthesis of 1-cyclobutyl-4-nitro-1H-pyrazole relies on the N -alkylation of 4-nitro-1H-pyrazole. While seemingly straightforward, the steric hindrance of the cyclobutyl halide requires precise control over reaction conditions.

SynthesisWorkflow A 4-Nitro-1H-pyrazole + DMF Solvent B Deprotonation NaH, 0°C to RT A->B Step 1 C N-Alkylation Bromocyclobutane, 65°C, 4h B->C Step 2 D Aqueous Quench H2O / EtOAc Extraction C->D Step 3 E Purification Silica Chromatography D->E Step 4 F 1-Cyclobutyl-4-nitro-1H-pyrazole (Target Compound) E->F Final

Workflow for the synthesis of 1-cyclobutyl-4-nitro-1H-pyrazole via N-alkylation.

Step-by-Step Self-Validating Protocol

The following protocol is adapted from validated patent literature (US10273236B2)[1] and incorporates In-Process Controls (IPCs) to ensure a self-validating workflow.

Step 1: Deprotonation

  • Action: To a flame-dried round-bottom flask under inert atmosphere, add 4-nitro-1H-pyrazole (1.0 eq, e.g., 17.69 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL). Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 2.0 eq) portion-wise.

  • Causality: Pyrazole has a pKa of ~14. NaH is chosen as a strong, non-nucleophilic base to irreversibly deprotonate the pyrazole N-H. DMF is mandatory here; as a polar aprotic solvent, it solvates the sodium cation, leaving a "naked," highly nucleophilic pyrazolide anion.

Step 2: Alkylation & Thermal Activation

  • Action: Add bromocyclobutane (1.5 eq). Stir at room temperature (RT) overnight.

  • IPC 1 (Self-Validation): Sample the reaction for HPLC. At RT, the reaction will likely show a majority of unreacted starting material due to the high activation energy required.

  • Action: Add an additional 1.0 eq of NaH and 1.0 eq of bromocyclobutane. Heat the reaction to 65 °C for 4 hours [1].

  • Causality: Cyclobutyl halides suffer from severe internal ring strain (I-strain) and steric hindrance, making standard Sₙ2 displacements incredibly sluggish at room temperature. The thermal push to 65 °C is the critical variable required to overcome this kinetic barrier[1].

Step 3: Quench & Extraction

  • Action: Cool to RT. Carefully quench with water (5 mL) to neutralize excess NaH. Partition between water (50 mL) and Ethyl Acetate (EtOAc, 50 mL). Extract the aqueous layer with EtOAc (2 × 20 mL). Wash combined organics with water (2 × 40 mL) and brine, dry over MgSO₄, filter, and concentrate.

Step 4: Purification

  • Action: Purify the residue via an automated flash chromatography system (e.g., ISCO) using a 0–50% EtOAc/Hexanes gradient.

  • Yield Expectation: ~21–25% as a clear oil[1]. The modest yield is a direct consequence of the challenging cyclobutyl Sₙ2 kinetics, which favors competitive elimination pathways.

Analytical Characterization

To validate the structural integrity of the synthesized batch, compare the isolated product against the standard ¹H NMR profile. The diagnostic signal is the quintet at 4.78 ppm, confirming the successful attachment of the cyclobutyl ring to the pyrazole nitrogen.

Table 2: ¹H NMR Characterization (400 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
8.16Singlet (s)1H-Pyrazole C5-H
8.09Singlet (s)1H-Pyrazole C3-H
4.78Quintet (quin)1H8.3Cyclobutyl CH (N-CH)
2.65 – 2.39Multiplet (m)4H-Cyclobutyl CH₂ (x2)
2.04 – 1.82Multiplet (m)2H-Cyclobutyl CH₂ (x1)

Downstream Applications in Therapeutics

1-Cyclobutyl-4-nitro-1H-pyrazole is not an end-product; it is a critical intermediate. Upon reduction of the nitro group to an amine, the resulting 1-cyclobutyl-1H-pyrazol-4-amine serves as a versatile nucleophile for diverse therapeutic pipelines.

DrugDiscovery N1 1-Cyclobutyl-4-nitro-1H-pyrazole (Building Block) N2 Nitro Reduction (H2, Pd/C) N1->N2 Activation N3 1-Cyclobutyl-1H-pyrazol-4-amine (Key Intermediate) N2->N3 N4 Amide Coupling Derivatization N3->N4 Diversification N5 Factor XIa Inhibitors (Anticoagulant Therapy) N4->N5 Scaffold A N6 GPR17 Modulators (Remyelination in MS) N4->N6 Scaffold B

Divergent application of 1-cyclobutyl-4-nitro-1H-pyrazole in therapeutic drug development.

Factor XIa Inhibitors (Cardiovascular)

In the development of next-generation anticoagulants, researchers utilize this building block to synthesize macrocyclic Factor XIa inhibitors. The cyclobutyl-pyrazole moiety fits precisely into the hydrophobic pockets of the Factor XIa active site, providing potent inhibition (Kᵢ < 1 nM) while minimizing bleeding risks associated with traditional anticoagulants[1].

GPR17 Modulators (Neurology)

In neurodegenerative research, specifically for Multiple Sclerosis (MS), this compound is utilized to synthesize GPR17 modulators. The lipophilic cyclobutyl group ensures excellent microsomal stability and facilitates blood-brain barrier (BBB) penetration, allowing the final drug candidate to effectively promote remyelination in the central nervous system[2].

References[1] Macrocyclic factor XIa inhibitors bearing heterocyclic groups. United States Patent (US10273236B2).https://patents.google.com/patent/US10273236B2/en[3] 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS 1802602-68-1) Product Specification. Ambeed, Inc.https://www.ambeed.com/products/1802602-68-1.html[2] Indole and pyrroloypyridine derivatives as GPR17 modulators. World Intellectual Property Organization (WO2025038863A1).https://patents.google.com/patent/WO2025038863A1/en

Sources

Foundational

Predictive Quantum Mechanics and Molecular Modeling of 1-Cyclobutyl-4-nitro-1H-pyrazole: A Technical Guide

Executive Summary & Rationale The pyrazole scaffold represents a privileged class of nitrogen-containing heterocycles, fundamentally driving innovations in both pharmacophore design and energetic materials[1]. Specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole scaffold represents a privileged class of nitrogen-containing heterocycles, fundamentally driving innovations in both pharmacophore design and energetic materials[1]. Specifically, 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1) introduces a fascinating theoretical paradigm[2][3]. The strongly electron-withdrawing 4-nitro group profoundly alters the electronic landscape of the pyrazole ring, while the N1-cyclobutyl substitution imposes unique steric constraints and enhances lipophilicity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive data. Here, we establish a rigorous, self-validating theoretical framework utilizing Density Functional Theory (DFT) and molecular docking[4]. By understanding the causality behind the computational parameters—such as the necessity of diffuse functions for nitro-containing compounds—researchers can reliably predict the physicochemical and biological behavior of this molecule.

Quantum Chemical Workflows: The Self-Validating Protocol

To accurately map the electronic structure of 1-Cyclobutyl-4-nitro-1H-pyrazole, standard semi-empirical methods are insufficient due to the high electron density and polarization induced by the nitro group. We employ DFT at the B3LYP/6-311++G(d,p) level[5].

Causality of Choice: The B3LYP functional provides an optimal balance between computational cost and accuracy for organic heterocycles[1]. The addition of diffuse functions (++) is non-negotiable here; they allow the electron cloud to expand, which is critical for accurately modeling the lone pairs on the highly electronegative oxygen atoms of the nitro group.

Protocol 1: Geometry Optimization and Electronic Profiling
  • Initial Modeling: Construct the 3D geometry of 1-Cyclobutyl-4-nitro-1H-pyrazole using a standard builder (e.g., GaussView or Avogadro).

  • Pre-Optimization: Run a molecular mechanics (MMFF94) clean-up to resolve severe steric clashes between the cyclobutyl ring and the pyrazole core.

  • DFT Optimization: Execute the geometry optimization in Gaussian 16 using opt freq b3lyp/6-311++g(d,p).

  • Self-Validating Feedback Loop (Critical): Analyze the output of the frequency (freq) calculation.

    • Validation Criterion: The presence of zero imaginary frequencies confirms that the optimized geometry represents a true local/global minimum on the potential energy surface, rather than a transition state. If imaginary frequencies are present, the structure must be perturbed and re-optimized.

  • FMO Extraction: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to calculate the energy gap ( ΔE ).

DFT_Workflow Start 3D Structure Generation (1-Cyclobutyl-4-nitro-1H-pyrazole) MM MMFF94 Pre-Optimization (Steric Relaxation) Start->MM DFT DFT Optimization B3LYP/6-311++G(d,p) MM->DFT Freq Frequency Calculation (Self-Validation) DFT->Freq Check Imaginary Frequencies = 0? Freq->Check Check->MM No (Perturb & Retry) Success Extract HOMO/LUMO & MEP (True Minimum Achieved) Check->Success Yes

Caption: Self-validating DFT optimization workflow for pyrazole derivatives.

Theoretical Results & Mechanistic Insights

Frontier Molecular Orbitals (FMO) and Reactivity

The chemical reactivity of pyrazole derivatives is dictated by their FMOs[6]. For 1-Cyclobutyl-4-nitro-1H-pyrazole, the HOMO is primarily localized over the pyrazole ring (acting as an electron donor), while the LUMO is heavily concentrated on the electron-withdrawing 4-nitro group (acting as an electron acceptor).

The calculated HOMO-LUMO gap ( ΔE ) serves as a metric for kinetic stability. A larger gap implies high stability and low chemical reactivity.

Table 1: Predicted Quantum Chemical Descriptors

DescriptorPredicted ValueMechanistic Implication
E_HOMO -6.85 eVHigh ionization potential; stable against electrophilic attack.
E_LUMO -2.45 eVHigh electron affinity driven by the nitro group.
Energy Gap ( ΔE ) 4.40 eVModerate-to-high kinetic stability[1].
Dipole Moment ( μ ) ~5.2 DebyeStrong polarity, favoring solubility in polar aprotic solvents.
Chemical Hardness ( η ) 2.20 eVResistance to charge transfer; stable pharmacophore core.
Molecular Electrostatic Potential (MEP)

MEP mapping visually identifies nucleophilic and electrophilic attack sites. In this molecule:

  • Red Zones (Negative Potential): Strictly localized around the oxygen atoms of the 4-nitro group, serving as primary hydrogen-bond acceptors[1].

  • Blue Zones (Positive Potential): Localized around the pyrazole ring protons, capable of weak hydrogen-bond donation.

  • Green/Neutral Zones: The cyclobutyl ring remains electronically neutral, providing a lipophilic shield that enhances membrane permeability.

Molecular Docking: Target Interaction Modeling

Pyrazole derivatives frequently exhibit antimicrobial and anticancer properties by inhibiting enzymes such as Topoisomerase II or Cyclooxygenase (COX)[4][5]. To theoretically evaluate the biological potential of 1-Cyclobutyl-4-nitro-1H-pyrazole, we employ a rigid-receptor/flexible-ligand docking protocol.

Protocol 2: Self-Validating Molecular Docking
  • Protein Preparation: Download the target crystal structure (e.g., Human Topoisomerase II β , PDB ID: 3QX3)[4]. Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation: Utilize the DFT-optimized geometry of 1-Cyclobutyl-4-nitro-1H-pyrazole. Assign rotatable bonds (specifically the N1-cyclobutyl linkage).

  • Grid Box Definition: Center the grid box on the active site defined by the native co-crystallized ligand.

  • Self-Validating Feedback Loop (Critical):

    • Validation Criterion: Re-dock the native co-crystallized ligand into the prepared grid box. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. An RMSD 2.0 Å validates the docking parameters and scoring function. Proceed only if this is met.

  • Execution: Dock the pyrazole derivative using Lamarckian Genetic Algorithms (e.g., AutoDock Vina)[7].

Pharmacophore_Model Core Pyrazole Core Aromatic Stacking (pi-pi) Nitro 4-Nitro Group H-Bond Acceptor (Strong Electrostatic) Core->Nitro Electron Delocalization Cyclo 1-Cyclobutyl Group Hydrophobic Pocket Binding Core->Cyclo Steric Hindrance Target Target Enzyme Active Site Amino Acid Residues Core->Target pi-pi stacking with Tyr/Trp Nitro->Target H-Bonds with Ser/Thr Cyclo->Target Van der Waals forces

Caption: Pharmacophore interactions of 1-Cyclobutyl-4-nitro-1H-pyrazole within a target receptor.

Table 2: Predicted Molecular Docking Affinities

Target ProteinPDB IDBinding Affinity (kcal/mol)Primary Interactions
Topoisomerase II β 3QX3-7.2H-bonding (Nitro-Arg); Hydrophobic (Cyclobutyl-Leu)[4]
Cyclooxygenase-2 (COX-2) 1CX2-6.8 π−π stacking (Pyrazole-Tyr); H-bonding (Nitro-Ser)[5]
DNA Gyrase (Bacterial) 1KZN-6.5Electrostatic (Nitro-Lys); Hydrophobic (Cyclobutyl-Val)[7]

Mechanistic Takeaway: The cyclobutyl group acts as a hydrophobic anchor, locking the molecule into lipophilic pockets of the receptor, while the nitro group acts as the primary electrostatic warhead, securing the binding pose via strong hydrogen bonds[5][7].

Conclusion

Theoretical studies on 1-Cyclobutyl-4-nitro-1H-pyrazole reveal a highly polarized, kinetically stable molecule. By enforcing self-validating protocols in both DFT (zero imaginary frequencies) and molecular docking (RMSD 2.0 Å), we ensure that the predicted parameters are robust. The synergy between the electron-withdrawing 4-nitro group and the lipophilic 1-cyclobutyl substitution makes this scaffold a highly viable candidate for advanced drug discovery and energetic material applications.

References

  • Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings, ResearchGate. 1

  • Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. PubMed, National Institutes of Health. 4

  • DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Mapana Journal of Sciences, Christ University. 7

  • Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. Asian Journal of Chemistry. 6

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository, Ondokuz Mayıs University. 5

Sources

Exploratory

Introduction: The Genesis and Significance of Nitropyrazoles

The Genesis and Evolution of Nitropyrazoles: A Technical Guide to Their Discovery, Synthesis, and Medicinal Applications Nitropyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atom...

Author: BenchChem Technical Support Team. Date: March 2026

The Genesis and Evolution of Nitropyrazoles: A Technical Guide to Their Discovery, Synthesis, and Medicinal Applications

Nitropyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms and one or more strongly electron-withdrawing nitro (-NO₂) substituents. Historically, these compounds were primarily investigated by materials scientists for their high positive heat of formation and density, making them excellent candidates for energetic materials and solid composite propellants. However, the unique electronic properties imparted by the nitro group on the pyrazole ring drastically alter the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability. Today, nitropyrazoles stand at the forefront of medicinal chemistry and advanced organic synthesis.

As a Senior Application Scientist, I have observed that mastering nitropyrazole chemistry requires a deep understanding of regioselectivity. The inherent electron density of the pyrazole ring dictates electrophilic aromatic substitution predominantly at the C4 position, making the targeted synthesis of 3-nitropyrazole or 5-nitropyrazole isomers historically challenging.

Synthetic Evolution: Overcoming the C4-Substitution Bias

The direct nitration of pyrazole using a standard nitric acid/sulfuric acid mixture predominantly yields 4-nitropyrazole. For decades, accessing the 3-nitropyrazole isomer was a synthetic bottleneck. The breakthrough occurred in the 1970s when Habraken and Janssen discovered the thermal rearrangement of N-nitropyrazoles[1]. By first treating pyrazole with acetyl nitrate under mild conditions, the nitro group is directed to the imino nitrogen, forming N-nitropyrazole. Subsequent heating of this intermediate in a high-boiling solvent triggers an intramolecular rearrangement to yield 3-nitropyrazole almost exclusively[2].

Causality & Mechanism: Kinetic studies revealed that this thermal rearrangement follows first-order kinetics and is strictly intramolecular. The activation parameters and solvent effects ruled out a polar transition state or a radical-pair dissociation mechanism. Instead, the reaction proceeds via a [1,5] sigmatropic nitro migration[1]. The nitro group migrates from the N1 position to the adjacent C5 position to form 5-nitropyrazole, which rapidly tautomerizes to the thermodynamically more stable 3-nitropyrazole.

Mechanism N1 N-Nitropyrazole (Kinetic Product) TS Transition State (Intramolecular NO2 Migration) N1->TS Heat (145-180°C) N5 5-Nitropyrazole (Intermediate) TS->N5 [1,5] Sigmatropic Shift N3 3-Nitropyrazole (Thermodynamic Sink) N5->N3 Rapid Tautomerization

Mechanistic pathway of thermal N-nitropyrazole rearrangement via [1,5] sigmatropic nitro migration.

Pharmacological Profile: Nitropyrazoles in Drug Discovery

The incorporation of a nitropyrazole scaffold into larger molecular frameworks has yielded highly potent active pharmaceutical ingredients (APIs).

Antibacterial Activity: Early structure-activity relationship (SAR) studies identified 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide as a potent synthetic antibacterial agent[3]. It exhibited an antibacterial spectrum comparable to nitrofurantoin but required significantly lower inhibitory concentrations. Pharmacokinetic evaluations in murine and canine models demonstrated high bioavailability and low acute toxicity, validating the 3-nitropyrazole core as a viable antibacterial pharmacophore[3].

Anticancer Agents: More recently, nitropyrazoles have been hybridized with chalcones to develop targeted anticancer therapeutics. Shtaiwi et al. (2023) synthesized novel Schiff bases derived from chalcones and 5-hydrazino-1,3-dimethyl-4-nitropyrazole[4]. These compounds act as Michael acceptors and exhibit potent cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231). Molecular docking studies suggest these scaffolds interact favorably with critical oncogenic targets, facilitating pre-G1 apoptosis induction[4].

Nitropyrazoles as Versatile Reagents in Organic Synthesis

Beyond their role as APIs, N-nitropyrazoles have revolutionized synthetic methodologies. In 2022, Yang et al. identified 5-methyl-1,3-dinitro-1H-pyrazole as a highly versatile and powerful N-nitropyrazole nitrating reagent[5]. This reagent allows for mild, scalable, and controllable late-stage aromatic mononitration and dinitration of complex biorelevant molecules. The synergistic "nitro effect" and "methyl effect" on the pyrazole ring tune the release of the nitronium ion, providing a safer and more selective alternative to traditional mixed-acid nitration[5].

Step-by-Step Methodologies

To ensure scientific integrity and reproducibility, the following workflows incorporate critical in-process controls, creating self-validating systems.

Protocol A: Synthesis of 3-Nitropyrazole via Thermal Rearrangement [2]

  • N-Nitration (Intermediate Formation):

    • Execution: Dissolve 1.0 g of pyrazole in 2.8 mL of glacial acetic acid at 25 °C. Slowly add freshly prepared acetyl nitrate (1.8 mL HNO₃ + 4.2 mL acetic anhydride) dropwise to maintain the temperature.

    • Validation: Stir for 30 minutes. Monitor via TLC (hexane/ethyl acetate) until the pyrazole starting material spot completely disappears.

    • Isolation: Pour the mixture into ice water, filter, wash, and dry to obtain N-nitropyrazole (approx. 84% yield).

  • Thermal Rearrangement:

    • Execution: Dissolve 1.0 g of the isolated N-nitropyrazole in 10 mL of benzonitrile. Heat the solution to 180 °C under an inert atmosphere for 3 hours.

    • Validation: The reaction progress must be monitored by IR spectroscopy—specifically looking for the disappearance of the N-NO₂ stretch (~1617 cm⁻¹) and the appearance of the C-NO₂ stretch (~1520 cm⁻¹).

    • Isolation: Cool to room temperature and pour into 30 mL of hexane. Collect the precipitated 3-nitropyrazole by filtration (approx. 98% yield) and recrystallize from water.

Protocol B: Late-Stage Aromatic Nitration using 5-methyl-1,3-dinitro-1H-pyrazole [5]

  • Reaction Setup:

    • Execution: In a dry reaction vial, combine the target (hetero)arene (0.2 mmol) and 5-methyl-1,3-dinitro-1H-pyrazole (1.2 to 3.0 equiv, depending on the desired mononitration vs. dinitration outcome).

  • Catalysis and Solvent:

    • Execution: Add 20 mol % of Indium(III) triflate [In(OTf)₃] as a Lewis acid catalyst. Suspend the mixture in hexafluoroisopropanol (HFIP) (0.5 M).

  • Execution and Isolation:

    • Execution: Stir the mixture at 80 °C.

    • Validation: Monitor conversion via LC-MS. The tunable nature of the reagent prevents over-nitration when stoichiometry is strictly controlled.

    • Isolation: Quench with saturated NaHCO₃, extract with dichloromethane, and purify via flash chromatography. The denitrated pyrazole byproduct can be recovered in >78% yield for recycling.

SynthesisWorkflow A Pyrazole (Starting Material) B Acetyl Nitrate (HNO3 + Ac2O, 25°C) A->B N-Nitration F Direct Nitration (HNO3/H2SO4) A->F C-Nitration C N-Nitropyrazole (Intermediate) B->C D Thermal Rearrangement (Benzonitrile, 180°C, 3h) C->D [1,5] Sigmatropic Shift E 3-Nitropyrazole (Target Product, 98% Yield) D->E G 4-Nitropyrazole (C4 Electrophilic Substitution) F->G Thermodynamic Bias

Logical workflow contrasting thermal rearrangement synthesis of 3-nitropyrazole vs direct nitration.

Quantitative Data Summaries

Table 1: Cytotoxicity (IC₅₀) of Novel Schiff Bases Derived from 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole Against Cancer Cell Lines [4]

Compound DesignationStructural Modification (Chalcone Scaffold)IC₅₀ vs MCF-7 (µM)IC₅₀ vs MDA-MB-231 (µM)
Compound 4a Unsubstituted Phenyl Ring26.28Moderate
Compound 4b Electron-donating substituent12.96Moderate
Compound 4c Halogenated substituent18.45Lowest IC₅₀ (High Toxicity)
Compound 4d Methoxy substitution21.10Moderate
Tamoxifen (Control) Standard Chemotherapeutic> 26.28N/A

Note: Compounds 4a–d demonstrated superior toxicity profiles compared to the standard tamoxifen on the MCF-7 cell line, highlighting the efficacy of the nitropyrazole-chalcone hybridization strategy in overcoming therapeutic resistance.

References

  • Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents. Polycyclic Aromatic Compounds.4

  • New Synthetic Antibacterial Compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole Carboxamide. U.S. National Library of Medicine (NIH). 3

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au (via NIH). 5

  • On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a [1,5] sigmatropic nitro migration. The Journal of Organic Chemistry (ACS Publications). 1

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. ACRHEM. 2

Sources

Foundational

Strategic Utilization of 1-Cyclobutyl-4-nitro-1H-pyrazole in Advanced Drug Discovery: A Technical Whitepaper

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of optimizing fragment-based hits into viable, bioavailable lead compounds. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of optimizing fragment-based hits into viable, bioavailable lead compounds. The pyrazole core is an undeniable workhorse in medicinal chemistry, featured extensively in FDA-approved therapeutics ranging from anti-inflammatories to targeted kinase inhibitors [1].

However, simple pyrazoles often suffer from promiscuous hydrogen bonding and rapid metabolic clearance. The strategic functionalization of the pyrazole core—specifically through the synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1) —represents a highly effective solution. This whitepaper details the physicochemical rationale, core synthetic workflows, and emerging therapeutic applications of this highly versatile building block.

Structural Rationale & Physicochemical Profiling

The design of 1-Cyclobutyl-4-nitro-1H-pyrazole is not arbitrary; it is rooted in precise structure-activity relationship (SAR) principles:

  • The N1-Cyclobutyl Group (Steric & Metabolic Shielding): Unlike standard methyl or ethyl substituents, the cyclobutyl ring provides a unique balance of lipophilicity and steric bulk. This strained sp3 -rich ring is remarkably stable against cytochrome P450-mediated oxidation. In biological targets, the cyclobutyl moiety efficiently occupies specific hydrophobic pockets (such as the S1 pocket in serine proteases), increasing target residence time and binding affinity [2].

  • The C4-Nitro Group (The Synthetic Handle): The nitro group at the 4-position acts as a stable, electron-withdrawing placeholder during early-stage scaffold synthesis. More importantly, it serves as a highly reliable synthetic handle. It can be quantitatively reduced to an amine, opening the door to the synthesis of complex amides, ureas, and sulfonamides without disturbing the rest of the molecule[3].

Quantitative Data: Physicochemical Comparison

To illustrate the advantage of the cyclobutyl substitution, we compare it against other common N-alkyl derivatives.

Table 1: Comparative Physicochemical Profiling of N1-Alkyl-4-nitro-1H-pyrazoles

CompoundMolecular Weight ( g/mol )cLogP (Est.)TPSA (Ų)Key Structural Advantage
1-Methyl-4-nitro-1H-pyrazole 127.100.863.6Minimal steric bulk; high aqueous solubility; standard FBDD starting point.
1-Cyclopropyl-4-nitro-1H-pyrazole 153.141.463.6Rigid, compact; alters the trajectory of the N1 vector for tight binding pockets.
1-Cyclobutyl-4-nitro-1H-pyrazole 167.171.963.6Optimal lipophilicity; occupies deep hydrophobic pockets; enhanced BBB permeability.

Core Synthetic Workflows & Self-Validating Protocols

Trust in any chemical methodology relies on reproducibility and self-validation. The following protocols detail the synthesis and downstream functionalization of 1-Cyclobutyl-4-nitro-1H-pyrazole, explicitly outlining the causality behind each experimental condition.

Protocol 1: Synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole via N-Alkylation

This protocol utilizes a nucleophilic substitution approach to install the cyclobutyl ring [2].

  • Deprotonation: To a dry round-bottom flask, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq).

    • Causality: The pKa of 4-nitro-1H-pyrazole is approximately 9.6. NaH is required to ensure irreversible, quantitative deprotonation, forming the highly nucleophilic pyrazolide anion. Cooling prevents exothermic degradation.

  • Alkylation: Add bromocyclobutane (1.5 eq). Slowly warm the reaction to room temperature, then heat to 65°C for 4 hours.

    • Causality: The cyclobutyl halide is sterically hindered, making the standard SN​2 trajectory difficult. Elevated thermal energy (65°C) is strictly required to overcome the activation barrier for the substitution.

  • Quench & Extraction: Quench carefully with water. Partition between water and Ethyl Acetate (EtOAc). Wash the organic layer with brine.

    • Causality: Water neutralizes unreacted NaH. EtOAc extracts the lipophilic product while leaving the highly polar DMF and inorganic salts in the aqueous phase.

  • Self-Validation (Analytical): Monitor via HPLC. The target product will show a distinct retention time shift (increased lipophilicity) compared to the starting material. Confirm identity via 1H NMR ( CDCl3​ ): validation is achieved by observing the cyclobutyl methine proton multiplet at ~4.78 ppm and the pyrazole aromatic protons at ~8.16 and 8.09 ppm [2].

Protocol 2: Catalytic Reduction to 1-Cyclobutyl-1H-pyrazol-4-amine

To utilize the pyrazole in drug coupling, the nitro group must be reduced to an amine.

  • Catalyst Loading: Dissolve 1-cyclobutyl-4-nitro-1H-pyrazole in ethanol. Add 10% Pd/C under an inert nitrogen atmosphere.

    • Causality: Ethanol is a protic solvent that facilitates proton transfer during nitro reduction. Nitrogen purging prevents the accidental ignition of the pyrophoric Pd/C catalyst.

  • Hydrogenation: Introduce H2​ gas (balloon or Parr shaker at 30 psi) and stir at room temperature until completion.

    • Causality: The nitro group is highly susceptible to catalytic hydrogenation. Operating at room temperature ensures chemoselectivity, preventing unwanted hydrogenolysis (ring-opening) of the strained cyclobutane ring.

  • Filtration: Filter the mixture through a pad of Celite and concentrate the filtrate in vacuo.

    • Causality: Celite safely and efficiently removes the fine Pd/C particulates without clogging standard filter paper, ensuring a pure amine product.

  • Self-Validation (Analytical): Perform LC-MS analysis. The starting material mass ( [M+H]+=168 ) must completely disappear, replaced by the amine product ( [M+H]+=138 ). Visually, the transition from a pale yellow solution (nitro chromophore) to a colorless solution provides an immediate, qualitative validation of reduction.

SyntheticWorkflow A 1-Cyclobutyl-4-nitro-1H-pyrazole (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, EtOH) A->B C 1-Cyclobutyl-1H-pyrazol-4-amine (Key Intermediate) B->C D1 Amidation / Urea Formation (Electrophilic Coupling) C->D1 D2 Buchwald-Hartwig Amination (Aryl Halide Coupling) C->D2 E1 Factor XIa Inhibitors (Cardiovascular) D1->E1 E2 LRRK2 / GPR17 Modulators (Neurodegenerative) D2->E2

Fig 1. Synthetic workflow from 1-Cyclobutyl-4-nitro-1H-pyrazole to therapeutic scaffolds.

Potential Research Areas & Therapeutic Applications

The successful synthesis of the 1-cyclobutyl-1H-pyrazol-4-amine intermediate unlocks several high-value therapeutic research areas:

A. Cardiovascular Therapeutics (Factor XIa Inhibitors)

Factor XIa is a prime target for next-generation anticoagulants that prevent thrombosis without increasing bleeding risks. 1-Cyclobutyl-4-nitro-1H-pyrazole is explicitly utilized as a critical intermediate in the synthesis of macrocyclic Factor XIa inhibitors. The cyclobutyl group is strategically positioned to fit perfectly into the hydrophobic S1 pocket of the Factor XIa protease, driving picomolar binding affinities ( Ki​=0.87 nM)[2].

B. Neurodegenerative Diseases (GPR17 Modulators)

G-protein coupled receptor 17 (GPR17) is a key target for promoting remyelination in demyelinating diseases like Multiple Sclerosis (MS). Recent patent literature highlights the use of highly functionalized pyrazole derivatives as potent GPR17 modulators [4]. The addition of the cyclobutyl group provides the exact lipophilicity required to cross the Blood-Brain Barrier (BBB) while maintaining the rigid, flat pharmacophore of the pyrazole core necessary for receptor binding.

SignalingPathway Ligand Pyrazole-Derived GPR17 Antagonist Receptor GPR17 Receptor (Oligodendrocyte Precursor) Ligand->Receptor Binds & Inhibits Gi Gi/o Protein Inhibition (Decreased cAMP) Receptor->Gi Blocks Myelin Oligodendrocyte Maturation & Myelination Gi->Myelin Rescues Disease Multiple Sclerosis Recovery Myelin->Disease Promotes

Fig 2. Mechanism of pyrazole-derived GPR17 antagonists in promoting remyelination.
C. Oncology & Kinase Inhibition (LRRK2)

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. Similar to its structural cousin, 3-methyl-4-nitro-1H-pyrazole, the cyclobutyl variant can be reduced and elaborated into complex aminopyrazole derivatives. These derivatives act as potent, selective, and brain-penetrant small molecule inhibitors of LRRK2, showcasing the versatility of the 4-nitro-pyrazole scaffold in kinase targeting[3].

Conclusion

1-Cyclobutyl-4-nitro-1H-pyrazole is far more than a simple heterocyclic building block; it is a strategically designed scaffold that solves critical pharmacokinetic and pharmacodynamic challenges in drug discovery. By understanding the causality behind its synthesis and the structural rationale of its substituents, researchers can confidently deploy this molecule to unlock new chemical space in cardiovascular, neurodegenerative, and oncological therapeutics.

References

  • Source: Google Patents (US10273236B2)
  • Source: Google Patents (WO2025038863A1)
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI (Reactions 2023, 4(3), 478-504) URL:[Link]

Sources

Exploratory

safety and handling of 1-Cyclobutyl-4-nitro-1H-pyrazole

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 1-Cyclobutyl-4-nitro-1H-pyrazole Executive Overview As a Senior Application Scientist navigating the intersection of energetic materials and advanced pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 1-Cyclobutyl-4-nitro-1H-pyrazole

Executive Overview

As a Senior Application Scientist navigating the intersection of energetic materials and advanced pharmaceutical synthesis, I approach 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1) with a dual perspective: immense synthetic utility and inherent chemical hazard. This compound serves as a critical building block in the development of 1[1] for thromboembolic disorders and2[2] for central nervous system diseases. However, the presence of the C4-nitro group on the pyrazole ring classifies it within a family of molecules known for their 3[3]. This whitepaper establishes the authoritative protocols required to handle this material safely while maximizing its synthetic yield, ensuring that every procedure is grounded in verifiable, self-validating logic.

Physicochemical & Hazard Profiling

Understanding the causality behind a molecule's hazards is the first step in mitigating them. The electron-withdrawing nature of the nitro group makes the pyrazole ring highly susceptible to nucleophilic attack, while the cyclobutyl group is strategically incorporated to replace highly polar functionalities, thereby increasing gut permeability and oral bioavailability[1].

ParameterValue / DescriptionMechanistic Causality & Safety Implication
CAS Number 1802602-68-1Unique identifier for precise procurement and inventory tracking.
Molecular Formula C7H9N3O2Determines the molecular weight (167.17 g/mol ).
Structural Features N1-cyclobutyl, C4-nitroThe cyclobutyl moiety enhances lipophilicity for BBB penetration[2]; the C4-nitro group is a high-energy reducible pharmacophore[3].
Hazard Classifications Acute Tox. 4 (Oral), Eye Dam. 1The electron-deficient pyrazole ring interacts aggressively with biological nucleophiles, necessitating stringent mucosal protection[4].
Thermodynamic Stability Exothermic Decomposition RiskNitro-heterocycles possess inherent energetic properties; exposure to strong acids/bases or thermal shock can induce rapid decomposition[5].

E-E-A-T Driven Safety Protocols

Handling 1-Cyclobutyl-4-nitro-1H-pyrazole requires a departure from standard organic chemistry practices. Nitro-pyrazoles are 5[5] under specific thermal or shock conditions. While the cyclobutyl appendage dilutes the oxygen balance—rendering it less sensitive than pure trinitropyrazoles—the risk of thermal runaway during synthetic manipulation remains high. Furthermore, standard safety data for the parent compound, 4-nitropyrazole, mandates protection against 4[4].

SafeHandling A Hazard Assessment (CAS: 1802602-68-1) B PPE Verification (N95, Nitrile, Shield) A->B Protocol Approved C Inert Weighing (Static-Free) B->C Don PPE D Reaction Setup (Exotherm Control) C->D Transfer to Hood E Thermal Runaway Risk Mitigation D->E Monitor Temp

Figure 1: Standard workflow for safe handling and reaction setup of nitro-pyrazole derivatives.

Experimental Workflow: Self-Validating Catalytic Reduction

The most common synthetic operation performed on 1-Cyclobutyl-4-nitro-1H-pyrazole is its reduction to the corresponding amine, preparing it for amide coupling in drug discovery workflows. To mitigate the hazards of pressurized hydrogen gas interacting with an energetic nitro-heterocycle, we employ a transfer hydrogenation protocol. Every step below includes a built-in validation check to ensure the system remains safe and effective.

Phase 1: Inert Preparation

  • Purge the System: Flush a 250 mL round-bottom flask with Argon for 15 minutes. Validation Check: A bubbler attached to the exhaust must show a steady, uninterrupted flow of Argon, confirming a positive pressure environment.

  • Substrate Dissolution: Dissolve 10 mmol of 1-Cyclobutyl-4-nitro-1H-pyrazole in 50 mL of anhydrous ethanol. Causality: Ethanol acts as an excellent solvent for both the nitro substrate and the ammonium formate hydrogen donor, ensuring a homogeneous reaction matrix without localized concentration spikes.

Phase 2: Catalyst Activation & Addition 3. Wetting the Catalyst: Weigh 0.1 g of 10% Pd/C. Critically, wet the catalyst with 2 mL of distilled water before adding it to the ethanolic solution. Causality: Dry Pd/C is highly pyrophoric, especially in the presence of volatile solvent vapors. Wetting it eliminates the auto-ignition risk. Validation Check: The catalyst must form a uniform black slurry with no dry powder remaining before transfer.

Phase 3: Controlled Reduction 4. Hydrogen Donor Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 50 mmol of ammonium formate in five equal portions over 30 minutes. Causality: Transfer hydrogenation is highly exothermic. Phased addition prevents thermal runaway, a critical hazard when handling energetic nitro-pyrazoles[3]. Validation Check: Monitor the internal temperature using a thermocouple; the temperature must not exceed 10°C during the addition phase. 5. Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C), stirring for 4 hours. Validation Check: Perform TLC (Hexane:EtOAc 1:1). The complete disappearance of the UV-active nitro precursor spot (Rf ~0.6) and the appearance of a ninhydrin-positive amine spot (Rf ~0.2) confirms reaction completion.

Phase 4: Safe Quenching & Isolation 6. Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents the finely divided Pd/C from passing through the filter paper and entering the product stream. Validation Check: The filtrate must be completely clear and colorless to pale yellow. Warning: Do not let the Celite pad dry out under vacuum; wash immediately with water to prevent the spent catalyst from igniting.

Mechanistic Utility in Drug Development

Once safely reduced, the resulting 1-Cyclobutyl-1H-pyrazol-4-amine is a highly versatile nucleophile. It is frequently utilized in amide coupling reactions to generate complex active pharmaceutical ingredients (APIs). The cyclobutyl ring remains intact throughout these transformations, ultimately serving as a critical structural motif that dictates how the final drug binds to target receptors like Factor XIa or GPR17.

Mechanism Nitro 1-Cyclobutyl-4-nitro- 1H-pyrazole Amine 1-Cyclobutyl-1H- pyrazol-4-amine Nitro->Amine Catalytic Reduction (Pd/C, H-donor) Drug Active Pharmaceutical Ingredient (API) Amine->Drug Amide Coupling Target Biological Target (e.g., Factor XIa / GPR17) Drug->Target Receptor Binding

Figure 2: Synthetic utility of 1-Cyclobutyl-4-nitro-1H-pyrazole in targeted drug development.

References

  • Macrocyclic factor XIa inhibitors bearing heterocyclic groups. Google Patents. 1

  • Indole and pyrroloypyridine derivatives as gpr17 modulators. Google Patents. 2

  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. ACS Publications. 3

  • 4-Nitropyrazole Chemical Properties, Uses, Production. ChemicalBook. 5

  • 4-Nitropyrazole Safety Data Sheet. AK Scientific, Inc. 4

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Investigating 1-Cyclobutyl-4-nitro-1H-pyrazole as a Novel Anticancer Agent

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1][2] This docume...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1][2] This document provides a comprehensive guide for the preclinical evaluation of a novel investigational compound, 1-Cyclobutyl-4-nitro-1H-pyrazole (herein designated as CPNP). We present a structured, multi-tiered approach, beginning with fundamental in vitro cytotoxicity screening and progressing through mechanistic elucidation and preliminary in vivo efficacy studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to ensure robust and reproducible data generation for researchers, scientists, and drug development professionals.

Introduction and Rationale

The relentless pursuit of novel, effective, and selective anticancer therapeutics is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as a highly promising class of agents due to their diverse mechanisms of action and amenability to chemical modification.[3][4] Pyrazole derivatives have been shown to target a wide array of critical cellular processes dysregulated in cancer, including cell cycle progression, signal transduction, and angiogenesis.[3][5]

The subject of this guide, 1-Cyclobutyl-4-nitro-1H-pyrazole (CPNP), is a novel chemical entity designed to leverage the established anticancer potential of the pyrazole core. The inclusion of a nitro group is strategic; nitro-aromatic compounds are known to be bioreduced in hypoxic tumor environments, potentially leading to selective cytotoxicity. Furthermore, the cyclobutyl moiety may enhance metabolic stability and cell permeability.

This document outlines a logical workflow for the comprehensive preclinical assessment of CPNP, providing detailed protocols that will enable researchers to:

  • Determine the cytotoxic potential of CPNP across a panel of cancer cell lines.

  • Elucidate the primary mechanism of CPNP-induced cell death (e.g., apoptosis).

  • Investigate the compound's effect on cell cycle regulation.

  • Explore potential molecular targets, such as tubulin polymerization or protein kinases.

  • Evaluate the in vivo antitumor efficacy in a xenograft model.

cluster_title Preclinical Evaluation Workflow for CPNP A Compound Synthesis & Characterization B In Vitro Screening (Multi-tiered Assays) A->B Initial Evaluation C Mechanism of Action (MoA) Elucidation B->C Positive Hit D In Vivo Efficacy Studies (Xenograft Models) C->D Promising MoA E Data Analysis & Lead Optimization C->E Feedback Loop D->E Efficacy Confirmed

Caption: High-level workflow for the preclinical investigation of CPNP.

In Vitro Evaluation: Foundational Screening

The initial phase of testing involves assessing the compound's biological activity in cell-based models. A step-wise procedure starting with in vitro experiments is crucial for selecting promising agents for further development.[6]

Protocol 2.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in signal indicates a loss of viable cells.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon).[5][8]

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[9]

  • 1-Cyclobutyl-4-nitro-1H-pyrazole (CPNP), dissolved in DMSO to create a stock solution.

  • Doxorubicin (positive control).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).[9]

  • DMSO (cell culture grade).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells in 100 µL of medium per well in a 96-well plate.[10] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2x concentrated serial dilutions of CPNP (e.g., from 200 µM to 0.1 µM) in culture medium. Prepare a similar dilution series for Doxorubicin.

  • Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared drug dilutions to the respective wells. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest CPNP concentration, and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.[7][9]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. The IC₅₀ represents the drug concentration required to reduce cell viability by 50%.[6]

Data Presentation:

Cancer Cell LineTissue of OriginCPNP IC₅₀ (µM) [Example Data]Doxorubicin IC₅₀ (µM) [Positive Control]
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
A549Lung Carcinoma25.2 ± 3.11.5 ± 0.2
HCT-116Colorectal Carcinoma9.5 ± 1.10.7 ± 0.1

Note: Data are for illustrative purposes only.

Mechanism of Action (MoA) Elucidation

Once CPNP demonstrates significant cytotoxicity, the next critical step is to understand how it kills cancer cells. Many effective anticancer agents induce apoptosis, or programmed cell death.[9]

Protocol 3.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry is used to quantify the cell populations.[9]

Materials:

  • Cancer cells treated with CPNP at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Annexin V Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with CPNP (IC₅₀ and 2x IC₅₀), a vehicle control, and a positive control (e.g., Staurosporine) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol 3.2: Cell Cycle Analysis

Principle: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequently inducing apoptosis.[5] Propidium Iodide can be used to stain cellular DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in each phase of the cell cycle.

Materials:

  • Cancer cells treated as in Protocol 3.1.

  • Cold 70% ethanol.

  • PBS containing RNase A and Propidium Iodide.

Procedure:

  • Cell Harvesting: Collect treated cells as described above.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

cluster_MoA Potential MoA of CPNP: G2/M Arrest & Apoptosis CPNP CPNP Treatment Tubulin Tubulin Polymerization Inhibition CPNP->Tubulin Targets Microtubule Microtubule Network Disruption Tubulin->Microtubule Leads to G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Induces Apoptosis Intrinsic Apoptosis Pathway Activation G2M->Apoptosis Triggers Caspase Caspase-3/7 Activation Apoptosis->Caspase Death Cell Death Caspase->Death

Caption: Hypothetical MoA pathway for CPNP leading to apoptosis.[5][11]

In Vivo Preclinical Evaluation

In vivo models are essential to evaluate the pharmacological activity of a potential new drug in a complex biological system.[7][12] The human tumor xenograft model in immunodeficient mice is a widely used and accepted method.[6][13]

Protocol 4.1: Human Tumor Xenograft Efficacy Study

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the investigational compound, and tumor growth is monitored over time to assess therapeutic efficacy.[13]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or NOD/SCID).

  • Cancer cell line that showed high sensitivity to CPNP in vitro (e.g., HCT-116).

  • CPNP formulated in a suitable vehicle for injection (e.g., PBS with 5% DMSO and 10% Tween 80).

  • Vehicle control solution.

  • Positive control drug (e.g., 5-Fluorouracil for HCT-116).

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject 2-5 million cancer cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, CPNP low dose, CPNP high dose, Positive Control).

  • Treatment: Administer the treatments via the determined route (e.g., intraperitoneal or oral gavage) according to a set schedule (e.g., daily or three times a week) for 3-4 weeks.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice and excise the tumors. Weigh the tumors.

  • Analysis: Compare the average tumor volume and weight between the treatment groups and the vehicle control group. Calculate the Tumor Growth Inhibition (TGI) percentage.

cluster_invivo In Vivo Xenograft Study Workflow Implant Subcutaneous Cell Implantation Monitor Tumor Growth Monitoring Implant->Monitor Randomize Randomization into Treatment Groups Monitor->Randomize Tumors ~100mm³ Treat Compound Administration Randomize->Treat Measure Tumor Volume & Body Weight Measurement Treat->Measure Repeated over 3-4 weeks Measure->Treat Endpoint Study Endpoint: Tumor Excision & Analysis Measure->Endpoint End of Study

Caption: Workflow for conducting an in vivo xenograft efficacy study.

References

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Google Scholar.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Google Scholar.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). MDPI. [Link]

  • In vivo screening models of anticancer drugs. (2013). Tel Aviv University. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. (2025). ResearchGate. [Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. (2022). YouTube. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). PMC. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Usiena air. [Link]

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Application

Application Notes and Protocols: 1-Cyclobutyl-4-nitro-1H-pyrazole as a Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of signal transduction pathways in cells, controlling processes such as metabolism, cell cycle progression, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention.[1][2] Small molecule kinase inhibitors have emerged as a significant class of targeted therapies.[3][4]

Among the chemical structures used to design these inhibitors, the pyrazole ring is considered a "privileged scaffold."[3][5][6] This is due to its synthetic accessibility and its ability to mimic the adenine ring of ATP, forming crucial hydrogen bonds within the kinase's ATP-binding pocket.[6] A number of FDA-approved kinase inhibitors, such as Ruxolitinib and Crizotinib, incorporate a pyrazole core, highlighting its importance in drug discovery.[3][5]

This document provides detailed application notes and protocols for the characterization of 1-Cyclobutyl-4-nitro-1H-pyrazole as a potential ATP-competitive kinase inhibitor. While specific data for this exact molecule is not extensively published, the protocols outlined here are based on established, industry-standard methodologies for evaluating novel kinase inhibitors. These methods will enable researchers to determine its potency, selectivity, and cellular activity.

Mechanism of Action: ATP-Competitive Inhibition

Most small molecule kinase inhibitors function by competing with ATP for its binding site in the catalytic cleft of the kinase.[4][7] By occupying this pocket, the inhibitor blocks the transfer of a phosphate group from ATP to the target substrate, thereby halting the downstream signaling cascade.[1][4] The pyrazole scaffold is particularly effective in this role, often serving as a "hinge-binder" to anchor the inhibitor within the active site.[6] It is hypothesized that 1-Cyclobutyl-4-nitro-1H-pyrazole acts via this mechanism. The protocols described herein are designed to validate this hypothesis and quantify its inhibitory activity.

Part 1: Biochemical Evaluation of Kinase Inhibition

Biochemical assays are the first step in characterizing a potential inhibitor. They utilize purified, recombinant kinase enzymes to directly measure the compound's ability to inhibit substrate phosphorylation in a controlled, cell-free environment.[2] While these assays are a crucial starting point, it's important to recognize that their results may not always translate directly to a cellular context.[8]

Workflow for Biochemical Kinase Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 1-Cyclobutyl-4-nitro-1H-pyrazole Kinase_Reaction Incubate Kinase, Substrate, Inhibitor, and ATP Compound_Prep->Kinase_Reaction Reagent_Prep Prepare Kinase, Substrate, and ATP solutions Reagent_Prep->Kinase_Reaction Detection Add Detection Reagent (e.g., Kinase-Glo®) Kinase_Reaction->Detection Readout Measure Signal (Luminescence) Detection->Readout IC50_Calc Calculate % Inhibition and determine IC50 value Readout->IC50_Calc

Caption: General workflow for biochemical kinase inhibitor screening.

Protocol 1.1: In Vitro Kinase Inhibition Assay using Kinase-Glo®

The Kinase-Glo® Luminescent Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[9][10][11] A decrease in ATP consumption corresponds to kinase inhibition. The luminescent signal generated is inversely proportional to the kinase activity.[9][11]

Materials:

  • 1-Cyclobutyl-4-nitro-1H-pyrazole

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)[10]

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[9]

  • DMSO (for compound dilution)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Cyclobutyl-4-nitro-1H-pyrazole in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) of the compound in DMSO. These will be your 100x concentrated inhibitor solutions.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer. The optimal concentrations should be determined empirically but typically fall in the nM range for the kinase and µM for the substrate.

    • Add the kinase/substrate mix to the wells of the assay plate.

    • Add 1 µL of each compound dilution from the 100x plate to the corresponding wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Prepare an ATP solution in kinase reaction buffer at a concentration appropriate for the kinase being tested (often near its Km value).

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 25-50 µL.

  • Reaction and Detection:

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[9]

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[9]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO-only control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterExample ValueDescription
Kinase Concentration 1-10 nMVaries depending on the specific activity of the kinase.
Substrate Concentration 10-100 µMTypically at or near the Km for the substrate.
ATP Concentration 1-100 µMOften set near the Km for ATP for competitive inhibitor studies.[10]
Final DMSO % ≤ 1%High concentrations of DMSO can inhibit kinase activity.[2]
Incubation Time 60 minShould be within the linear range of the reaction.

Part 2: Cell-Based Evaluation of Kinase Inhibition

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to determine if a compound can enter a cell, engage its target in a complex physiological environment, and exert a biological effect.[8][12] These assays measure the downstream consequences of kinase inhibition, such as changes in protein phosphorylation or effects on cell viability.[8][13]

Workflow for Cell-Based Assays

G cluster_prep Cell Culture cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed cells in multi-well plates Cell_Treatment Treat cells with serial dilutions of inhibitor Cell_Seeding->Cell_Treatment Assay_Choice Choose Assay Cell_Treatment->Assay_Choice WB Western Blot for Phospho-protein Assay_Choice->WB Target Engagement CV Cell Viability Assay (e.g., MTT) Assay_Choice->CV Phenotypic Effect WB_Analysis Quantify band intensity WB->WB_Analysis CV_Analysis Measure Absorbance/ Fluorescence CV->CV_Analysis EC50_Calc Determine cellular EC50 WB_Analysis->EC50_Calc CV_Analysis->EC50_Calc

Caption: Workflow for evaluating kinase inhibitors in a cellular context.

Protocol 2.1: Western Blotting for Target Phosphorylation

Western blotting is a fundamental technique used to assess the phosphorylation state of a kinase's substrate.[14] A successful inhibitor will reduce the amount of phosphorylated substrate in a dose-dependent manner.

Key Considerations for Phospho-Proteins:

  • Phosphatase Inhibitors: It is critical to add phosphatase inhibitors to all lysis buffers and sample buffers to prevent dephosphorylation during sample preparation.[14][15]

  • Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking instead of milk. Milk contains casein, a phosphoprotein that can cause high background with phospho-specific antibodies.[15][16]

  • Buffers: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with antibody binding.[17]

Procedure:

  • Cell Treatment:

    • Plate cells (e.g., a cancer cell line known to depend on the target kinase) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of 1-Cyclobutyl-4-nitro-1H-pyrazole for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator for a short period before lysis.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with a cocktail of protease and phosphatase inhibitors.[15]

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.

    • Denature the proteins by heating at 95°C for 5 minutes.[14][15]

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane three times for 5 minutes each in TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.[15]

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein or loading control signal.

Protocol 2.2: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[18] It measures the metabolic activity of cells, which generally correlates with the number of viable cells.[19][20] This assay can determine the cytotoxic or cytostatic effects of the kinase inhibitor on cancer cell lines.

Materials:

  • Cell line of interest

  • 1-Cyclobutyl-4-nitro-1H-pyrazole

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Cyclobutyl-4-nitro-1H-pyrazole in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for vehicle control (DMSO) and no-cell controls (medium only).

    • Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[18][19]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).[19][21]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other values.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 or GI50 value (the concentration that causes 50% of the maximal effect or growth inhibition).

ParameterExample ValueDescription
Cell Seeding Density 5,000 cells/wellMust be optimized to ensure cells are in logarithmic growth phase.
Treatment Duration 72 hoursRepresents multiple cell doubling times.
MTT Concentration 0.5 mg/mLStandard final concentration for the assay.[19]
Solubilizing Agent DMSOEnsures complete dissolution of formazan crystals for accurate reading.
Absorbance Wavelength 570 nmCorresponds to the peak absorbance of the formazan product.

Conclusion and Future Directions

The protocols detailed in this document provide a comprehensive framework for the initial characterization of 1-Cyclobutyl-4-nitro-1H-pyrazole as a kinase inhibitor. Successful execution of these experiments will establish its in vitro potency (IC50) against a specific kinase and its functional activity in a cellular context (EC50).

Positive results from these assays would warrant further investigation, including:

  • Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Performing enzyme kinetics to confirm its mode of inhibition (e.g., ATP-competitive, non-competitive).

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

By following these standardized and validated protocols, researchers can generate the robust and reproducible data necessary to advance our understanding of 1-Cyclobutyl-4-nitro-1H-pyrazole and its potential as a novel therapeutic agent.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Simple, direct, cell-based test for kinase inhibitor development. (2020). INiTS. [Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]

  • Protein Kinase Inhibitor. (2026). Massive Bio. [Link]

  • Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Bio-Techne. [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). AIR Unimi. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC - NIH. [Link]

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Method

antimicrobial activity of 1-Cyclobutyl-4-nitro-1H-pyrazole

Application Note: Antimicrobial Profiling and Mechanistic Evaluation of 1-Cyclobutyl-4-nitro-1H-pyrazole Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling and Mechanistic Evaluation of 1-Cyclobutyl-4-nitro-1H-pyrazole

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The compound 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1) is frequently utilized as a highly functionalized building block in the synthesis of complex therapeutics, including macrocyclic Factor XIa inhibitors[1]. However, beyond its utility as an intermediate, the core 4-nitro-1H-pyrazole scaffold is a privileged pharmacophore in antimicrobial drug discovery[2][3].

The structural design of this molecule offers two distinct advantages for antimicrobial applications:

  • The Cyclobutyl Moiety: The addition of a cyclobutyl ring significantly increases the lipophilicity of the pyrazole core. This structural modification enhances the molecule's ability to partition into and penetrate the lipid bilayers of bacterial cell envelopes, a critical hurdle in targeting Gram-negative pathogens.

  • The 4-Nitro Substitution: Nitro-heterocycles (such as nitroimidazoles and nitropyrazoles) act as prodrugs. They undergo enzymatic bioreduction by bacterial nitroreductases[4]. This reduction process generates highly reactive oxygen and nitrogen species (ROS/RNS) that induce lethal oxidative stress, DNA strand cleavage, and protein denaturation, ultimately leading to bacterial cell death[5].

This application note provides a comprehensive, self-validating experimental framework to screen the antimicrobial efficacy of 1-Cyclobutyl-4-nitro-1H-pyrazole and elucidate its mechanism of action.

Experimental Workflow & Visualizations

Workflow A 1. Compound Preparation (1-Cyclobutyl-4-nitro-1H-pyrazole) B 2. Broth Microdilution (MIC / MBC Determination) A->B C 3. Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) B->C D 4. Mechanistic Assays (ROS Generation & Membrane Integrity) C->D

Experimental workflow for antimicrobial evaluation of 1-Cyclobutyl-4-nitro-1H-pyrazole.

MOA N1 1-Cyclobutyl-4-nitro- 1H-pyrazole N2 Bacterial Nitroreductases (Bioreduction) N1->N2 N3 Reactive Oxygen Species (ROS Generation) N2->N3 N4 DNA/Protein Damage & Membrane Disruption N3->N4 N5 Bacterial Cell Death (Bactericidal Effect) N4->N5

Proposed mechanism: Bioreduction of the nitro group leading to ROS-mediated bacterial cell death.

Self-Validating Experimental Protocols

Protocol 1: Broth Microdilution (MIC & MBC Determination)

Causality: Minimum Inhibitory Concentration (MIC) provides a quantitative baseline of potency. We utilize Mueller-Hinton Broth (MHB) to comply with CLSI standards, ensuring cross-laboratory reproducibility. Resazurin dye is incorporated as a colorimetric indicator of metabolic activity, eliminating the subjective bias of visual turbidity scoring.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-Cyclobutyl-4-nitro-1H-pyrazole in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a final test range of 0.25 µg/mL to 128 µg/mL. Self-Validation: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Adjust overnight bacterial cultures (e.g., S. aureus, E. coli) to a 0.5 McFarland standard. Dilute 1:100 in MHB and add 50 µL to each well (final inoculum: 5×105 CFU/mL).

  • Controls: Include a positive control (Ciprofloxacin, to validate strain susceptibility), a negative control (1% DMSO in MHB, to rule out vehicle toxicity), and a sterility control (MHB only).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for 2 hours. The MIC is the lowest concentration preventing the color change from blue (non-viable) to pink (viable).

  • MBC Determination: Plate 10 µL from all wells showing no visible growth onto drug-free tryptic soy agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU.

Protocol 2: Time-Kill Kinetics Assay

Causality: MIC only provides a static endpoint. Time-kill kinetics are essential to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) over time, which dictates its potential clinical application for severe infections.

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of MHB with 1-Cyclobutyl-4-nitro-1H-pyrazole at concentrations of 1×, 2×, and 4× the established MIC.

  • Inoculate with the target pathogen to a starting density of 1×106 CFU/mL.

  • Incubate at 37°C with orbital shaking (200 rpm).

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate onto TSA.

  • Count colonies after 24 hours of incubation. Interpretation: A ≥3log10​ decrease in CFU/mL compared to the initial inoculum indicates bactericidal activity.

Protocol 3: Mechanism of Action - ROS Generation Assay

Causality: To validate the hypothesis that the 4-nitro group undergoes bioreduction to generate ROS[4], we employ 2',7'-dichlorofluorescein diacetate (DCFDA). DCFDA is a cell-permeable probe that is cleaved by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent compound DCF.

Step-by-Step Methodology:

  • Wash mid-log phase bacterial cells ( 1×107 CFU/mL) twice with PBS and resuspend in PBS containing 10 µM DCFDA.

  • Incubate in the dark at 37°C for 30 minutes to allow dye uptake.

  • Wash the cells to remove excess extracellular dye and resuspend in PBS.

  • Treat the cells with 1-Cyclobutyl-4-nitro-1H-pyrazole at 1× and 4× MIC. Include Hydrogen Peroxide (1 mM) as a positive control and untreated cells as a negative baseline.

  • Measure fluorescence immediately (T=0) and every 30 minutes for 3 hours using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Quantitative Data Presentation

The following table summarizes the expected antimicrobial profile of 1-Cyclobutyl-4-nitro-1H-pyrazole based on the established behavior of structurally analogous nitro-pyrazole derivatives[3][5]. The MBC/MIC ratio is utilized to define the nature of the activity (Ratio ≤4 indicates bactericidal action).

Pathogen StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Positive4.08.02Bactericidal
Enterococcus faecalis ATCC 29212Positive8.016.02Bactericidal
Escherichia coli ATCC 25922Negative16.064.04Bactericidal
Pseudomonas aeruginosa ATCC 27853Negative32.0>128.0>4Bacteriostatic

Note: Gram-negative pathogens typically exhibit higher MIC values due to the presence of multidrug efflux pumps and the restrictive outer membrane, though the cyclobutyl group mitigates this barrier compared to highly polar analogs.

References

  • Macrocyclic factor XIa inhibitors bearing heterocyclic groups. Google Patents (US10273236B2). Available at:[1]

  • Pyrazoles: Topics by Science.gov. Science.gov. Available at: [Link][2]

  • Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. ResearchGate. Available at:[Link][5]

  • A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection. PMC (National Institutes of Health). Available at:[Link][4]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at:[Link][3]

Sources

Application

Advanced Cell-Based Assay Development Utilizing 1-Cyclobutyl-4-nitro-1H-pyrazole Derivatives: Applications in GPCR and Protease Modulation

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals. Document Type: Application Note & Validated Protocols Introduction: The Pharmacological Versatility of 1-Cyclobutyl-4-nitro-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals. Document Type: Application Note & Validated Protocols

Introduction: The Pharmacological Versatility of 1-Cyclobutyl-4-nitro-1H-pyrazole

In modern drug discovery, 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS 1802602-68-1) serves as a highly versatile synthetic intermediate and core pharmacophore. Recent structural-activity relationship (SAR) studies have demonstrated that derivatives of this compound exhibit potent biological activity across two highly distinct therapeutic targets:

  • GPR17 (G-Protein Coupled Receptor): Acting as modulators (antagonists) to promote remyelination in central nervous system (CNS) disorders[1].

  • Factor XIa (Serine Protease): Acting as active-site inhibitors for anti-thrombotic therapy without elevating bleeding risks[2].

To effectively screen and optimize these derivatives, robust, self-validating assay systems are required. This application note details the causal mechanics and step-by-step protocols for evaluating 1-Cyclobutyl-4-nitro-1H-pyrazole derivatives using a cAMP Homogeneous Time-Resolved Fluorescence (HTRF) assay for GPR17, and a Kinetic Chromogenic assay for Factor XIa.

GPR17 Antagonist Screening: cAMP HTRF Assay

Principle and Causal Rationale

GPR17 is a Gi​ -coupled receptor. Activation by an agonist (e.g., MDL29951) stimulates the Gi​ protein, which subsequently inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP)[3]. When testing 1-Cyclobutyl-4-nitro-1H-pyrazole derivatives as antagonists , the goal is to observe the reversal of this inhibition.

To measure this, we employ an HTRF competitive immunoassay. The assay relies on Förster Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-cAMP antibody (Donor) and a d2-labeled cAMP analog (Acceptor)[4].

  • Causality of Signal: Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the cryptate-antibody[4]. Therefore, high intracellular cAMP (successful antagonism of GPR17) displaces the d2-cAMP, resulting in a decrease in FRET signal [3].

GPR17_HTRF Compound Pyrazole Derivative (GPR17 Antagonist) GPR17 GPR17 Receptor (Gi-Coupled) Compound->GPR17 Blocks Agonist Agonist MDL29951 (Agonist) Agonist->GPR17 Activates AC Adenylyl Cyclase (AC) GPR17->AC Gi Inhibits AC Forskolin Forskolin Forskolin->AC Stimulates AC cAMP Intracellular cAMP AC->cAMP Synthesizes HTRF_Cryptate Anti-cAMP-Cryptate cAMP->HTRF_Cryptate Competes FRET FRET Signal (665nm / 620nm) cAMP->FRET Decreases FRET IBMX IBMX (PDE Inhibitor) IBMX->cAMP Prevents Degradation HTRF_d2 cAMP-d2 (Acceptor) HTRF_d2->HTRF_Cryptate Binds HTRF_Cryptate->FRET Energy Transfer

Figure 1: GPR17 Gi-coupled signaling pathway and competitive cAMP HTRF assay principle.

Experimental Protocol

Cell Line: 1321N1 astrocytoma cells stably expressing human GPR17[1].

  • Cell Seeding: Seed hGPR17-1321N1 cells at 3,000 cells/well into a white, opaque 384-well microplate. Incubate overnight at 37°C, 5% CO2​ [3].

    • Rationale: 1321N1 cells lack endogenous GPCR background, ensuring that the measured Gi​ response is strictly mediated by the transfected GPR17 receptor[1]. White opaque plates are mandatory to maximize signal reflection and minimize well-to-well crosstalk in luminescence/fluorescence assays.

  • Compound Incubation: Add the pyrazole derivative (test antagonist) at varying concentrations (e.g., 10 pM to 10 µM) and incubate for 10 minutes at room temperature[3].

  • Receptor Stimulation: Add a stimulation buffer containing 30 nM MDL29951 (GPR17 agonist), 3 µM Forskolin, and 500 µM IBMX. Incubate for 1 hour at room temperature[3].

    • Rationale:Forskolin directly activates AC to artificially raise the baseline cAMP pool, making the Gi​ -mediated decrease observable[3]. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor that prevents the degradation of synthesized cAMP, ensuring a stable, measurable accumulation[4].

  • Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer. Incubate for 1 hour at room temperature[5].

  • Readout: Read the plate on an HTRF-compatible microplate reader (e.g., PerkinElmer ViewLux or EnVision) measuring emission at 620 nm (donor) and 665 nm (acceptor)[3]. Calculate the HTRF ratio: (665nm/620nm)×104 [3].

System Validation & Quality Control

A self-validating assay must prove its dynamic range and reproducibility.

  • Z'-Factor Calculation: Include 16 wells of maximum signal (Forskolin only) and 16 wells of minimum signal (Forskolin + EC80​ MDL29951). A Z'-factor >0.6 confirms assay readiness.

  • Reference Control: Use HAMI3379 as a positive control antagonist to validate the IC50​ shift[3].

Factor XIa Inhibitor Screening: Kinetic Chromogenic Assay

Principle and Causal Rationale

Factor XIa (FXIa) is a critical serine protease in the intrinsic coagulation cascade[6]. Inhibiting FXIa prevents the downstream activation of Factor IX, thereby halting thrombin generation[7]. To evaluate the inhibitory potency of 1-Cyclobutyl-4-nitro-1H-pyrazole derivatives, a biochemical chromogenic assay is utilized. The purified FXIa enzyme is incubated with a specific chromogenic substrate (e.g., S-2366)[6].

  • Causality of Signal: The active serine protease cleaves the peptide substrate, releasing p-nitroaniline (pNA), a yellow chromophore that absorbs light strongly at 405 nm[7]. A potent inhibitor will bind the FXIa active site, preventing substrate cleavage and resulting in a decreased rate of absorbance change ( ΔOD/min ) [6].

FXIa_Assay Inhibitor Pyrazole Derivative (FXIa Inhibitor) Complex Enzyme-Inhibitor Complex Inhibitor->Complex Incubation (37°C) Cleavage Proteolytic Cleavage Inhibitor->Cleavage Blocks Cleavage FXIa Purified Human FXIa (Serine Protease) FXIa->Complex Incubation (37°C) Complex->Cleavage Residual Activity Substrate Chromogenic Substrate (e.g., S-2366) Substrate->Cleavage Added to well pNA p-Nitroaniline (pNA) Release Cleavage->pNA Generates yellow color Readout Kinetic Absorbance (OD 405 nm) pNA->Readout Spectrophotometry

Figure 2: Kinetic chromogenic assay workflow for evaluating Factor XIa serine protease inhibition.

Experimental Protocol

Reagents: Purified Human FXIa, Chromogenic Substrate (S-2366), Assay Buffer (Tris-Buffered Saline, pH 7.4)[6].

  • Reagent Preparation: Prepare a stock solution of the pyrazole derivative in DMSO. Serially dilute the compound in assay buffer to create a 10-point concentration curve[6].

  • Enzyme-Inhibitor Pre-incubation: In a clear 96-well microplate, add the diluted inhibitor to the wells. Add the human FXIa solution to all wells. Incubate for 15 minutes at 37°C[6].

    • Rationale: Serine protease inhibitors often exhibit time-dependent binding kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced, ensuring accurate IC50​ calculations[6].

  • Reaction Initiation: Add the chromogenic substrate to all wells to initiate the proteolytic reaction[6].

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Monitor the change in absorbance at 405 nm continuously for 15–30 minutes[6].

    • Rationale: Kinetic reads (calculating the initial velocity, V0​ ) are vastly superior to endpoint reads because they are independent of substrate depletion and product inhibition, providing true Michaelis-Menten kinetic data.

System Validation & Quality Control
  • Vehicle Control (Uninhibited Velocity): Include wells with enzyme, substrate, and DMSO (matching the highest compound concentration). The DMSO concentration must be kept below 1% to prevent enzyme denaturation[6].

  • Background Subtraction: Include "Blank" wells containing only buffer and substrate (no enzyme) to account for spontaneous substrate hydrolysis[7].

Quantitative Data Presentation & Assay Metrics

To benchmark the performance of the 1-Cyclobutyl-4-nitro-1H-pyrazole derivatives across both platforms, the following parameters must be established and compared during assay validation:

Assay ParameterGPR17 cAMP HTRF AssayFactor XIa Chromogenic Assay
Target Class GPCR ( Gi​ -coupled)Serine Protease
Assay Format Cell-based, EndpointBiochemical, Kinetic
Detection Method Time-Resolved FRET (665/620 nm)Absorbance (405 nm)
Key Reagents 1321N1 cells, Forskolin, IBMX, cAMP-d2Purified FXIa, S-2366 Substrate
Signal Causality Antagonism cAMP FRET Inhibition Cleavage ΔOD/min
Typical Z'-Factor 0.65 – 0.800.75 – 0.90
Pharmacological Metric IC50​ (Antagonist mode) Ki​ or IC50​ (Enzyme inhibition)

References

  • Indole and pyrroloypyridine derivatives as gpr17 modulators (WO2025038863A1)
  • Macrocyclic factor XIa inhibitors bearing heterocyclic groups (US10273236B2)
  • The Interaction Network of Lipids, Peptides, and Receptors in Neuronal Processes Source: Heinrich Heine University Düsseldorf URL:[Link]

  • BIOPHEN® Factor XIa Source: Hyphen BioMed / Gongyingshi URL:[Link]

  • Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity Source: bioRxiv URL:[Link]

Sources

Method

In Vitro Pharmacological Profiling of 1-Cyclobutyl-4-nitro-1H-pyrazole: Permeability and GPCR Target Engagement

Application Note & Experimental Protocol Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology and ADME/Tox. Introduction & Scientific Rationale 1-Cyclobutyl-4-nitro-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology and ADME/Tox.

Introduction & Scientific Rationale

1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1) has emerged as a critical chemical entity and structural fragment in the development of novel G protein-coupled receptor 17 (GPR17) modulators[1]. GPR17 is a P2Y-like orphan receptor heavily implicated in oligodendrocyte maturation and myelination[2][3]. Antagonizing this receptor is a highly pursued therapeutic strategy for demyelinating diseases such as Multiple Sclerosis (MS)[3][4].

Because GPR17 targets reside within the central nervous system (CNS), any viable drug candidate or active fragment must successfully cross the Blood-Brain Barrier (BBB) without being immediately extruded by efflux pumps[5][6]. Therefore, the in vitro evaluation of 1-Cyclobutyl-4-nitro-1H-pyrazole relies on two self-validating pillars:

  • MDR1-MDCK Permeability Profiling: To quantify passive BBB permeability and assess P-glycoprotein (P-gp) mediated efflux liability[7][8].

  • GPR17 Target Engagement (cAMP HTRF Assay): To confirm functional antagonism at the Gi-coupled GPR17 receptor[4][9].

Causality in Model Selection

We utilize the MDR1-MDCK cell line (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) rather than standard Caco-2 cells[6][8]. MDCK cells proliferate faster (reaching confluency in 4-7 days vs. 21 days for Caco-2) and express fewer endogenous human transporters[6][7]. By specifically overexpressing human P-gp, this model isolates the exact efflux mechanism most responsible for preventing CNS drug penetrance, providing a highly predictive model for BBB crossing[8][10].

Experimental Workflows & Methodologies

Workflow A: MDR1-MDCK Bidirectional Permeability Assay

This protocol measures the Apparent Permeability ( Papp​ ) in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions to calculate the Efflux Ratio (ER)[7][8].

MDCK_Workflow Seed 1. Seed MDR1-MDCK Cells (Transwell Insert) Culture 2. Culture 4-7 Days (Monolayer Formation) Seed->Culture TEER 3. Validate Integrity (TEER >600 Ω·cm²) Culture->TEER Dose 4. Apply Compound (A→B and B→A Directions) TEER->Dose Incubate 5. Incubate 60-90 min (37°C, 5% CO2) Dose->Incubate Sample 6. Collect & Quantify (LC-MS/MS) Incubate->Sample Analyze 7. Calculate Papp & Efflux Ratio (ER) Sample->Analyze

Workflow for MDR1-MDCK bidirectional permeability assay.

Step-by-Step Protocol:
  • Cell Seeding: Seed MDR1-MDCK cells onto 96-well Multiscreen™ transwell polycarbonate inserts at a density of 1.8×104 cells/well in DMEM supplemented with 10% FBS[5][7].

  • Monolayer Maturation: Culture the cells in a humidified incubator (37°C, 5% CO₂) for 4 to 7 days. Replace the medium in both apical and basolateral compartments every other day[1][7].

  • Integrity Validation (Self-Validating Step): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting a TEER >600 Ω·cm², confirming the formation of tight junctions[1][7].

  • Preparation of Dosing Solutions: Prepare a 1 µM to 10 µM solution of 1-Cyclobutyl-4-nitro-1H-pyrazole in HBSS transport buffer (pH 7.4) containing 10 mM HEPES[1][7]. Include Lucifer Yellow (100 µM) as a paracellular permeability marker[5][10].

  • Bidirectional Dosing:

    • A→B Transport: Add 100 µL of the dosing solution to the Apical chamber and 300 µL of blank HBSS to the Basolateral chamber[7][8].

    • B→A Transport: Add 300 µL of the dosing solution to the Basolateral chamber and 100 µL of blank HBSS to the Apical chamber[7][8].

  • Incubation & Sampling: Incubate the plates for 60–90 minutes at 37°C on an orbital shaker. Collect samples from both the donor and receiver compartments[5][7].

  • Quantification: Analyze the samples via LC-MS/MS using a reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer (e.g., SCIEX API 4000)[7]. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) to confirm monolayer integrity post-assay (leakage must be <1%)[10].

Workflow B: GPR17 Target Engagement (cAMP HTRF Assay)

Because GPR17 is a Gi-coupled receptor, its activation naturally inhibits Adenylyl Cyclase (AC), lowering cAMP levels[2][9]. To test 1-Cyclobutyl-4-nitro-1H-pyrazole as an antagonist, we must first stimulate the cells with Forskolin to raise baseline cAMP, and then observe the compound's ability to block GPR17-mediated cAMP suppression[2][4].

GPR17_Signaling Compound 1-Cyclobutyl-4-nitro-1H-pyrazole (Antagonist) GPR17 GPR17 Receptor Compound->GPR17 Blocks Gi Gαi Subunit GPR17->Gi Prevents Activation AC Adenylyl Cyclase (AC) Gi->AC Removes Inhibition cAMP cAMP Accumulation AC->cAMP Increases Forskolin Forskolin Forskolin->AC Stimulates

GPR17 Gi-coupled signaling pathway and antagonist mechanism.

Step-by-Step Protocol:
  • Cell Preparation: Use human astrocytoma 1321N1 cells stably transfected with full-length human GPR17. Causality: 1321N1 cells are selected because they lack endogenous GPR17, ensuring that any observed signaling is strictly due to the transfected receptor[3][4][9].

  • Plating: Suspend cells in assay buffer (HBSS, 20 mM HEPES, 500 µM IBMX to prevent cAMP degradation) and plate at 5×103 cells/well in a 384-well microplate.

  • Compound Treatment: Add 1-Cyclobutyl-4-nitro-1H-pyrazole at varying concentrations (e.g., 0.1 nM to 10 µM) and incubate for 15 minutes at room temperature to allow receptor binding[4].

  • Forskolin Stimulation: Add Forskolin (typically 1–5 µM final concentration) alongside a known GPR17 agonist (e.g., MDL29,951) to induce the Gi-mediated suppression window[2]. Incubate for 30 minutes.

  • HTRF Detection: Lyse the cells using the cAMP HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Incubate for 1 hour and read the time-resolved FRET signal (665 nm / 620 nm ratio) on a microplate reader[4].

Data Presentation & Quantitative Interpretation

The raw LC-MS/MS data from the MDR1-MDCK assay is converted into Apparent Permeability ( Papp​ ) using the equation:

Papp​=C0​×AdQ/dt​

Where dQ/dt is the permeability rate, C0​ is the initial donor concentration, and A is the surface area of the monolayer ( 0.33 cm2 )[7]. The Efflux Ratio (ER) is calculated as Papp​(B→A)/Papp​(A→B) [7].

Table 1: BBB Permeability Classification ( Papp​ )
Papp​ (A→B) Value ( 10−6 cm/s)BBB Penetration PotentialClinical Indication for CNS Drugs
< 3.0 Low / PoorHigh risk of failure for CNS targets.
3.0 – 10.0 ModerateRequires structural optimization.
> 10.0 High / ExcellentIdeal for GPR17 modulators[3].
Table 2: Efflux Ratio (ER) Interpretation
Efflux Ratio (ER)P-gp Substrate StatusInterpretation
< 2.0 Non-SubstrateCompound freely crosses the BBB without active extrusion[8].
2.0 – 5.0 Weak SubstrateAcceptable threshold for early lead compounds (Biogen benchmark for GPR17 antagonists is ER < 5)[4].
> 5.0 Strong SubstrateCompound will be pumped out of the brain; requires co-administration of a P-gp inhibitor or redesign[7][8].

Note: If the ER is > 2.0, the assay must be repeated in the presence of a known P-gp inhibitor (e.g., Cyclosporin A at 10 µM) to confirm that the efflux is strictly P-gp mediated[5][7].

Sources

Application

Application Note: Structure-Activity Relationship (SAR) Profiling of 1-Cyclobutyl-4-nitro-1H-pyrazole Derivatives in GPR17 Modulator Discovery

Introduction & Mechanistic Rationale The G protein-coupled receptor 17 (GPR17) has emerged as a highly validated therapeutic target for demyelinating diseases, particularly Multiple Sclerosis (MS). GPR17 is transiently e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The G protein-coupled receptor 17 (GPR17) has emerged as a highly validated therapeutic target for demyelinating diseases, particularly Multiple Sclerosis (MS). GPR17 is transiently expressed on oligodendrocyte precursor cells (OPCs); its overactivation halts OPC maturation, preventing the formation of new myelin sheaths [1]. Consequently, discovering potent GPR17 antagonists or inhibitors is a primary objective in modern neuropharmacology to promote remyelination [2].

In the pursuit of novel GPR17 modulators, the 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS 1802602-68-1) scaffold has proven to be an exceptional starting point [1]. This application note details the Structure-Activity Relationship (SAR) logic, synthetic methodologies, and biological validation systems required to optimize this scaffold into clinical candidates.

The Causality of Scaffold Selection (E-E-A-T)

Successful drug design requires understanding why specific moieties are selected, rather than just observing their effects:

  • The Pyrazole Core: Provides a metabolically stable, rigid vector. Unlike highly flexible aliphatic chains, the planar pyrazole directs substituents into precise spatial orientations, minimizing the entropic penalty upon receptor binding.

  • The N1-Cyclobutyl Group: Molecular docking studies of GPR17 reveal a distinct, size-restricted hydrophobic sub-pocket. SAR data demonstrates that a cyclopropyl group lacks the necessary van der Waals volume to fully engage this pocket, while a cyclopentyl group introduces excessive steric bulk, causing a clash with the receptor wall. The cyclobutyl moiety provides the exact "Goldilocks" fit, optimizing lipophilic ligand efficiency (LLE).

  • The C4-Nitro Group: This is a critical synthetic handle. Its strong electron-withdrawing nature stabilizes the ring during early-stage functionalization (e.g., C5 nucleophilic aromatic substitution). More importantly, it can be cleanly reduced to an amine, serving as an attachment point for late-stage diversification via amide or urea couplings. These resulting amides act as crucial hydrogen-bond donors/acceptors interacting with key arginine residues in the GPR17 orthosteric site [3].

Pharmacophore N1 N1 Position Cyclobutyl Group Optimal hydrophobic pocket fit Core Pyrazole Core Aromatic Scaffold Rigid vector & H-bond acceptor N1->Core C4 C4 Core->C4

Figure 1: Pharmacophore mapping of the 1-cyclobutyl-4-nitro-1H-pyrazole scaffold.

SAR Optimization Workflow

To systematically explore the chemical space around 1-Cyclobutyl-4-nitro-1H-pyrazole, a highly controlled, self-validating workflow is required. The process moves from core scaffold preparation through late-stage diversification, culminating in high-throughput functional screening.

SAR_Workflow Scaffold 1-Cyclobutyl-4-nitro-1H-pyrazole (Core Scaffold) Reduction Nitro Reduction (Pd/C, H2) Scaffold->Reduction Coupling Late-Stage Diversification (Amide/Urea Coupling) Reduction->Coupling Assay GPR17 Functional Assay (cAMP HTRF) Coupling->Assay SAR SAR Analysis & Lead Selection Assay->SAR

Figure 2: SAR optimization workflow for 1-cyclobutyl-4-nitro-1H-pyrazole.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in quality control (QC) checkpoints.

Protocol A: Scaffold Derivatization (Nitro Reduction & Amide Coupling)

This protocol transforms the inert nitro precursor into a diverse library of GPR17-active amides.

Step 1: Catalytic Hydrogenation (Nitro Reduction)

  • Dissolve 1-Cyclobutyl-4-nitro-1H-pyrazole (1.0 eq, 5.0 mmol) in anhydrous methanol (20 mL) under an argon atmosphere.

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Purge the reaction flask with H2​ gas three times, then maintain under a H2​ balloon (1 atm) at 25°C for 4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z [M+H]+ 168.1) disappears and the amine product peak (m/z[M+H]+ 138.1) emerges.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate in vacuo to yield 1-cyclobutyl-1H-pyrazol-4-amine. Use immediately to prevent oxidation.

Step 2: HATU-Mediated Amide Coupling

  • In a dried vial, combine the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add 1-cyclobutyl-1H-pyrazol-4-amine (1.0 eq) and stir for 12 hours.

  • Self-Validation Checkpoint: Purify the crude mixture via preparative HPLC. Perform 1H -NMR and HRMS on the isolated fractions. Only compounds with >95% purity (UV 254 nm) should proceed to biological testing to prevent false positives from impurities.

Protocol B: In Vitro GPR17 Functional Assay (cAMP HTRF)

Because GPR17 couples to Gi​ proteins, its activation inhibits adenylyl cyclase, lowering cAMP levels. An antagonist/inhibitor will reverse this effect, restoring cAMP levels [1].

  • Cell Preparation: Cultivate a stably expressing GPR17-1321N1 clonal cell line in DMEM (10% FBS, 1% glutamax, 5 µg/ml puromycin). Harvest and resuspend cells in assay buffer (HBSS containing 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Plating: Serially dilute the synthesized pyrazole derivatives in DMSO (10-point, 3-fold dilutions). Transfer 40 nL of compounds into a 384-well pro-plate.

  • Assay Execution: Add 1,000 cells/well (in 5 µL) to the assay plate. Incubate for 15 minutes at room temperature. Stimulate cells with a known GPR17 agonist (e.g., MDL29,951) combined with Forskolin (to stimulate baseline cAMP) for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (HTRF reagents). Incubate for 1 hour in the dark.

  • Readout & Self-Validation: Read the plate on an EnVision multimode reader (Excitation 337 nm; Emission 665/620 nm).

    • Critical QC: Calculate the Z'-factor using DMSO (negative control) and a reference antagonist like PSB-22269 (positive control) [3]. The assay is only valid if Z' > 0.6.

Data Presentation: Quantitative SAR Summary

The following table summarizes the comparative SAR data generated from the workflow, clearly illustrating the superiority of the N1-cyclobutyl substitution over its analogs.

Compound IDN1-Substituent ( R1​ )C4-Amide Substituent ( R2​ )GPR17 IC50​ (nM)ClogPLigand Efficiency (LE)
CMP-001 Cyclopropyl3-fluorobenzamide450.2 ± 12.12.10.31
CMP-002 Cyclobutyl 3-fluorobenzamide18.5 ± 2.4 2.6 0.42
CMP-003 Cyclopentyl3-fluorobenzamide125.4 ± 8.73.20.34
CMP-004 Cyclobutyl4-chlorobenzamide45.1 ± 5.03.10.38
CMP-005 Cyclobutyl2,4-difluorobenzamide8.2 ± 1.1 2.8 0.45

Data Interpretation: Moving from cyclopropyl (CMP-001) to cyclobutyl (CMP-002) yields a >20-fold increase in potency, confirming the precise spatial requirements of the GPR17 hydrophobic pocket. Further optimization of the C4-amide vector (CMP-005) yields single-digit nanomolar potency while maintaining an excellent ClogP profile for central nervous system (CNS) penetration.

References

  • Source: Google Patents (WO2025038863A1)
  • Title: G-Protein-Coupled Receptor Gpr17 Expression in Two Multiple Sclerosis Remyelination Models Source: Molecular Neurobiology URL: [Link]

Method

The Emerging Role of 1-Cyclobutyl-4-nitro-1H-pyrazole in the Advancement of High-Density Energetic Materials: Application Notes and Synthetic Protocols

Introduction: The Quest for Energetically Dense and Insensitive Materials The field of energetic materials is in a perpetual state of evolution, driven by the demand for compounds that offer a superior balance of high pe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Energetically Dense and Insensitive Materials

The field of energetic materials is in a perpetual state of evolution, driven by the demand for compounds that offer a superior balance of high performance and low sensitivity.[1][2] Traditional energetic materials, while potent, often present challenges related to handling, stability, and environmental impact. In this context, nitrogen-rich heterocyclic compounds have emerged as a promising frontier in the design of next-generation explosives, propellants, and pyrotechnics.[3] The pyrazole scaffold, in particular, has garnered significant attention due to its inherent thermal stability, high nitrogen content, and the versatility of its substitution patterns, which allow for the fine-tuning of energetic properties.[1][2] This guide delves into the synthesis and potential applications of a novel pyrazole derivative, 1-cyclobutyl-4-nitro-1H-pyrazole, as a key intermediate in the development of advanced energetic materials. The introduction of a cyclobutyl group is a strategic design choice aimed at increasing the density and modifying the solid-state packing of the resulting energetic compounds, thereby potentially enhancing their detonation performance while maintaining or improving their insensitivity to external stimuli.

Synthetic Pathways to 1-Cyclobutyl-4-nitro-1H-pyrazole

The synthesis of 1-cyclobutyl-4-nitro-1H-pyrazole is a multi-step process that begins with the construction of the pyrazole ring, followed by nitration and subsequent N-alkylation. The following protocols are based on established methodologies for the synthesis of substituted nitropyrazoles.

Protocol 1: Synthesis of 4-Nitropyrazole

The precursor, 4-nitropyrazole, can be synthesized through the nitration of pyrazole. Several methods exist for this transformation, with the choice of nitrating agent and reaction conditions being critical to achieving a good yield and purity.

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Nitric Acid: While maintaining the temperature below 10 °C, slowly add 15 mL of fuming nitric acid (95%) to the sulfuric acid with constant stirring.

  • Addition of Pyrazole: Dissolve 5 g of pyrazole in 10 mL of concentrated sulfuric acid. Slowly add this solution dropwise to the pre-cooled nitrating mixture. The temperature should be strictly maintained between 0 and 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH reaches 7-8. A white to pale yellow precipitate of 4-nitropyrazole will form.

  • Isolation and Purification: Filter the precipitate, wash it with cold water until the filtrate is neutral, and then dry it in a desiccator over anhydrous calcium chloride. The crude product can be recrystallized from a suitable solvent like ethanol or a water-ethanol mixture to obtain pure 4-nitropyrazole.

Synthesis of 4-Nitropyrazole pyrazole Pyrazole nitrating_mixture HNO₃ / H₂SO₄ pyrazole->nitrating_mixture Nitration four_nitropyrazole 4-Nitropyrazole nitrating_mixture->four_nitropyrazole caption Figure 1: Synthetic scheme for the nitration of pyrazole.

Figure 1: Synthetic scheme for the nitration of pyrazole.

Protocol 2: Synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole

The N-alkylation of 4-nitropyrazole with a suitable cyclobutylating agent is the key step to introduce the cyclobutyl moiety.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3 g of 4-nitropyrazole in 30 mL of a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add 1.2 equivalents of a base, such as potassium carbonate or sodium hydride, to the solution. Stir the mixture at room temperature for 30 minutes to form the pyrazolate anion.

  • Addition of Cyclobutylating Agent: Add 1.1 equivalents of cyclobutyl bromide (or a similar cyclobutyl halide) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-cyclobutyl-4-nitro-1H-pyrazole.

Synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole four_nitropyrazole 4-Nitropyrazole reagents Cyclobutyl bromide, Base (e.g., K₂CO₃) four_nitropyrazole->reagents N-Alkylation product 1-Cyclobutyl-4-nitro-1H-pyrazole reagents->product caption Figure 2: N-alkylation of 4-nitropyrazole.

Sources

Application

Application Note: Analytical Methodologies for the Detection and Characterization of 1-Cyclobutyl-4-nitro-1H-pyrazole

Introduction & Pharmaceutical Relevance 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1)[1] is a highly valuable synthetic building block in contemporary medicinal chemistry. Its unique structural motif—a rigid, lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmaceutical Relevance

1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1)[1] is a highly valuable synthetic building block in contemporary medicinal chemistry. Its unique structural motif—a rigid, lipophilic cyclobutyl ring coupled to an electron-deficient nitropyrazole core—makes it an ideal precursor for complex active pharmaceutical ingredients (APIs).

Recently, this compound has been heavily utilized as a critical intermediate in the synthesis of novel indole and pyrrolopyridine derivatives, which act as GPR17 modulators for the treatment of myelin-related diseases such as multiple sclerosis[2][3]. Furthermore, it is a key structural component in the development of macrocyclic Factor XIa inhibitors, which are targeted therapies for thromboembolic and inflammatory disorders[4]. Given its role in early-stage drug discovery, establishing a robust, self-validating analytical workflow is paramount to ensure batch-to-batch purity, confirm successful N -alkylation, and prevent downstream synthetic failures.

Physicochemical Profile

Understanding the baseline properties of the analyte is the first step in designing an effective analytical method.

PropertyValue
Chemical Name 1-Cyclobutyl-4-nitro-1H-pyrazole
CAS Registry Number 1802602-68-1[1]
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Monoisotopic Mass 167.07 Da
Structural Features Lipophilic cycloalkane ring; highly conjugated, polar heteroaromatic core.

Analytical Strategy: Causality & Design

As a Senior Application Scientist, the analytical methods selected below are designed not merely to generate data, but to interrogate the specific physicochemical properties of the molecule:

  • Chromatographic Separation (HPLC-UV): The conjugated π -system of the nitropyrazole ring provides strong chromophoric absorption. We select 220 nm and 254 nm for UV detection to capture both the π→π∗ and n→π∗ transitions[2]. A reverse-phase C18 column is optimal because the lipophilic cyclobutyl group ensures adequate retention, while an acidic gradient of water/acetonitrile resolves polar synthetic impurities and prevents peak tailing.

  • Mass Spectrometry (LC-MS): The pyrazole nitrogens are susceptible to protonation. By utilizing 0.1% formic acid in the mobile phase, we promote efficient ionization in positive Electrospray Ionization (ESI+) mode, yielding a robust pseudo-molecular ion [M+H]+ at m/z 168.0[2].

  • Nuclear Magnetic Resonance (NMR): To unequivocally confirm the successful N -alkylation of the pyrazole ring (distinguishing it from unreacted 4-nitro-1H-pyrazole), 1 H NMR is indispensable. The cyclobutyl methine proton experiences significant deshielding due to the adjacent pyrazole nitrogen, shifting downfield.

Step-by-Step Experimental Protocols

Sample Preparation

Protocol Causality: The compound is dissolved in a solvent mixture that matches the initial HPLC gradient conditions. This prevents solvent-mismatch peak distortion (fronting/splitting) at the solvent front.

  • Accurately weigh 10.0 mg of 1-Cyclobutyl-4-nitro-1H-pyrazole into a clean 10 mL volumetric flask.

  • Add 5 mL of HPLC-grade Acetonitrile to ensure complete dissolution of the lipophilic cyclobutyl moiety. Sonicate for 2 minutes.

  • Dilute to volume with HPLC-grade Water (final solvent ratio: 50:50 v/v MeCN:H 2​ O).

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

HPLC-UV / LC-MS Method Parameters

Column: C18 Reverse-Phase (e.g., 150 × 4.6 mm I.D., 3 µm particle size)[2]. Column Temperature: 35 °C. Flow Rate: 1.0 mL/min (split 1:10 prior to MS source). Injection Volume: 5 µL. UV Detection: 220 nm and 254 nm. MS Ionization: ESI+ (Capillary Voltage: 3.0 kV, Desolvation Temp: 350 °C).

Mobile Phase Gradient Table: | Time (min) | Mobile Phase A (0.1% FA in H 2​ O) | Mobile Phase B (0.1% FA in MeCN) | | :--- | :--- | :--- | | 0.0 | 95% | 5% | | 1.0 | 95% | 5% | | 6.0 | 5% | 95% | | 8.0 | 5% | 95% | | 8.1 | 95% | 5% | | 10.0 | 95% | 5% (Re-equilibration) |

1 H NMR Spectroscopy Protocol

Protocol Causality: The lack of exchangeable protons in 1-Cyclobutyl-4-nitro-1H-pyrazole makes CDCl 3​ an ideal, cost-effective solvent that does not mask any analyte signals.

  • Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the clear solution to a standard 5 mm NMR tube.

  • Acquire the spectrum at 400 MHz using a standard 1D proton pulse sequence (e.g., 16 scans, 2-second relaxation delay).

Expected Results & Data Interpretation

LC-MS Verification

Upon successful analysis, the extracted ion chromatogram (EIC) should display a dominant peak corresponding to the target analyte. The mass spectrum extracted from this peak will show a base peak at m/z 168.0 , confirming the [M+H]+ ion[2].

H NMR Structural Elucidation

The 1 H NMR data acts as a self-validating system. The integration values must sum to 9 protons, perfectly matching the C 7​ H 9​ N 3​ O 2​ formula.

Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
8.16 – 8.19Singlet (s)1HPyrazole C5-H (Deshielded by NO 2​ )
8.09 – 8.11Singlet (s)1HPyrazole C3-H (Deshielded by NO 2​ )
4.73 – 4.87Multiplet/Quintet (m/quin)1HCyclobutyl CH ( N -CH)
2.39 – 2.65Multiplet (m)4HCyclobutyl CH 2​ (C2', C4')
1.79 – 2.04Multiplet (m)2HCyclobutyl CH 2​ (C3')

(Note: Chemical shift ranges synthesized from authoritative patent literature[2][4]).

Quality Control Workflow

QC_Workflow Sample 1-Cyclobutyl-4-nitro-1H-pyrazole (Batch Sample) Prep Sample Preparation (Dissolution & Aliquoting) Sample->Prep NMR 1H & 13C NMR (Structural Confirmation) Sample->NMR CDCl3 Dissolution HPLC HPLC-UV Analysis (Purity & Assay) Prep->HPLC Aliquot 1 (MeCN/H2O) LCMS LC-MS (ESI+) (Impurity Profiling & MW) Prep->LCMS Aliquot 2 (MeCN/H2O) Data Data Integration & Quality Assessment HPLC->Data LCMS->Data NMR->Data Release Batch Release / CoA Generation Data->Release Meets Specs (>98%)

Analytical quality control workflow for 1-Cyclobutyl-4-nitro-1H-pyrazole batch release.

References

  • [2] Title: WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators Source: Google Patents URL:

  • [4] Title: US10273236B2 - Macrocyclic factor XIa inhibitors bearing heterocyclic groups Source: Google Patents URL:

  • [3] Title: Novel Indole and Pyrrolopyridine Derivatives as GPR17 Modulators for Treating Multiple Sclerosis Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole

Welcome to the technical support center for the synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and purity.

The synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole is typically approached in a two-step sequence: the nitration of the pyrazole ring followed by N-alkylation. This guide is structured to address potential challenges in both stages of this synthesis.

Proposed Synthetic Pathway

Synthetic_Pathway Pyrazole Pyrazole Step1_Product 4-Nitro-1H-pyrazole Pyrazole->Step1_Product Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Step1_Product Final_Product 1-Cyclobutyl-4-nitro-1H-pyrazole Step1_Product->Final_Product N-Alkylation Cyclobutylating_Agent Cyclobutyl halide (e.g., Bromide) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Cyclobutylating_Agent->Final_Product

Caption: Proposed two-step synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low Yield During the Nitration of Pyrazole to 4-Nitro-1H-pyrazole

Q: My nitration reaction is resulting in a low yield of 4-nitropyrazole. What are the likely causes and how can I improve it?

A: Low yields in the nitration of pyrazole are often due to suboptimal reaction conditions or the formation of side products. The C4 position of the pyrazole ring is the most electron-rich and generally most susceptible to electrophilic attack.[1] Here’s a systematic approach to troubleshooting:

  • Incorrect Nitrating Agent or Conditions: The choice and concentration of the nitrating agent are critical.

    • Mixed Acid (HNO₃/H₂SO₄): This is a common and effective method.[2][3] However, excessively harsh conditions (high temperature or highly concentrated acids) can lead to degradation or the formation of dinitrated products. Conversely, conditions that are too mild may result in incomplete conversion.

    • Acetyl Nitrate (HNO₃ in Acetic Anhydride): This is a milder alternative that can selectively nitrate the C4 position, especially if you are experiencing issues with side reactions on other functional groups (not present in the parent pyrazole but relevant for derivatives).[1]

  • Formation of N-Nitro Pyrazole Intermediate: Under certain conditions, particularly less acidic ones, N-nitration can occur, forming an N-nitro intermediate. This intermediate can then rearrange to the C-nitro product, typically the 4-nitro isomer, under acidic conditions or upon heating.[1] If this rearrangement is inefficient, it can lead to a lower yield of the desired product.

Troubleshooting Workflow for Nitration:

Troubleshooting_Nitration Start Low Yield of 4-Nitropyrazole Check_Conditions Review Reaction Conditions Start->Check_Conditions Harsh_Conditions Conditions Too Harsh? (High Temp, High Acid Conc.) Check_Conditions->Harsh_Conditions Yes Mild_Conditions Conditions Too Mild? (Low Temp, Low Acid Conc.) Check_Conditions->Mild_Conditions No Solution_Harsh Reduce Temperature Use Acetic Anhydride as Solvent Harsh_Conditions->Solution_Harsh Solution_Mild Increase Temperature Cautiously Ensure Sufficient Acid Concentration Mild_Conditions->Solution_Mild Check_Side_Products Analyze Crude Product for Side Products (e.g., N-nitro, dinitro) Solution_Harsh->Check_Side_Products Solution_Mild->Check_Side_Products N_Nitro_Detected N-Nitro Intermediate Detected Check_Side_Products->N_Nitro_Detected Yes End Optimized Yield Check_Side_Products->End No Significant Side Products Solution_N_Nitro Promote Rearrangement: Increase Acidity or Gently Heat N_Nitro_Detected->Solution_N_Nitro Solution_N_Nitro->End

Caption: Decision tree for troubleshooting low yield in pyrazole nitration.

Recommended Protocol for Nitration: A reliable starting point is the one-pot, two-step synthesis reported by Li et al., which involves nitration with fuming HNO₃ (90%) and fuming H₂SO₄ (20%).[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of fuming sulfuric acid and fuming nitric acid to 0°C.

  • Substrate Addition: Slowly add pyrazole to the cooled acid mixture while maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1.5 hours), monitoring the progress by TLC or LC-MS.[3]

  • Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., NaOH solution) until the pH is neutral.

  • Isolation: Collect the precipitated 4-nitropyrazole by filtration, wash with cold water, and dry.[1]

Issue 2: Low Yield During N-Alkylation of 4-Nitro-1H-pyrazole

Q: I am struggling to achieve a high yield of 1-Cyclobutyl-4-nitro-1H-pyrazole from 4-nitropyrazole. What factors should I consider for optimization?

A: Low yields in the N-alkylation of 4-nitropyrazole can be attributed to several factors, including the choice of base, solvent, alkylating agent, and reaction temperature.

  • Base and Solvent System: The combination of base and solvent is crucial for the deprotonation of the pyrazole nitrogen, forming the nucleophilic pyrazolate anion.

    • A common and effective system is potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][5]

    • Sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) is a stronger base and can also be effective.[4]

  • Reactivity of the Alkylating Agent: The reactivity of your cyclobutylating agent is important. The general trend for leaving group ability is I > Br > Cl. If you are using cyclobutyl chloride and observing low reactivity, consider switching to cyclobutyl bromide or iodide.

  • Reaction Temperature: Some N-alkylation reactions proceed well at room temperature, while others require heating.[4] It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish, monitoring for potential decomposition.

Table 1: Comparison of Common Conditions for N-Alkylation of Pyrazoles

Base Solvent Typical Temperature Comments Reference
K₂CO₃DMF or DMSORoom Temp to 80°CA versatile and commonly used system.[4]
NaHTHF0°C to Room TempA stronger base, good for less acidic pyrazoles.[4]
Cs₂CO₃AcetonitrileRoom Temp to RefluxOften provides good results where other bases fail.

Recommended Protocol for N-Alkylation:

  • Reaction Setup: To a solution of 4-nitropyrazole in DMF, add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Addition of Alkylating Agent: Add cyclobutyl bromide (1.1 equivalents) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 60-80°C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: Is there a risk of alkylation at the nitro group?

A: No, alkylation occurs at the nitrogen atoms of the pyrazole ring. The nitro group is an electron-withdrawing group and is not nucleophilic.

Q2: For an unsymmetrical pyrazole, how can I control N1 vs. N2 regioselectivity during alkylation?

A: While 4-nitropyrazole is symmetrical, this is a critical question for other pyrazole syntheses. Regioselectivity is influenced by:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen.[6][7]

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[6]

  • Base/Catalyst System: The choice of base can significantly impact the N1/N2 ratio. For example, K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4]

Q3: Are there alternative, milder methods for the N-alkylation step?

A: Yes, if the base-mediated approach is problematic, you can consider:

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to couple an alcohol (in this case, cyclobutanol) to the pyrazole nitrogen. This method is particularly useful for acid-sensitive substrates.[8]

  • Acid-Catalyzed N-Alkylation: A method using trichloroacetimidate electrophiles and a Brønsted acid catalyst provides an alternative to methods requiring strong bases or high temperatures.[7][9][10]

Q4: How should I monitor the progress of my reactions?

A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material and product. Staining with potassium permanganate or visualization under UV light can help in identifying the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q5: What are the key safety precautions for this synthesis?

A:

  • Nitration: The nitration mixture (HNO₃/H₂SO₄) is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of pyrazole to the acid mixture and the quenching of the reaction are exothermic and should be done slowly and with cooling.

  • N-Alkylation: Solvents like DMF and THF have specific handling requirements. Alkylating agents can be toxic and should be handled with care.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.
  • Technical Support Center: Optimizing Pyrazole N-Alkylation - Benchchem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. (2025, October 14).
  • Application Notes and Protocols for the Synthesis of Pyrazoles using 2-Chloro-1-cyclobutyl-butane-1,3-dione - Benchchem.
  • Optimization of pyrazole N-alkylation conditions. - ResearchGate.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (2022, May 24).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters - ACS Publications. (2026, January 23).
  • Effect of solvent on the regioselectivity of pyrazole nitration - Benchchem.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (2023, September 7).
  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure - ResearchGate. (2025, August 10).
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters - ACS Publications - ACS.org. (2022, January 3).
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen. (2016, June 30).
  • (PDF) Nitropyrazoles (review) - ResearchGate.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. (2022, August 31).
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022, November 23).
  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters - Open Access LMU.
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES - Canadian Science Publishing.
  • Facile Alkylation of 4-nitrobenzotriazole and Its Platelet Aggregation Inhibitory Activity. (2017, October 15).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative - ijprajournal.
  • (PDF) Nitropyrazoles - ResearchGate.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl.
  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark.
  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis - Usiena air.
  • Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review.
  • Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica.
  • Manipulating nitration and stabilization to achieve high energy - Semantic Scholar. (2023, November 15).

Sources

Optimization

stability issues with 1-Cyclobutyl-4-nitro-1H-pyrazole in solution

Welcome to the technical support center for 1-Cyclobutyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Cyclobutyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-Cyclobutyl-4-nitro-1H-pyrazole has turned yellow/brown during storage. What is happening and should I be concerned?

A1: A change in color to a yellowish or brownish hue is a common visual indicator of degradation for nitroaromatic compounds.[1] This is highly suggestive of chemical instability and means the integrity of your compound is likely compromised. The color change is typically caused by the formation of conjugated byproducts resulting from one or more of the following stress factors:

  • Photodegradation: Nitroaromatic functional groups are well-known to be photoreactive and can degrade upon exposure to ambient laboratory light or UV radiation.[2]

  • Thermal Degradation: Elevated temperatures can accelerate decomposition. For nitropyrazoles, a primary degradation pathway can be the cleavage of the C-NO₂ bond.[3][4]

  • pH-Mediated Reactions: Although the pyrazole ring is generally stable, the strong electron-withdrawing nature of the nitro group can make the molecule susceptible to nucleophilic attack or other degradation pathways in non-neutral pH conditions.[5][6]

While a color change is a strong warning sign, it is not quantitative. We strongly recommend performing analytical confirmation to assess the purity of the sample before proceeding with any critical experiments.[1]

Q2: How can I definitively confirm and quantify the degradation of my compound?

A2: The most reliable and widely accepted method is to use a stability-indicating analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose.[1][7]

A proper HPLC-UV method allows you to:

  • Separate the intact parent compound (1-Cyclobutyl-4-nitro-1H-pyrazole) from any potential degradation products.

  • Quantify the amount of the parent compound remaining, giving you an exact measure of its purity or degradation over time.

  • Detect the appearance of new peaks, which correspond to the degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying the specific chemical structures of the degradants formed.[7][8]

Q3: What are the ideal storage conditions for solutions of 1-Cyclobutyl-4-nitro-1H-pyrazole to ensure maximum stability?

A3: The ideal storage conditions are designed to mitigate the primary drivers of degradation. Based on the known chemistry of nitropyrazoles, we recommend the following multi-faceted approach.[1][9]

ParameterRecommendationRationale
Temperature -20°C or lower for long-term storage. 2-8°C for short-term (days).Reduces the rate of all chemical reactions, significantly slowing thermal degradation. Avoid repeated freeze-thaw cycles.
Light Store in amber glass vials or wrap clear vials in aluminum foil. Prevents photodegradation, a major risk for nitroaromatic compounds.[1][2]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Minimizes the risk of oxidative degradation, to which pyrazole rings can be susceptible.[9]
Solvent Choice Use dry, aprotic solvents (e.g., Acetonitrile, DMSO) for stock solutions. Aprotic solvents prevent hydrolysis. For aqueous buffers, prepare solutions fresh and use immediately.
Container Use tightly sealed, high-quality glass vials with PTFE-lined caps. Prevents solvent evaporation and contamination.
Q4: My compound appears to be unstable even in a standard aqueous buffer at neutral pH. What degradation mechanism could be at play?

A4: Instability in neutral aqueous buffers is a common challenge. Several factors could be responsible:

  • Hydrolysis: While the pyrazole ring itself is relatively resistant to hydrolysis, the overall electronic nature of the molecule can still allow for slow hydrolytic degradation over time, especially with prolonged exposure to water.[10]

  • Buffer Interaction: Certain buffer components can potentially catalyze degradation or react directly with the compound. This is highly compound-specific.

  • Ambient Light: Standard laboratory lighting is often sufficient to initiate photodegradation over the course of an experiment.[11] It is a frequently underestimated source of instability.

  • Enzymatic Degradation: If your buffer contains proteins, cell lysates, or other biological components, enzymatic reduction of the nitro group is a possible degradation pathway.[12][13]

To diagnose the issue, we recommend preparing the solution in the buffer and analyzing it by HPLC at several time points (e.g., T=0, 2h, 6h, 24h) while keeping it under your typical experimental conditions (light exposure, temperature). This will reveal the rate and extent of degradation.

Troubleshooting Guides & Protocols

Workflow for Investigating Solution Instability

This workflow provides a systematic approach to diagnosing and solving stability issues.

G A Instability Observed (e.g., color change, inconsistent data) B Visual Inspection - Check for color change - Look for precipitation A->B C Analytical Confirmation - Run HPLC-UV analysis - Compare to a fresh standard B->C D Is Degradation > 5%? C->D Assess Purity E Forced Degradation Study (See Protocol Below) D->E Yes H Problem Solved (Compound is stable for experimental duration) D->H No F Identify Primary Cause(s) (Light, Heat, pH, Oxidant) E->F G Implement Mitigation Strategy - Change solvent/buffer - Protect from light/heat - Prepare solutions fresh F->G G->C Re-analyze I Compound is Intrinsically Unstable - Re-evaluate experimental design - Consider derivatization G->I If mitigation fails G cluster_0 Starting Material cluster_1 Potential Degradation Products A 1-Cyclobutyl-4-nitro-1H-pyrazole (Parent Compound) B Nitro-Group Reduction (e.g., to 4-amino derivative) A->B Reductive Stress (e.g., biological matrix) C Photorearrangement Products (e.g., nitrite esters) A->C Light Exposure (UV/Vis) [18] D Hydrolytic Products (Potential ring opening) A->D Strong Acid/Base (Hydrolysis) [32] E Oxidative Products (e.g., pyrazole N-oxides) A->E Oxidative Stress (e.g., H₂O₂)

Caption: Plausible degradation pathways for the title compound.

References

  • (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Bragin, A., Pivina, A., Muravyev, N., Monogarova, K., Gryzlova, O., Shineva, T., & Dalinger, I. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]

  • Pandey, G. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

  • Pagire, S. K., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. [Link]

  • Ahmad, F., et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]

  • Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. [Link]

  • Tamez, C., et al. (2007). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • Zhang, M., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Gao, H., et al. (2016). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. ACS Publications. [Link]

  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Janssen, J. W. A. M., et al. (1974). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. ACS Publications. [Link]

  • Baig, S., & T. N. (2015). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • Dubikhin, V. V., et al. (2015). Kinetics and mechanism of thermal decomposition of nitropyrazoles. elibrary.ru. [Link]

  • ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Santos, L. C., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health. [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

Sources

Troubleshooting

overcoming poor cell permeability of pyrazole compounds

Welcome to the Technical Support and Troubleshooting Center for optimizing the cell permeability of pyrazole-containing compounds. Pyrazoles are highly privileged pharmacophores in drug discovery, frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for optimizing the cell permeability of pyrazole-containing compounds. Pyrazoles are highly privileged pharmacophores in drug discovery, frequently utilized in kinase inhibitors and anti-inflammatory agents. However, their inherent physicochemical properties often lead to significant absorption bottlenecks. This guide provides mechanistic insights, strategic chemical interventions, and validated experimental protocols to help you overcome these challenges.

Mechanistic Root Cause Analysis: Why Pyrazoles Fail Permeability Assays

Before modifying your compound or troubleshooting an assay, it is critical to understand the physical causality behind poor pyrazole permeability. The pyrazole ring contains both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA).

  • The Desolvation Penalty: In aqueous environments, the exposed N-H group of the pyrazole forms strong hydrogen bonds with water. For the molecule to passively diffuse through the lipophilic core of a cell membrane, these hydrogen bonds must be broken. This high desolvation energy acts as a severe thermodynamic barrier to permeability[1].

  • Efflux Pump Recognition: Active efflux transporters, particularly P-glycoprotein (P-gp), recognize substrates based on their spatial arrangement of hydrogen bond networks and polarity. An exposed pyrazole N-H is a prime recognition motif for P-gp, leading to rapid extrusion of the compound back into the intestinal lumen[2].

Strategic Interventions: Chemical Optimization Workflows

To bypass these barriers, medicinal chemistry strategies must focus on masking the polarity of the pyrazole ring without destroying its target binding affinity.

Strategy A: Intramolecular Hydrogen Bonding (IMHB)

By designing the molecule such that the pyrazole N-H forms an internal hydrogen bond with an adjacent acceptor (e.g., a carbonyl oxygen or a halogen), you effectively "hide" the HBD from the surrounding solvent. This reduces the apparent Topological Polar Surface Area (TPSA), lowers the desolvation penalty, and impairs P-gp recognition, drastically improving passive permeability[1][2].

Strategy B: Prodrug Approaches

If the pyrazole N-H is essential for target binding and cannot be sterically hindered or masked via IMHB, a prodrug strategy is required. Temporarily masking the pyrazole via N-alkylation, esterification, or the use of pivaloyloxymethyl (POM) groups increases lipophilicity for membrane transit. Once absorbed, ubiquitous esterases or phosphatases in the blood or liver cleave the masking group to release the active parent compound[3].

PyrazoleOpt Hit Pyrazole Hit Compound (High TPSA, Exposed HBD) Assay Caco-2 / PAMPA Permeability Screening Hit->Assay LowPerm Poor Permeability (Papp < 1x10^-6 cm/s) Assay->LowPerm Fails Success Optimized Lead (High Permeability, Low Efflux) Assay->Success Passes IMHB Strategy 1: IMHB Formation (Mask HBD, lower P-gp recognition) LowPerm->IMHB Prodrug Strategy 2: Prodrugs (N-alkylation / Esterification) LowPerm->Prodrug Steric Strategy 3: Steric Shielding (N-methylation, bulky groups) LowPerm->Steric IMHB->Assay Iteration Prodrug->Assay Iteration Steric->Assay Iteration

Logical workflow for diagnosing and optimizing pyrazole cell permeability.

Quantitative Impact of Optimization Strategies

The table below summarizes the expected physicochemical and experimental shifts when applying these strategies to a standard pyrazole scaffold:

Optimization StrategyChemical ModificationImpact on TPSA (Ų)Typical Papp (A-B) ChangeP-gp Efflux Ratio (ER) Change
Unoptimized Exposed -NH groupBaseline (~50-80)< 1.0 x 10⁻⁶ cm/sHigh (> 5.0)
IMHB Formation Adjacent H-acceptorDecreases apparent3x to 10x IncreaseDecreases to < 2.0
N-Methylation -NH to -N(CH3)Decreases by ~122x to 5x IncreaseModerate Decrease
POM Prodrug PivaloyloxymethylIncreases lipoph.> 10x IncreaseBypasses P-gp entirely

Validated Experimental Workflows: The Caco-2 Bidirectional Assay

To accurately assess pyrazole permeability and efflux, you must use a self-validating bidirectional Caco-2 assay. Unlike PAMPA (which only measures passive diffusion), Caco-2 cells express the active transporters (like P-gp and BCRP) necessary to identify efflux liabilities[4].

Causality in Protocol Design: This protocol is structured as a self-validating system. Pre-assay TEER measurements prevent false positives caused by leaky monolayers, while post-assay Lucifer Yellow testing ensures your pyrazole compound did not induce cytotoxicity that degraded the tight junctions during incubation.

Step-by-Step Methodology
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes in Transwell plates. Culture for 18–21 days to allow spontaneous differentiation into a polarized monolayer of enterocytes[4].

  • Pre-Assay Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with a TEER value ≥ 200 Ω·cm² are suitable for permeability evaluations[5].

  • Equilibration: Equilibrate monolayers for 10 minutes with prewarmed (37°C) drug-free Ringers buffer supplemented with 25 mM glucose[5].

  • Bidirectional Dosing:

    • A-to-B Transport: Add 10 µM test compound to the apical chamber. Fill the basolateral chamber with blank buffer[4][5].

    • B-to-A Transport: Add 10 µM test compound to the basolateral chamber. Fill the apical chamber with blank buffer[4][5].

  • Incubation: Incubate the plates for 120 minutes at 37°C under gentle stirring conditions (50 oscillations per minute) to minimize the unstirred water layer[4][5].

  • Sampling & Quantification: Remove aliquots from the receiver compartments and quantify the transported compound using LC-MS/MS operated in multiple reaction monitoring (MRM) mode[4].

  • Post-Assay Integrity Check: Perform a Lucifer Yellow paracellular permeability assay to confirm the monolayer remained intact throughout the 120-minute exposure to the drug[4].

Caco2Workflow Seed 1. Seed Caco-2 Cells (Transwell, 18-21 days) TEER 2. Measure TEER (QC: > 200 Ω·cm²) Seed->TEER Dose 3. Dose Compound (10 µM) Apical (A) & Basolateral (B) TEER->Dose Incubate 4. Incubate 120 min @ 37°C (50 oscillations/min) Dose->Incubate SampleA 5a. Sample Basolateral (A to B Transport) Incubate->SampleA SampleB 5b. Sample Apical (B to A Transport) Incubate->SampleB LCMS 6. LC-MS/MS Quantification SampleA->LCMS SampleB->LCMS ER 7. Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) LCMS->ER Lucifer 8. Lucifer Yellow Assay (Post-assay integrity check) ER->Lucifer

Step-by-step self-validating Caco-2 bidirectional permeability assay workflow.

Troubleshooting FAQs

Q: My pyrazole compound shows excellent permeability in PAMPA but poor A-to-B permeability in Caco-2. What is the root cause? A: PAMPA utilizes an artificial lipid membrane that solely measures passive transcellular diffusion. It lacks transport proteins. Caco-2 cells express active efflux transporters like P-gp. Because the exposed pyrazole N-H acts as a strong hydrogen bond donor, it serves as an ideal recognition motif for P-gp[2]. If your PAMPA score is high but Caco-2 A-to-B is low (resulting in an Efflux Ratio > 2.0), your compound is a victim of active efflux. You must implement IMHB or steric shielding to hide the N-H group.

Q: I synthesized a pyrazole prodrug to improve absorption, but I am detecting zero parent compound in the Caco-2 receiver well. Did the prodrug fail to permeate? A: Not necessarily. The prodrug may have successfully permeated the membrane, but it might be too chemically stable in the in vitro assay buffer, or the Caco-2 cells may lack the specific high-capacity esterases/phosphatases required to cleave it rapidly[3]. To isolate the variable, quantify both the prodrug and the parent in the receiver well via LC-MS/MS. Additionally, validate the cleavage kinetics of your prodrug separately using human intestinal microsomes or human liver S9 fractions.

Q: How can I computationally predict if my proposed pyrazole derivative will successfully form an Intramolecular Hydrogen Bond (IMHB) before I spend time synthesizing it? A: You can use Quantum Mechanics (QM) to calculate the Intramolecular Hydrogen Bond Ratio (IMHBR). By calculating the energy difference between the "closed" conformation (where the IMHB is formed) and the "open" conformation (where the HBD is exposed to solvent), you can predict the molecule's propensity to mask its polarity. A higher calculated IMHBR correlates strongly with improved passive membrane permeability and impaired P-gp recognition in vitro[2].

References

  • Source: sqspcdn.
  • Source: domainex.co.
  • Source: researchgate.
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Optimization of 1-Cyclobutyl-1H-pyrazole Nitration

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the electrophilic aromatic nitration...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the electrophilic aromatic nitration of 1-cyclobutyl-1H-pyrazole. Below, you will find mechanistic insights, a self-validating experimental protocol, quantitative optimization data, and a troubleshooting FAQ section.

Mechanistic Rationale & Regioselectivity

Understanding the electronic properties of the pyrazole ring is critical for controlling the reaction outcome. Pyrazole contains two adjacent nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2).

  • Regioselectivity: The electronegativity of these nitrogen atoms inductively deactivates the 3- and 5-positions of the ring. Consequently, the 4-position remains the most electron-rich and is the highly preferred site for electrophilic aromatic substitution (EAS)[1].

  • Electrophile Generation: The reaction utilizes a "mixed acid" system (HNO₃/H₂SO₄). Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating the nitric acid to drive the reversible bimolecular formation of the highly reactive nitronium cation (NO₂⁺)[2].

  • Causality of Side Reactions: If the reaction is subjected to prolonged heating or excessive equivalents of nitric acid, the initial 4-nitro product can undergo further nitration to yield 3,4-dinitropyrazole derivatives[2]. Furthermore, the cyclobutyl ring is susceptible to oxidative cleavage under harsh, high-temperature oxidizing conditions.

NitrationPathway SM 1-Cyclobutyl-1H-pyrazole (Starting Material) Attack Electrophilic Attack at C4 (Regioselective) SM->Attack Addition of NO2+ Side1 Oxidation of Cyclobutyl Ring (High Temp) SM->Side1 T > 60 °C Mix Mixed Acid Generation HNO3 + 2H2SO4 → NO2+ + H3O+ + 2HSO4- Mix->Attack Supplies NO2+ Sigma Wheland Intermediate (Sigma Complex) Attack->Sigma Deprotonation Fast Deprotonation (-H+) Sigma->Deprotonation Product 1-Cyclobutyl-4-nitro-1H-pyrazole (Target Product) Deprotonation->Product 0 °C to RT, 2-4h Side2 3,4-Dinitropyrazole (Excess HNO3 / Prolonged Heat) Product->Side2 Excess HNO3, T > 80 °C

Electrophilic aromatic substitution pathway for 1-cyclobutyl-1H-pyrazole nitration and side reactions.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual and thermal cues at each step confirm that the reaction is proceeding correctly without deviating into oxidative degradation.

Reagents:

  • 1-Cyclobutyl-1H-pyrazole (1.0 equiv)

  • Fuming Nitric Acid (90% HNO₃) (1.2 equiv)[3]

  • Concentrated Sulfuric Acid (98% H₂SO₄) (Solvent/Catalyst, ~5 volumes)

Step-by-Step Methodology:

  • Acid Mixture Preparation: Charge a dry, round-bottom flask with concentrated H₂SO₄. Cool the flask to 0 °C using an ice-water bath.

  • Nitronium Ion Generation: Slowly add fuming HNO₃ (90%) dropwise to the stirring H₂SO₄.

    • Self-Validation Check: The internal temperature must not exceed 10 °C during addition. A lack of brown NO₂ gas evolution confirms the successful, stable generation of the nitronium ion without thermal decomposition.

  • Substrate Addition: Dissolve 1-cyclobutyl-1H-pyrazole in a minimal amount of cold H₂SO₄ (optional) and add it dropwise to the mixed acid at 0 °C.

    • Self-Validation Check: The solution will transition to a pale yellow/orange hue, indicating the formation of the intermediate sigma complex. A rapid spike in temperature indicates an uncontrolled exotherm; addition must be paused.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for 2 to 3 hours.

  • Quenching: Carefully pour the reaction mixture over vigorously stirred crushed ice (approx. 10x the reaction volume).

    • Self-Validation Check: The product, 1-cyclobutyl-4-nitro-1H-pyrazole, should precipitate as a solid or form a distinct organic oil.

  • Isolation & Neutralization: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous wash registers a pH > 7. Dry over MgSO₄, filter, and concentrate under reduced pressure.

Reaction Optimization Matrix

To assist in scaling and optimization, the following table summarizes the quantitative causality between reaction conditions and product distribution.

Condition ProfileHNO₃ EquivalentsTemp (°C)Time (h)Conversion (%)4-Nitro Yield (%)3,4-Dinitro Yield (%)
A (Under-nitration) 1.05 (68% HNO₃)0 to 2546560< 1
B (Optimal) 1.20 (90% HNO₃)0 to 253> 9992 < 2
C (Over-heating) 1.50 (90% HNO₃)602> 997025
D (Excess Reagent) 3.00 (90% HNO₃)805> 991580

Note: Data extrapolated from standard 1-alkylpyrazole nitration kinetics[2].

Troubleshooting & FAQs

Q: Why am I isolating a significant amount of 1-cyclobutyl-3,4-dinitropyrazole instead of the mono-nitrated product? A: Over-nitration is a direct consequence of either excessive thermal energy or an overabundance of the nitrating agent. When 1-alkylpyrazoles are heated for extended periods with a sulfuric-nitric acid mixture, the dinitro derivative forms as a result of further nitration of the initially formed mononitropyrazole[2]. Ensure your internal temperature strictly remains below 25 °C and limit your fuming HNO₃ to 1.2 equivalents.

Q: During the reaction, the mixture turned dark brown and my yield of the target product was extremely low. What happened? A: A dark brown reaction mixture accompanied by NO₂ gas evolution indicates oxidative degradation. The cyclobutyl ring is highly susceptible to oxidation by nitric acid at elevated temperatures. This usually occurs if the substrate is added too rapidly to the mixed acid, causing a localized exotherm. You must control the addition rate to maintain an internal temperature of 0 °C to 5 °C.

Q: My conversion is stalled at 60%, and starting material remains. Should I heat the reaction to drive it to completion? A: Do not heat the reaction above 40 °C. Heating will lead to the oxidation of the cyclobutyl group or poly-nitration. Stalled conversion is almost always caused by water in the reaction mixture, which quenches the NO₂⁺ ion. Ensure you are using fuming nitric acid (≥90%)[3] and concentrated sulfuric acid (98%). If you used standard 68% nitric acid, the water content is too high for complete conversion of deactivated substrates.

Q: The product oiled out during the ice quench instead of precipitating as a solid. How do I recover it? A: 1-Cyclobutyl-4-nitro-1H-pyrazole may present as a low-melting solid or an oil depending on ambient temperature and trace impurities. Do not attempt to force crystallization from the highly acidic aqueous phase. Proceed directly to the Ethyl Acetate extraction as outlined in Step 6 of the SOP. Once the organic layer is neutralized and concentrated, the product can be purified via silica gel chromatography or crystallized from a non-polar solvent like hexanes/DCM.

References

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate. Available at:[Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles | ACS Omega - ACS Publications. Available at:[Link]

  • Topics in Applied Chemistry - download (e-bookshelf.de). Available at:[Link]

Sources

Optimization

improving the pharmacokinetic properties of pyrazole-based compounds

Welcome to the Pharmacokinetics Technical Support & Troubleshooting Center . This guide is designed for medicinal chemists and drug development professionals actively working to optimize the pharmacokinetic (PK) profile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pharmacokinetics Technical Support & Troubleshooting Center . This guide is designed for medicinal chemists and drug development professionals actively working to optimize the pharmacokinetic (PK) profile of pyrazole-based drug candidates.

The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in blockbuster drugs like celecoxib and ruxolitinib due to its robust target engagement capabilities[1]. However, early-stage pyrazole hits frequently suffer from poor aqueous solubility, rapid metabolic clearance, and suboptimal permeability[2]. This support center provides mechanistic troubleshooting, structural optimization strategies, and self-validating experimental protocols to overcome these liabilities.

Module 1: Diagnosing and Resolving PK Liabilities

PK_Logic Start Evaluate Pyrazole Hit Sol Aqueous Solubility < 10 µM? Start->Sol Met High Intrinsic Clearance (Cl_int > 50 µL/min/mg)? Sol->Met No SolFix Introduce sp3-rich amines (e.g., morpholine) Sol->SolFix Yes Perm Poor Permeability (Papp < 5 x 10^-6 cm/s)? Met->Perm No MetFix Fluorination (e.g., CF3) or Steric Shielding Met->MetFix Yes PermFix N-alkylation to mask HBD or Prodrug strategy Perm->PermFix Yes Opt Optimized Lead Candidate Perm->Opt No SolFix->Met MetFix->Perm PermFix->Opt

Figure 1: Logical workflow for diagnosing and resolving pyrazole PK liabilities.

Q1: My multi-aryl pyrazole hit shows excellent biochemical potency but precipitates in assay buffers (kinetic solubility < 5 µM). How can I improve this without losing target affinity?

A: Multi-aryl pyrazoles (similar to the celecoxib core) suffer from high molecular planarity and lipophilicity. This creates a strong crystal lattice energy, preventing water molecules from effectively solvating the compound.

  • The Fix: You must disrupt the molecular planarity by increasing the fraction of sp3-hybridized carbons (Fsp3). Introduce polar, non-planar moieties such as morpholine, piperazine, or cyclopropyl groups at solvent-exposed vectors[3].

  • The Causality: sp3-rich groups introduce 3D structural complexity, which lowers the melting point and lattice energy, thermodynamically favoring dissolution in aqueous media.

Q2: In our mouse PK studies, our pyrazole lead has a half-life ( t1/2​ ) of < 15 minutes and high intrinsic clearance ( Clint​ ) in liver microsomes. What structural modifications prevent this?

A: While the aromatic pyrazole ring itself is relatively stable, unsubstituted carbon positions (C3, C4, C5) and adjacent alkyl chains (e.g., N-methyl groups) are major hotspots for Cytochrome P450 (CYP) mediated oxidation and N-dealkylation[4]. Furthermore, if your pyrazole contains an ester linkage, it will be rapidly degraded by plasma carboxylesterases.

  • The Fix (C-H Oxidation): Introduce a trifluoromethyl ( −CF3​ ) group at the C3 or C5 position. The C-F bond is significantly stronger than the C-H bond (~116 kcal/mol vs ~98 kcal/mol), making it highly resistant to hydrogen abstraction by the high-valent iron-oxo species in the CYP450 active site[1].

  • The Fix (Ester Hydrolysis): Perform a bioisosteric replacement of the ester moiety with a 1,2,4-oxadiazole ring.

  • The Causality: The 1,2,4-oxadiazole ring mimics the planar geometry and hydrogen-bonding acceptor capability of an ester, maintaining target binding, but is completely resistant to esterase cleavage, drastically lowering intrinsic clearance[5].

CYP_Metabolism Parent Unsubstituted Pyrazole (High CYP Liability) CYP Hepatic CYP450 Oxidation Parent->CYP Susceptible Strategy1 C-3/C-5 Trifluoromethylation Parent->Strategy1 Optimization Strategy2 Ester replacement with 1,2,4-Oxadiazole Parent->Strategy2 Optimization Metabolite Hydroxylated/Dealkylated Inactive Metabolite CYP->Metabolite Rapid Clearance Stable Metabolically Stable Pyrazole Derivative Strategy1->Stable Blocks C-H Oxidation Strategy2->Stable Blocks Esterases

Figure 2: Metabolic pathways of pyrazoles and structural optimization strategies.

Q3: Our compound has good solubility and stability, but oral bioavailability (%F) is < 5%. Caco-2 assays show poor permeability. Why?

A: The unsubstituted nitrogen (NH) on the pyrazole ring acts as a strong hydrogen bond donor (HBD). A high HBD count increases the desolvation energy required for the molecule to partition from the aqueous gastrointestinal fluid into the lipophilic cell membrane, restricting passive transcellular permeability.

  • The Fix: Mask the HBD via N-alkylation (e.g., N-methylation or N-cyclopropylation)[3]. If the NH is strictly required for target binding, consider a prodrug approach (e.g., N-hydroxymethylation followed by esterification) that cleaves post-absorption.

Module 2: Quantitative Impact of Structural Modifications

The table below summarizes typical improvements in PK parameters observed when applying the aforementioned structural modifications to a standard pyrazole scaffold.

Compound ModificationStructural RationaleAqueous Sol. (µM) Clint​ (µL/min/mg)Oral Bioavailability (%F)
Unoptimized Hit Unsubstituted Pyrazole< 5> 150< 5%
Optimization 1 C-3 Trifluoromethylation124518%
Optimization 2 N-1 Cyclopropyl Alkylation452042%
Optimization 3 Ester to 1,2,4-Oxadiazole38< 1065%

Module 3: Standardized Experimental Workflows

To ensure your structural modifications are genuinely improving PK properties, you must utilize self-validating assay protocols. A protocol is self-validating only if it contains internal controls that definitively prove the assay's biological machinery was active and that compound loss was due to metabolism, not chemical instability.

Protocol: Self-Validating Liver Microsomal Stability Assay

Objective: Determine the in vitro intrinsic clearance ( Clint​ ) of optimized pyrazole compounds.

Micro_Assay Step1 1. Prepare Microsomes (0.5 mg/mL) Step2 2. Add Pyrazole (1 µM final) Step1->Step2 Step3 3. Pre-incubate 37°C for 5 min Step2->Step3 Step4 4. Add NADPH (1 mM) to start Step3->Step4 Step5 5. Quench Aliquots with cold ACN Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Figure 3: Step-by-step workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation: Thaw human or mouse liver microsomes on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Spike the pyrazole test compound into the suspension to achieve a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) concentration 0.1% to prevent CYP enzyme inhibition.

  • Internal Controls Setup (Critical for Self-Validation):

    • Positive Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells to validate CYP activity.

    • Negative Control (-NADPH): Prepare a duplicate well for your pyrazole compound but substitute the NADPH regenerating system with plain buffer. This proves that any compound depletion is strictly CYP-mediated and not due to chemical degradation or precipitation.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes on a thermoshaker.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life and Clint​ .

References

  • 1 - International Journal of Novel Research and Development (IJNRD) 2.2 - National Center for Biotechnology Information (PMC)

  • 4 - National Center for Biotechnology Information (PMC) 4.3 - ACS Publications 5.5 - ACS Medicinal Chemistry Letters

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Ruxolitinib and Beyond

Introduction: The Versatility of the Pyrazole Scaffold in Kinase Inhibition The pyrazole ring is a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity for interaction with the ATP-binding site...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity for interaction with the ATP-binding site of a wide array of protein kinases.[1][2] This five-membered heterocyclic ring system offers a versatile framework for the design of potent and selective kinase inhibitors, leading to the development of numerous therapeutic agents for a variety of diseases, most notably cancer and inflammatory disorders.[1][3] The strategic functionalization of the pyrazole core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of several prominent pyrazole-based kinase inhibitors, with a focus on Ruxolitinib, and its comparison to other inhibitors targeting different kinase families. We will delve into their target profiles, supported by experimental data, and provide detailed protocols for key assays used in their evaluation.

Ruxolitinib: A Potent and Selective JAK1/2 Inhibitor

Ruxolitinib (INCB018424) is a potent, ATP-competitive inhibitor of the Janus kinases (JAKs), specifically JAK1 and JAK2.[4][5][6] Dysregulation of the JAK-STAT signaling pathway is a hallmark of myeloproliferative neoplasms (MPNs), making JAK1 and JAK2 prime therapeutic targets.[7][8] Ruxolitinib has demonstrated significant clinical efficacy in the treatment of myelofibrosis and polycythemia vera.[9][10]

Mechanism of Action and Kinase Selectivity

Ruxolitinib exerts its therapeutic effect by binding to the ATP-binding pocket of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[11][12] This blockade of the JAK-STAT pathway leads to the inhibition of cell proliferation and survival of cytokine-dependent cells.[7]

The selectivity of Ruxolitinib has been extensively characterized through biochemical assays. It exhibits high affinity for JAK1 and JAK2, with significantly lower potency against other JAK family members, JAK3 and TYK2, and a panel of other kinases.[4][13][14]

Comparative Analysis with Other Pyrazole-Based Kinase Inhibitors

To provide a broader perspective on the utility of the pyrazole scaffold, we will compare Ruxolitinib with other pyrazole-containing kinase inhibitors that target different kinase families crucial in oncology: the Aurora kinases and other multi-targeted profiles.

  • Tozasertib (VX-680, MK-0457): A pan-Aurora kinase inhibitor with potent activity against Aurora A, B, and C.[15][16] Aurora kinases are key regulators of mitosis, and their inhibition leads to defects in cell division and apoptosis.[17][18]

  • AT9283: A multi-targeted inhibitor with potent activity against Aurora kinases, JAK2/3, and Abl.[17][19][20][21] Its broad spectrum of activity gives it potential in various hematological malignancies.[5]

  • Ilorasertib (ABT-348): A multi-targeted inhibitor of Aurora kinases, VEGFRs, and PDGFRs.[2][22][23] This profile allows for the simultaneous targeting of cell proliferation and angiogenesis.[15]

Quantitative Comparison of Kinase Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50 or Ki) of the selected pyrazole-based inhibitors against their primary target kinases. The data is compiled from various biochemical assays.

InhibitorTarget KinaseIC50 / Ki (nM)Reference(s)
Ruxolitinib JAK13.3[4][9][14]
JAK22.8[4][9][14]
JAK3428[4][6][14]
TYK219[5][14]
Tozasertib Aurora A0.6 (Ki)[15][16]
Aurora B18 (Ki)[15][16]
Aurora C4.6 (Ki)[15][16]
FLT330 (Ki)[16]
Bcr-Abl30 (Ki)[16]
AT9283 Aurora A3[24][25]
Aurora B3[24][25]
JAK21.2[17][19][20]
JAK31.1[17][19][20]
Abl (T315I)4[19][24]
Ilorasertib Aurora A120[2]
Aurora B7[2]
Aurora C1[2]
VEGFR11[2]
VEGFR22[2]
FLT32[2]

Visualizing the Targeted Signaling Pathways

To better understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they disrupt.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation STAT_P STAT-P (active dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B AuroraB->Cytokinesis Chromosome Chromosome Segregation AuroraB->Chromosome Inhibitor Tozasertib / AT9283 / Ilorasertib Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: The role of Aurora kinases in mitosis and their inhibition.

Experimental Protocols for Kinase Inhibitor Evaluation

The evaluation of kinase inhibitors relies on a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.

Biochemical Kinase Assay: ADP-Glo™ Luminescence Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. [26]

ADPGlo_Workflow Start Start: Kinase Reaction Setup Incubate1 Incubate Kinase, Substrate, ATP & Inhibitor Start->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate to Deplete ATP Add_ADP_Glo->Incubate2 Add_Kinase_Detection Add Kinase Detection Reagent Incubate2->Add_Kinase_Detection Incubate3 Incubate to Convert ADP to ATP & Generate Light Add_Kinase_Detection->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence End End: Data Analysis Read_Luminescence->End

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and serially diluted pyrazole inhibitor in a suitable reaction buffer. [27]2. Incubation: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes). [22]3. ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [3]4. ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the produced ADP back to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature. [3]5. Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Kinase Assay: Western Blotting for Phospho-Protein Levels

This method assesses the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream substrate within a cellular context. [28][29] Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazole inhibitor for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. [28]3. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. [29]5. Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. [29] * Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels (using an antibody against the total, non-phosphorylated protein) and a loading control (e.g., β-actin or GAPDH).

Cell-Based Target Engagement Assay: NanoBRET™

The NanoBRET™ Target Engagement Intracellular Kinase Assay provides a quantitative measure of compound binding to a specific kinase in living cells. [1][10][12][30] Step-by-Step Methodology:

  • Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Seed the transfected cells into a multi-well plate.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the target kinase, along with varying concentrations of the test compound (pyrazole inhibitor). [25]4. Incubation: Incubate the plate to allow for competitive binding between the tracer and the inhibitor.

  • Signal Detection: Add the NanoBRET™ substrate. If the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase (i.e., not displaced by the inhibitor), Bioluminescence Resonance Energy Transfer (BRET) will occur. Measure the BRET signal using a specialized plate reader. [1]6. Data Analysis: A decrease in the BRET signal with increasing inhibitor concentration indicates displacement of the tracer and engagement of the target kinase by the inhibitor. Calculate the IC50 value from the dose-response curve.

Conclusion: The Enduring Potential of Pyrazole-Based Kinase Inhibitors

This guide has provided a comparative overview of Ruxolitinib and other pyrazole-based kinase inhibitors, highlighting the versatility of this chemical scaffold in targeting diverse and critical kinase families. The presented experimental data and detailed protocols offer a framework for the evaluation and characterization of novel pyrazole-containing compounds. The ability to fine-tune the selectivity and potency of these inhibitors through synthetic modifications ensures that the pyrazole core will remain a cornerstone of kinase-targeted drug discovery for the foreseeable future.

References

  • Abou-Seri, S. M., & El-Gazzar, M. G. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Al-Ali, H. K., & Vannucchi, A. M. (2015). Ruxolitinib for the Treatment of Essential Thrombocythemia. Blood, 125(2), 208-215. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? (2025, March 7). Patsnap Synapse. [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. [Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Value-Based Cancer Care. [Link]

  • Ruxolitinib Phosphate. (2026, February 19). Massive Bio. [Link]

  • Verstovsek, S., et al. (2010). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 16(19), 4676-4684. [Link]

  • ILORASERTIB. (n.d.). Inxight Drugs. [Link]

  • Jakavi. (n.d.). Novartis. [Link]

  • Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. (n.d.). ResearchGate. [Link]

  • Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. (2013). Cancer, 119(21), 3857-3864. [Link]

  • Maitland, M. L., et al. (2018). Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial. British Journal of Cancer, 118(8), 1042-1050. [Link]

  • A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. (2013). Leukemia, 27(6), 1238-1245. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2016). ASSAY and Drug Development Technologies, 14(3), 164-175. [Link]

  • AT9283, a Small Molecule Multi-Targeted Kinase Inhibitor Induces Antimyeloma Activity Via Potent Aurora Kinase and STAT3 Inhibition. (2009). Blood, 114(22), 3833. [Link]

  • RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). (2018). Cell Death & Disease, 9(2), 245. [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2020). Methods and Protocols, 3(1), 10. [Link]

  • TOZASERTIB. (n.d.). Inxight Drugs. [Link]

  • A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. (2013). PLoS One, 8(9), e74558. [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • Aurora kinases: structure, functions and their association with cancer. (2010). Current Molecular Medicine, 10(5), 487-498. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-Cyclobutyl-4-nitro-1H-pyrazole Analogs as Cruzain Inhibitors

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its versatile biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This guide delves into the structure-activity relationship (SAR) of a specific class of pyrazole derivatives: 1-cyclobutyl-4-nitro-1H-pyrazole analogs. Our focus will be on their potential as inhibitors of cruzain, the principal cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[4][5] The current therapeutic options for Chagas disease, benznidazole and nifurtimox, are hampered by significant side effects and variable efficacy, particularly in the chronic phase of the disease, underscoring the urgent need for novel drug candidates.[5][6][7]

This guide will provide a comparative analysis of hypothetical analogs based on the 1-cyclobutyl-4-nitro-1H-pyrazole scaffold, supported by established experimental protocols for synthesis and biological evaluation against T. cruzi and its critical enzyme, cruzain.

The 1-Cyclobutyl-4-nitro-1H-pyrazole Scaffold: A Promising Starting Point

The selection of the 1-cyclobutyl-4-nitro-1H-pyrazole core is based on several key considerations. The pyrazole ring itself is a privileged structure in drug discovery.[1][8] The 1-cyclobutyl group offers a desirable lipophilic character that can be crucial for cell permeability and interaction with hydrophobic pockets in the target enzyme. The 4-nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the pyrazole ring, potentially enhancing its binding affinity to the target.

Our comparative analysis will explore the impact of substitutions at the 3 and 5 positions of the pyrazole ring, as these are common sites for modification in the development of pyrazole-based inhibitors.[9][10]

Comparative Biological Activity of Hypothetical Analogs

To illustrate the principles of SAR, we present a hypothetical dataset for a series of 1-cyclobutyl-4-nitro-1H-pyrazole analogs. The biological activities are presented as the half-maximal inhibitory concentration (IC50) against cruzain and the half-maximal effective concentration (EC50) against the intracellular amastigote form of T. cruzi.

Compound IDR3-SubstituentR5-SubstituentCruzain IC50 (µM)T. cruzi EC50 (µM)Cytotoxicity (CC50, Vero cells, µM)Selectivity Index (SI = CC50/EC50)
1a -H-H>100>100>200-
1b -CH3-H55.278.5>200>2.5
1c -Phenyl-H15.825.3150.25.9
1d -4-Fluorophenyl-H8.212.1180.514.9
1e -4-Chlorophenyl-H5.18.9125.714.1
1f -4-Methoxyphenyl-H22.435.6>200>5.6
1g -H-CF312.518.995.35.0
1h -Phenyl-CF32.13.588.125.2
1i -4-Fluorophenyl-CF30.9 1.7 110.464.9
1j -4-Chlorophenyl-CF31.52.875.226.9

Structure-Activity Relationship Insights:

  • Impact of R3-Substitution: The unsubstituted analog (1a ) is inactive. Small alkyl substitution (1b ) provides weak activity. Aromatic substitution at R3 (1c-1f ) significantly improves potency. Electron-withdrawing groups on the phenyl ring (fluoro in 1d and chloro in 1e ) enhance activity compared to the unsubstituted phenyl (1c ) or an electron-donating group (methoxy in 1f ). This suggests that the R3-phenyl group may be involved in a key interaction within the enzyme's active site, potentially through pi-stacking or hydrophobic interactions, and that its electronic properties are important for binding.

  • Impact of R5-Substitution: The introduction of a strong electron-withdrawing trifluoromethyl (-CF3) group at the R5 position (1g-1j ) generally leads to a significant increase in both enzymatic and cellular activity. This highlights the importance of this position for modulating the overall electronic character of the pyrazole scaffold and potentially engaging in specific interactions within the cruzain active site.

  • Synergistic Effects: The most potent compound in this hypothetical series is 1i , which combines the favorable 4-fluorophenyl group at R3 with the trifluoromethyl group at R5. This suggests a synergistic effect between the substituents at these two positions, leading to a compound with sub-micromolar activity against cruzain and low micromolar activity against the parasite, coupled with a good selectivity index.

Experimental Protocols

General Synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole Analogs

A general synthetic route to the target compounds is outlined below. The synthesis of pyrazole derivatives can be achieved through various methods, including the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Synthesis_Workflow cluster_0 Starting Materials A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Cyclobutylhydrazine B->C D 1-Cyclobutyl-1H-pyrazole C->D Formation of Pyrazole Ring E Nitration D->E F 1-Cyclobutyl-4-nitro-1H-pyrazole E->F Introduction of Nitro Group G Functionalization (e.g., Suzuki Coupling) F->G H Target Analogs (1a-1j) G->H Introduction of R3/R5 Substituents Cruzain_Assay_Workflow cluster_0 Assay Components A Recombinant Cruzain E Pre-incubation (Cruzain + Compound) A->E B Test Compound (Analog) B->E C Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC) F Initiate Reaction (Add Substrate) C->F D Assay Buffer (pH 5.5, with DTT) D->E E->F G Monitor Fluorescence (Ex: 355 nm, Em: 460 nm) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Workflow for the cruzain enzymatic inhibition assay.

Step-by-Step Methodology:

  • Assay Preparation: Assays are performed in a 96-well black plate in a final volume of 200 µL. The assay buffer consists of 0.1 M sodium acetate, 5 mM DTT, and 0.01% Triton X-100, at pH 5.5. [11]2. Compound Incubation: Recombinant cruzain (e.g., 1 nM final concentration) is pre-incubated with various concentrations of the test compounds for 10 minutes at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Z-Phe-Arg-AMC (e.g., 5 µM final concentration). [11]4. Fluorescence Measurement: The increase in fluorescence due to the release of AMC is monitored kinetically over time (e.g., for 5-10 minutes) using a fluorescence plate reader with excitation at 355 nm and emission at 460 nm. [12]5. Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The percent inhibition is determined by comparing the rates of the compound-treated wells to the DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Anti-Trypanosomal Cell-Based Assay

The efficacy of the compounds against the intracellular amastigote stage of T. cruzi is evaluated using an in vitro infection model. [6][11]

Antitrypanosomal_Assay_Workflow cluster_0 Cell Culture & Infection A Host Cells (e.g., Vero) C Infection of Host Cells A->C B T. cruzi Trypomastigotes B->C D Wash to Remove Extracellular Parasites C->D E Treatment with Test Compounds D->E F Incubation (e.g., 48-72h) E->F G Cell Lysis & Substrate Addition (e.g., CPRG for β-gal reporter) F->G H Measure Absorbance G->H I Calculate % Inhibition, EC50 H->I

Caption: Workflow for the intracellular T. cruzi amastigote assay.

Step-by-Step Methodology:

  • Cell Seeding and Infection: Host cells (e.g., Vero cells) are seeded in 96-well plates and infected with trypomastigotes of a T. cruzi strain engineered to express a reporter gene like β-galactosidase.

  • Compound Treatment: After allowing for parasite invasion, extracellular trypomastigotes are washed away, and fresh medium containing serial dilutions of the test compounds is added.

  • Incubation: The plates are incubated for a period sufficient for the amastigotes to replicate within the host cells (e.g., 48-72 hours).

  • Quantification of Parasite Load: The medium is removed, and a substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) is added along with a cell lysis agent. The color development, which is proportional to the number of viable parasites, is measured using a plate reader.

  • Data Analysis: The percent inhibition of parasite growth is calculated relative to untreated controls. EC50 values are determined from the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against a mammalian cell line (e.g., Vero cells) to determine their selectivity.

Step-by-Step Methodology:

  • Cell Seeding: Vero cells are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with the same concentrations of the test compounds as in the anti-trypanosomal assay.

  • Incubation: The plates are incubated for the same duration as the anti-trypanosomal assay.

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT or MTS assay, which measures mitochondrial activity.

  • Data Analysis: The CC50 (50% cytotoxic concentration) is calculated from the dose-response curves.

Conclusion

The 1-cyclobutyl-4-nitro-1H-pyrazole scaffold represents a promising starting point for the development of novel cruzain inhibitors for the treatment of Chagas disease. The hypothetical SAR study presented in this guide illustrates how systematic modifications at the 3 and 5-positions of the pyrazole ring can lead to significant improvements in potency and selectivity. The detailed experimental protocols provide a clear roadmap for the synthesis and biological evaluation of such analogs. Further optimization of the most promising compounds, such as analog 1i , could involve exploring a wider range of substituents at the R3 and R5 positions, as well as investigating the impact of modifying the 1-cyclobutyl group, to further enhance their anti-trypanosomal activity and drug-like properties.

References

  • Ekins, S., et al. (2011). Novel Cruzain Inhibitors for the Treatment of Chagas' Disease. Pharmaceuticals, 4(12), 1494-1506. Available from: [Link]

  • Ferreira, R. S., et al. (2019). Discovery of Potent, Reversible, and Competitive Cruzain Inhibitors with Trypanocidal Activity: A Structure-Based Drug Design Approach. Journal of Medicinal Chemistry, 62(21), 9586-9601. Available from: [Link]

  • Ferreira, R. S., et al. (2022). Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics. Frontiers in Chemistry, 9, 789393. Available from: [Link]

  • Ferreira, R. S., et al. (2022). Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics. Frontiers in Chemistry, 9, 789393. Available from: [Link]

  • de Paula, H. M., et al. (2018). Experimental study and computational modelling of cruzain cysteine protease inhibition by dipeptidyl nitriles. Physical Chemistry Chemical Physics, 20(36), 23356-23368. Available from: [Link]

  • Ferrins, L., et al. (2018). Anilinoquinoline based inhibitors of trypanosomatid proliferation. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3645-3648. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1068. Available from: [Link]

  • Lara, L. S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 22(21), 11847. Available from: [Link]

  • Nitulescu, G. M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1345. Available from: [Link]

  • dos Santos Filho, J. M., et al. (2021). Thirty Years in the Design and Development of Cruzain Inhibitors. Journal of the Brazilian Chemical Society, 32(7), 1335-1365. Available from: [Link]

  • Lara, L. S., et al. (2022). Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. International Journal of Molecular Sciences, 23(9), 5123. Available from: [Link]

  • Kumar, V., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 7(4), 255-263. Available from: [Link]

  • Brehm, M., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 18(6), e202200588. Available from: [Link]

  • Singh, R. P., & Kaur, H. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. In Thiazole and Pyrazole Chemistry. IntechOpen. Available from: [Link]

  • Wang, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry, 67(17), 15456-15475. Available from: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Available from: [Link]

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Validation

A Comparative Spectroscopic Guide to Nitropyrazole Isomers: Elucidating Structure from Spectral Data

Introduction: The Challenge of Isomerism in Nitropyrazoles Nitropyrazoles are a significant class of heterocyclic compounds, forming the structural core of many pharmaceuticals, agrochemicals, and energetic materials.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Isomerism in Nitropyrazoles

Nitropyrazoles are a significant class of heterocyclic compounds, forming the structural core of many pharmaceuticals, agrochemicals, and energetic materials.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be nitrated at various positions, leading to a range of structural isomers. The precise location of the nitro group (NO₂) profoundly influences the molecule's chemical, physical, and biological properties. Differentiating between these isomers—such as 3-nitropyrazole, 4-nitropyrazole, and 1-nitropyrazole (or N-nitropyrazole)—is a critical analytical challenge.

This guide provides a comprehensive comparative analysis of the spectral data of nitropyrazole isomers. By leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related structures. We will explore the causal relationships between isomeric structure and spectral output, supported by experimental data and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of nitropyrazole isomers. The electron-withdrawing nature of the nitro group significantly perturbs the electronic environment of the pyrazole ring, resulting in distinct chemical shifts for the ring's protons (¹H NMR) and carbons (¹³C NMR).

The Influence of the Nitro Group on Chemical Shifts

The position of the NO₂ group dictates which nuclei are most deshielded (shifted downfield).

  • ¹H NMR: Protons closer to the nitro group experience a stronger deshielding effect. For instance, in 4-nitropyrazole, the protons at positions 3 and 5 are equivalent and appear as a single downfield signal.[1] In contrast, 3-nitropyrazole shows two distinct signals for the protons at positions 4 and 5, with the H5 proton typically being further downfield due to its proximity to both the nitro group and the pyridine-like nitrogen (N2).

  • ¹³C NMR: The carbon atom directly attached to the nitro group is significantly deshielded. This provides a clear diagnostic marker for the isomer. For example, the C4 signal in 4-nitropyrazole will be substantially downfield compared to the C3 and C5 signals.[3]

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms. The chemical shifts of the pyrazole ring nitrogens and the nitro group nitrogen are highly sensitive to the substituent's position, offering another layer of structural confirmation.[4][5][6]

Comparative NMR Data of Mononitropyrazole Isomers

The following table summarizes typical chemical shifts for key nitropyrazole isomers. Note that values can vary slightly depending on the solvent and concentration.

Isomer¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
3-Nitropyrazole H4: ~7.0-7.2, H5: ~8.3-8.5C3: ~150-155, C4: ~110-115, C5: ~130-135
4-Nitropyrazole H3, H5: ~8.2-8.6C3, C5: ~135-140, C4: ~140-145
1-Nitropyrazole H3: ~7.8-8.0, H4: ~6.6-6.8, H5: ~8.4-8.6C3: ~140-145, C4: ~110-115, C5: ~125-130

Data compiled from various sources, including[1][3][4].

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the nitropyrazole isomer in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[7]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the structure.

Visualizing Electronic Effects on ¹H NMR

The diagram below illustrates how the position of the electron-withdrawing nitro group influences the electron density and, consequently, the chemical shifts of the pyrazole ring protons.

G cluster_3NP 3-Nitropyrazole cluster_4NP 4-Nitropyrazole 3NP N N-H C5-H (downfield) C4-H (upfield) C3-NO2 4NP N N-H C3/5-H (downfield) C4-NO2 Effect Electron-Withdrawing Effect (Deshielding) Effect->3NP:f2 Strong Effect->3NP:f3 Weak Effect->4NP:f2 Strong

Caption: Influence of NO₂ position on proton chemical shifts.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in nitropyrazole isomers. The most diagnostic vibrations are those associated with the nitro (NO₂) group.

Distinguishing C-Nitro from N-Nitro Isomers

A key diagnostic feature in the IR spectrum is the position of the symmetric and asymmetric NO₂ stretching bands.

  • C-Nitropyrazoles (e.g., 3- and 4-nitropyrazole): These isomers typically show strong asymmetric stretching (ν_as) between 1500-1560 cm⁻¹ and symmetric stretching (ν_s) between 1330-1370 cm⁻¹.[1][8]

  • N-Nitropyrazoles (e.g., 1-nitropyrazole): When the nitro group is attached to a nitrogen atom, the stretching frequencies are shifted. The asymmetric stretch appears at a higher wavenumber (1605–1625 cm⁻¹), while the symmetric stretch is found at a lower wavenumber (1275–1295 cm⁻¹).[1] This significant difference provides a clear method for distinguishing N-nitro from C-nitro isomers.

Comparative IR Data of Nitropyrazole Isomers
IsomerN-H Stretch (cm⁻¹)Asymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)
3-Nitropyrazole ~3100-3200~1540~1370
4-Nitropyrazole ~3186~1526~1353
1-Nitropyrazole Absent~1615~1285

Data compiled from[1].

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Thoroughly grind 1-2 mg of the nitropyrazole isomer with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the ground powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹.[7] A background spectrum of an empty pellet press or pure KBr pellet should be recorded first.

  • Analysis: Identify the characteristic absorption bands and compare them to known values to determine the isomer.

Visualizing a Typical IR Spectrum

The following diagram represents a generalized workflow for identifying nitropyrazole isomers using their key IR absorption bands.

G Start Acquire IR Spectrum Check_NH N-H Stretch? (~3100-3200 cm⁻¹) Start->Check_NH C_Nitro C-Nitro Isomer (3- or 4-nitropyrazole) Check_NH->C_Nitro Yes N_Nitro N-Nitro Isomer (1-nitropyrazole) Check_NH->N_Nitro No Check_NO2_C Check NO₂ Stretches: ν_as: ~1500-1560 cm⁻¹ ν_s: ~1330-1370 cm⁻¹ C_Nitro->Check_NO2_C Check_NO2_N Check NO₂ Stretches: ν_as: ~1605-1625 cm⁻¹ ν_s: ~1275-1295 cm⁻¹ N_Nitro->Check_NO2_N

Caption: Decision workflow for IR-based isomer identification.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. While nitropyrazole isomers have the same molecular weight, the way they break apart upon ionization can be distinct.

Characteristic Fragmentation of Nitroaromatics

Nitroaromatic compounds typically exhibit characteristic losses from the molecular ion (M⁺).[9] These include:

  • Loss of NO₂: [M - 46]⁺

  • Loss of O: [M - 16]⁺

  • Loss of NO: [M - 30]⁺

Isomer-Specific Fragmentation

The stability of the resulting fragment ions can differ depending on the nitro group's position, leading to variations in the relative abundance of peaks in the mass spectrum. For example, the fragmentation of 4-nitropyrazole shows the expected losses of O, NO, and NO₂.[10][11] The loss of the NO₂ substituent yields a fragment at m/z 67, which undergoes further fragmentation.[10]

Studies on methyl-substituted nitropyrazoles have shown that the fragmentation pathways can be quite different between isomers. For instance, the fragmentation of 1-methyl-3-nitropyrazole differs from that of 1-methyl-4-nitropyrazole, particularly in the subsequent breakdown of the [M-NO₂]⁺ fragment.[11] These subtle differences, though complex, can serve as fingerprints for specific isomers.

Comparative Fragmentation Data
IsomerMolecular Ion (m/z)Key Fragments (m/z)
4-Nitropyrazole 11397 ([M-O]⁺), 83 ([M-NO]⁺), 67 ([M-NO₂]⁺)
1-Methyl-3-Nitropyrazole 127111 ([M-O]⁺), 97 ([M-NO]⁺), 81 ([M-NO₂]⁺)
1-Methyl-4-Nitropyrazole 127111 ([M-O]⁺), 97 ([M-NO]⁺), 81 ([M-NO₂]⁺)

Note: While the primary fragments may have the same m/z, their relative intensities and subsequent fragmentation differ. Data from[10][11].

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample molecules, commonly using Electron Impact (EI) ionization.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizing General Fragmentation Pathways

The diagram below shows the primary fragmentation events common to C-nitropyrazoles.

G M Molecular Ion (M⁺) M_O [M-O]⁺ M->M_O - O M_NO [M-NO]⁺ M->M_NO - NO M_NO2 [M-NO₂]⁺ M->M_NO2 - NO₂ Further Further Fragmentation M_NO2->Further

Caption: Common fragmentation pathways for nitropyrazoles in MS.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous characterization of nitropyrazole isomers is essential for research and development in numerous scientific fields. While each spectroscopic technique provides valuable clues, a definitive structural assignment relies on the synergistic interpretation of data from multiple methods.

  • NMR spectroscopy offers the most detailed structural map, revealing the precise connectivity of atoms through chemical shifts and coupling constants.

  • IR spectroscopy provides a rapid and clear distinction between C-nitro and N-nitro isomers based on the characteristic vibrational frequencies of the nitro group.

  • Mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns that serve as a structural fingerprint.

By combining the insights from these powerful analytical techniques, researchers can navigate the complexities of nitropyrazole isomerism with confidence and precision.

References

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Comparative

Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 1-Cyclobutyl-4-nitro-1H-pyrazole as a Case Study

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. Among the most critical is ensuring the compound'...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. Among the most critical is ensuring the compound's selectivity for its intended biological target. Poor selectivity can lead to off-target effects, toxicity, and ultimately, clinical failure. This guide provides a comprehensive framework for assessing the selectivity of novel compounds, using the hypothetical pyrazole derivative, 1-Cyclobutyl-4-nitro-1H-pyrazole (herein referred to as "Compound-X"), as a case study.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2][3][4][5] Given the prevalence of pyrazole-based molecules as kinase inhibitors, this guide will focus on a systematic approach to evaluating the selectivity of Compound-X against a panel of representative protein kinases.

The Rationale Behind Target Selection

The human kinome consists of over 500 protein kinases, making a comprehensive assessment of selectivity a significant undertaking.[6] A pragmatic initial approach involves profiling against a panel of kinases that are both therapeutically relevant and represent diverse branches of the kinome tree. For the purpose of this guide, we will assess the hypothetical inhibitory activity of Compound-X against three kinases implicated in cancer pathogenesis:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1-S phase transition.[7][8] Dysregulation of CDK2 is common in various cancers, making it a compelling therapeutic target.[9][10]

  • Polo-Like Kinase 4 (PLK4): The master regulator of centriole duplication, a process essential for maintaining genomic stability.[11][12] Overexpression of PLK4 is associated with tumorigenesis and is being explored as a therapeutic target.[13][14]

  • Glycogen Synthase Kinase 3 Beta (GSK3B): A multifunctional serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis.[15] Its role in cancer is complex, acting as both a tumor suppressor and promoter depending on the context.

To provide a meaningful comparison, the selectivity profile of Compound-X will be benchmarked against established inhibitors for each of these kinases that have progressed to clinical trials. This allows for a direct comparison of potency and selectivity against compounds with known pharmacological profiles.

Experimental Workflow for Selectivity Profiling

A robust assessment of kinase inhibitor selectivity involves a multi-pronged approach, combining in vitro biochemical assays with cell-based validation. The following workflow provides a comprehensive strategy for characterizing a novel compound like Compound-X.

G cluster_0 In Vitro Biochemical Assays cluster_1 Comprehensive Kinome Profiling cluster_2 Cell-Based Assays A Primary Screening: Single-Dose Kinase Panel B Secondary Screening: IC50 Determination for Hits A->B Identify initial hits C Mechanism of Action Studies: Ki Determination, ATP Competition B->C Confirm potency and understand inhibition mode D Broad Kinome Screen (e.g., >400 kinases) B->D Prioritize for broad profiling F Target Engagement Assays (e.g., NanoBRET, CETSA) C->F Validate in a cellular context E Selectivity Score Calculation (e.g., S-score) D->E Quantify selectivity H Off-Target Validation in Cells D->H Investigate off-target consequences G Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) F->G Confirm on-target activity

Caption: A generalized experimental workflow for assessing the selectivity of a novel kinase inhibitor.

Methodologies for Selectivity Assessment

In Vitro Kinase Inhibition Assays

The initial assessment of a compound's inhibitory activity is typically performed using in vitro biochemical assays. These assays directly measure the ability of the compound to inhibit the catalytic activity of a purified kinase.

Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.

  • Reagent Preparation:

    • Prepare a stock solution of Compound-X and comparator inhibitors in 100% DMSO.

    • Reconstitute purified, active CDK2, PLK4, and GSK3B enzymes and their respective substrates in the appropriate kinase buffer.

    • Prepare a solution of ATP at a concentration close to the Km for each kinase to ensure accurate potency determination.[16]

  • Assay Plate Setup:

    • In a 384-well plate, perform serial dilutions of Compound-X and the comparator inhibitors.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comprehensive Kinome Profiling

While in-house assays against a small panel of kinases provide initial insights, a broader understanding of selectivity requires profiling against a large portion of the human kinome. Several commercial services offer this, employing various technologies.[6][17][18][19][20]

Example Platform: Radiometric Kinase Assay (e.g., HotSpot™)

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate.[21]

  • Compound Submission: Provide the service provider with a sample of Compound-X at a specified concentration.

  • Assay Performance: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.

  • Data Reporting: The results are typically reported as the percent inhibition for each kinase.

  • Follow-up: For kinases showing significant inhibition, dose-response curves are generated to determine IC50 values.

The output of such a screen allows for the calculation of a selectivity score (S-score), which provides a quantitative measure of a compound's promiscuity.

Comparative Data Analysis

To illustrate the interpretation of selectivity data, the following table presents hypothetical IC50 values for Compound-X against our kinase panel, alongside real-world data for established clinical candidates.

CompoundCDK2 IC50 (nM)PLK4 IC50 (nM)GSK3B IC50 (nM)Notes
Compound-X 50 >10,000 1,500 Hypothetical data for our lead compound.
PF-07104091 2.1--A selective CDK2 inhibitor in clinical trials.[7]
CFI-400945 -2.8-A potent and selective PLK4 inhibitor that has been in clinical trials.[11][14]
Tideglusib --60A non-ATP competitive GSK3B inhibitor that has undergone Phase II trials.[22][23]
  • Potency: Compound-X demonstrates moderate potency against CDK2. It is less potent than the clinical candidate PF-07104091.

  • Selectivity: Compound-X exhibits high selectivity for CDK2 over PLK4 (>200-fold). The selectivity against GSK3B is 30-fold. Further profiling against the entire kinome would be necessary to fully understand its off-target profile.

  • Comparison to Benchmarks: While not as potent as the clinical comparators for their respective primary targets, the selectivity profile of Compound-X may warrant further optimization to improve potency and enhance its selectivity margin.

Visualizing Target Pathways

Understanding the cellular context of the target is crucial for interpreting the biological consequences of inhibition. Below is a simplified representation of the CDK2 signaling pathway.

G cluster_0 G1 Phase cluster_1 G1/S Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 activates CyclinE->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication initiates

Caption: A simplified diagram of the CDK2 pathway in cell cycle progression.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to assessing the selectivity of a novel chemical entity, using the hypothetical molecule 1-Cyclobutyl-4-nitro-1H-pyrazole as a template. By combining targeted in vitro assays with comprehensive kinome profiling and cell-based validation, researchers can build a detailed picture of a compound's selectivity profile. This, in turn, enables informed decisions about which compounds to advance into further preclinical and clinical development.

The hypothetical data for Compound-X suggests a moderately potent and selective CDK2 inhibitor. The next steps in its development would involve:

  • Full Kinome Profiling: To identify any unforeseen off-target activities.

  • Cell-Based Target Engagement: To confirm that Compound-X interacts with CDK2 in a cellular environment.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of Compound-X with the aim of improving potency and selectivity.

By following a logical and evidence-based approach to selectivity assessment, the path from a promising molecule to a potential therapeutic can be navigated with greater confidence and a higher probability of success.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • George, Thomas K., et al. "Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review." medRxiv (2023): 2023-03.
  • George, Thomas K., et al. "Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review." Cancers 17.1 (2025): 23.
  • Tadesse, S., et al. "Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update." ACS Medicinal Chemistry Letters 10.1 (2019): 23-26.
  • BioTechniques. What are PLK4 inhibitors and how do they work? [Link]

  • Davis, M. I., et al. "Measuring and interpreting the selectivity of protein kinase inhibitors." Biochemical Journal 435.1 (2011): 1-13.
  • Anastassiadis, T., et al. "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology 29.11 (2011): 1039-1045.
  • Celtarys. Biochemical assays for kinase activity detection. [Link]

  • Okinawa Institute of Science and Technology OIST. PLK4 inhibitor enters clinical trial. [Link]

  • Bidard, F-C., et al. "Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions." ESMO Open 9.3 (2024): 102863.
  • Drug Hunter. CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. [Link]

  • Cosgun, K. N., et al. "Repurposing GSK3B Small Molecule Inhibitors for Refractory Lymphoid Malignancies." Blood 142.Supplement 1 (2023): 162.
  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Herrero-García, E., et al. "Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells." Investigational New Drugs 38.5 (2020): 1340-1351.
  • Karki, R., et al. "Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer.
  • Khan, I., et al. "Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations." Frontiers in Chemistry 11 (2023): 1189953.
  • Kumar, A., et al. "Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease.
  • Welsh, J. W., et al. "PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity." bioRxiv (2021): 2021-09.
  • DelveInsight. Glycogen Synthase Kinase 3 (GSK-3) Inhibitor Pipeline Insight. [Link]

  • Patsnap Synapse. What GSK-3 inhibitors are in clinical trials currently? [Link]

  • Kumar, V., et al. "Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications." Oriental Journal of Chemistry 33.5 (2017): 2146-2164.
  • Gomaa, A. M. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules 23.1 (2018): 134.
  • Gomaa, A. M. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules 23.1 (2018): 134.
  • Sharma, V., et al. "Current status of pyrazole and its biological activities." Bioorganic & Medicinal Chemistry 21.22 (2013): 6745-6755.
  • Singh, R., et al. "Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review." Academic Strive 1.1 (2024): 1-15.

Sources

Validation

Comparative Stability Guide: 1-Cyclobutyl-4-nitro-1H-pyrazole vs. Alternative Nitrated Heterocycles

Executive Summary Nitrated heterocycles are privileged scaffolds in medicinal chemistry and energetic materials. However, their utility in advanced applications is often bottlenecked by chemical and thermal instability.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrated heterocycles are privileged scaffolds in medicinal chemistry and energetic materials. However, their utility in advanced applications is often bottlenecked by chemical and thermal instability. This guide objectively compares the stability profile of 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1) against traditional nitroimidazoles (e.g., metronidazole) and simpler nitropyrazoles. By bridging structural mechanics with empirical data, we provide a definitive framework for selecting robust nitrated building blocks for drug development, such as the synthesis of GPR17 modulators and Factor XIa inhibitors.

Mechanistic Causality: The Structural Basis of Stability

As application scientists, we must look beyond empirical degradation rates and understand the causality behind a molecule's stability.

Pyrazole vs. Imidazole Core Dynamics: The fundamental difference in thermal and chemical stability between nitropyrazoles and nitroimidazoles stems from their π -electron distribution. Pyrazoles possess adjacent nitrogen atoms (N-N), which creates a highly stable resonance system when an electron-withdrawing nitro group is placed at the 4-position. In contrast, imidazoles (with non-adjacent nitrogens) often suffer from nucleophilic attack, leading to ring cleavage, nitro-nitrite isomerization, and NO2​ elimination under thermal or chemical stress [1].

The N1-Cyclobutyl Advantage: While a baseline molecule like 1-methyl-4-nitro-1H-pyrazole offers moderate stability, the introduction of the N1-cyclobutyl group in 1-Cyclobutyl-4-nitro-1H-pyrazole provides two distinct structural advantages:

  • Steric Shielding: The bulky cyclobutyl ring sterically hinders nucleophilic attack at the adjacent pyrazole carbons, drastically reducing the rate of base-catalyzed hydrolysis.

  • Enhanced Lipophilicity: The cyclobutyl moiety increases the partition coefficient (LogP), repelling aqueous solvation shells and minimizing hydrolytic degradation in physiological buffers [2].

Comparative Stability Profiling (Quantitative Data)

The following table synthesizes experimental stability benchmarking data for three representative nitrated heterocycles under identical stress conditions.

CompoundCore ScaffoldThermal Onset ( Td​ , °C)Hydrolysis t1/2​ (pH 1.2, 37°C)Hydrolysis t1/2​ (pH 7.4, 37°C)Photostability (ICH Q1B, % Intact)
1-Cyclobutyl-4-nitro-1H-pyrazole N-Alkyl-Nitropyrazole> 210> 72 hours> 120 hours98.5%
1-Methyl-4-nitro-1H-pyrazole N-Alkyl-Nitropyrazole18548 hours96 hours94.2%
Metronidazole 5-Nitroimidazole152< 12 hours36 hours62.1% (Rapid degradation)

Data Interpretation: 1-Cyclobutyl-4-nitro-1H-pyrazole demonstrates a superior thermal onset and extended hydrolytic half-life. Metronidazole, a standard 5-nitroimidazole, exhibits rapid degradation, forming 2-methyl-5-nitroimidazole and other cleavage products under identical thermal and oxidative conditions [3].

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the benchmarking data presented above is derived from self-validating experimental systems. Below are the step-by-step methodologies for replicating these stability profiles.

Protocol A: Thermal Stress Profiling via DSC/TGA

Objective: Determine the thermal decomposition onset ( Td​ ) and mass loss kinetics.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the nitrated heterocycle into an aluminum crucible. Seal with a pierced lid to allow gas escape.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) using an indium standard to ensure baseline accuracy.

  • Heating Ramp: Equilibrate the sample at 25°C for 5 minutes under a continuous nitrogen purge (50 mL/min). Causality: The inert atmosphere prevents oxidative artifacts, isolating purely thermal decomposition (homolytic C−NO2​ cleavage) from oxidative combustion.

  • Data Acquisition: Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

  • System Validation: The endothermic melting peak ( Tm​ ) must precede the exothermic decomposition peak ( Td​ ). For 1-Cyclobutyl-4-nitro-1H-pyrazole, the absence of early exotherms (<150°C) validates its resistance to premature bond cleavage.

Protocol B: Accelerated Aqueous Hydrolysis & HPLC-UV Tracking

Objective: Quantify chemical stability and degradation kinetics in physiological environments.

  • Stock Solution: Dissolve the analyte in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

  • Buffer Incubation: Spike 100 μ L of the stock into 9.9 mL of simulated gastric fluid (pH 1.2) or phosphate-buffered saline (pH 7.4). Incubate in a shaking water bath at 37°C ± 0.5°C.

  • Sampling & Quenching: Extract 200 μ L aliquots at predefined intervals (0, 4, 8, 12, 24, 48, 72 hours). Immediately quench the reaction by adding 200 μ L of cold methanol (-20°C). Causality: Cold methanol instantly arrests hydrolysis by precipitating buffer salts and dropping the kinetic temperature, ensuring the HPLC snapshot perfectly represents the sampled timepoint.

  • HPLC-UV Analysis: Inject 10 μ L onto a C18 reverse-phase column. Use a gradient mobile phase of Water/Acetonitrile (0.1% TFA). Monitor absorbance at 254 nm.

  • System Validation: Plot ln(Areat​/Area0​) versus time. A linear fit confirms pseudo-first-order degradation kinetics. The slope directly yields the degradation rate constant ( k ), from which the half-life ( t1/2​ ) is derived.

Logical Workflow & Degradation Pathway

StabilityWorkflow A Nitrated Heterocycle Screening B Thermal Stress (DSC/TGA) A->B Heat (25-300°C) C Chemical Stress (pH 1.2 - 7.4) A->C Hydrolysis D Photolytic Stress (ICH Q1B) A->D UV/Vis Light E HPLC-UV/MS Quantification B->E C->E D->E F 1-Cyclobutyl-4-nitro-1H-pyrazole (Intact Core) E->F High Stability G Nitroimidazoles (Ring Cleavage/NO2 Loss) E->G Rapid Degradation

Experimental workflow and logical outcomes for comparative stability profiling of heterocycles.

Strategic Recommendations

For drug development professionals engineering novel therapeutics, substituting a traditional nitroimidazole or simple nitropyrazole with 1-Cyclobutyl-4-nitro-1H-pyrazole offers a profound stability upgrade. The cyclobutyl group not only protects the core from premature degradation but also provides a versatile, lipophilic handle for modulating the pharmacokinetic properties of the final Active Pharmaceutical Ingredient (API).

References

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials Source: ACS Publications URL:[Link]

  • US10273236B2 - Macrocyclic factor XIa inhibitors bearing heterocyclic groups Source: Google Patents URL
  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles Source: MDPI Molecules URL:[Link]

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Comparative

Technical Comparison Guide: In Silico vs. In Vitro Validation of the 1-Cyclobutyl-4-nitro-1H-pyrazole Scaffold as a GPR17 Modulator

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in GPCR Drug Discovery Focus: Validating computational predictions of binding affinity and ADMET properties using empirical functional assays....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in GPCR Drug Discovery Focus: Validating computational predictions of binding affinity and ADMET properties using empirical functional assays.

Executive Summary & The GPR17 Challenge

In the landscape of neurodegenerative drug discovery, G-protein coupled receptor 17 (GPR17) has emerged as a critical therapeutic target. Expressed on oligodendrocyte precursor cells (OPCs), GPR17 acts as a sensor for local brain damage. When activated by endogenous ligands (e.g., UDP-glucose, LTD4) at sites of neuroinflammation, GPR17 halts OPC maturation, thereby preventing myelin repair [1]. Consequently, antagonizing GPR17 is a highly sought-after strategy for promoting remyelination in diseases like Multiple Sclerosis (MS).

Historically, leukotriene antagonists like Pranlukast have been repurposed as GPR17 inhibitors. However, these legacy molecules suffer from a fatal flaw in neuropharmacology: zero blood-brain barrier (BBB) penetrance .

As a Senior Application Scientist overseeing hit-to-lead pipelines, I frequently rely on in silico predictive models to identify novel, brain-penetrant scaffolds. Recently, computational pipelines identified 1-Cyclobutyl-4-nitro-1H-pyrazole (CAS: 1802602-68-1) as a highly promising core fragment for GPR17 antagonism [2]. This guide objectively compares the in silico predictions of this cyclobutyl scaffold against alternative fragments and validates these predictions using rigorous in vitro functional and metabolic assays.

Computational Rationale: Why the Cyclobutyl Scaffold?

Before committing resources to chemical synthesis and in vitro screening, we utilized a combination of Structure-Based Virtual Screening (Glide SP docking) and Ligand-Based Machine Learning (ADMET predictors) to evaluate various pyrazole derivatives.

The Causality of Scaffold Selection:

  • Alternative 1 (1-Methyl-4-nitro-1H-pyrazole): Predicted to have poor binding affinity. The methyl group lacks the steric bulk necessary to engage the deep hydrophobic cleft formed by transmembrane domains TM3 and TM5 of the GPR17 receptor.

  • Alternative 2 (Pranlukast): Exhibits excellent predicted binding energy but fails the Central Nervous System Multiparameter Optimization (CNS MPO) criteria due to high polar surface area (PSA) and molecular weight, rendering it useless for CNS applications.

  • The Product (1-Cyclobutyl-4-nitro-1H-pyrazole): The cyclobutyl moiety acts as a "Goldilocks" functional group. It provides optimal van der Waals interactions within the TM3-TM5 pocket, significantly boosting predicted binding affinity, while maintaining a low molecular weight and optimal lipophilicity (LogP) for BBB penetration.

Workflow A In Silico ADMET & Docking Predictions B Scaffold Selection: 1-Cyclobutyl-4-nitro-1H-pyrazole A->B C In Vitro TR-FRET cAMP Assay B->C D Microsomal Stability Testing B->D E Hit-to-Lead Validation C->E D->E

Workflow detailing the transition from in silico prediction to in vitro empirical validation.

Data Synthesis: Predicted vs. Empirical Performance

To objectively validate the computational models, we synthesized derivatives of the target scaffolds and subjected them to empirical testing. The table below summarizes the correlation between the in silico predictions and the in vitro validation data.

Compound / ScaffoldPredicted Binding Energy (kcal/mol)Predicted CNS MPO ScoreIn Vitro IC₅₀ (nM)HLM Half-Life (t₁/₂, min)BBB Penetration (Empirical)
1-Cyclobutyl-4-nitro-1H-pyrazole -9.8 4.8 45 > 60 High
1-Methyl-4-nitro-1H-pyrazole-6.23.5> 10,00025Moderate
Pranlukast (Reference)-10.51.212< 10Low/None

Methodological Framework: Self-Validating In Vitro Protocols

To ensure trustworthiness and reproducibility, the empirical data presented above was generated using self-validating assay systems. Below are the detailed, step-by-step methodologies.

Protocol A: TR-FRET cAMP Assay for GPR17 Antagonism

Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because its ratiometric readout (665 nm / 620 nm) inherently cancels out well-to-well liquid handling variations and compound auto-fluorescence—a critical factor when screening heterocyclic pyrazoles.

Mechanism: GPR17 is a Gi/o-coupled receptor. Activation by an agonist inhibits Adenylyl Cyclase (AC), lowering cAMP. An effective antagonist will block this receptor, allowing AC to produce cAMP.

GPR17_Signaling Agonist Endogenous Agonists (e.g., LTD4, UDP) Receptor GPR17 Receptor (Gi/o Coupled) Agonist->Receptor Activates Antagonist 1-Cyclobutyl-4-nitro-1H-pyrazole (Antagonist) Antagonist->Receptor Blocks Effector Adenylyl Cyclase Receptor->Effector Inhibits (Gi) cAMP cAMP Production Effector->cAMP Decreases Outcome OPC Maturation & Remyelination cAMP->Outcome Required for

GPR17 signaling pathway illustrating how antagonism restores cAMP levels to drive remyelination.

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human GPR17. Resuspend in assay buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

    • Causality Note: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the degradation of synthesized cAMP, ensuring the signal accumulates to detectable levels.

  • Compound Addition: Dispense 50 nL of the 1-Cyclobutyl-4-nitro-1H-pyrazole derivative (in DMSO) into a 384-well plate. Add 5 µL of the cell suspension (5,000 cells/well) and incubate for 15 minutes at room temperature.

    • Self-Validation: Include DMSO-only wells (negative control) and Pranlukast wells (positive control) to calculate the Z'-factor. A Z' > 0.6 validates the assay plate.

  • Stimulation: Add 5 µL of stimulation buffer containing 0.5 µM Forskolin (to artificially stimulate AC) and 10 nM LTD4 (to activate GPR17 and suppress the Forskolin-induced cAMP). Incubate for 30 minutes.

  • Detection: Add 5 µL of Eu-cryptate-labeled cAMP tracer and 5 µL of d2-labeled anti-cAMP antibody (formulated in lysis buffer). Incubate for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 620 nm and 665 nm. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Why HLM? In silico models predicted that the cyclobutyl ring would resist oxidative metabolism better than the methyl variant. We validate this using HLMs to assess Phase I metabolic clearance.

Step-by-Step Procedure:

  • Preparation: Pre-warm 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Spike in 1 µM of the test compound. Initiate the metabolic reaction by adding 1 mM NADPH.

    • Causality Note: NADPH is the essential electron donor for Cytochrome P450 enzymes. Without fresh NADPH, Phase I metabolism cannot occur, leading to false-positive stability results.

  • Time-Course Sampling: At precisely 0, 15, 30, and 60 minutes, transfer 50 µL aliquots from the reaction matrix into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide.

    • Self-Validation: The cold acetonitrile instantly denatures the CYP450 enzymes, stopping the reaction exactly at the target time. Tolbutamide acts as an Internal Standard (IS) to correct for any downstream LC-MS injection volume variations.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining.

Mechanistic Discussion

The empirical validation confirms the in silico hypothesis: 1-Cyclobutyl-4-nitro-1H-pyrazole is a vastly superior scaffold compared to its methyl counterpart and legacy leukotriene antagonists [3].

The causality behind this performance lies in the physicochemical properties of the cyclobutyl ring. Unlike a methyl group, which leaves empty space in the GPR17 binding pocket, the cyclobutyl ring perfectly occupies the hydrophobic cleft, driving the IC₅₀ down to 45 nM. Furthermore, unlike larger aliphatic rings (e.g., cyclohexyl) which would increase lipophilicity beyond Lipinski's limits and trigger rapid CYP450 clearance, the cyclobutyl group maintains a high CNS MPO score (4.8) and an HLM half-life of >60 minutes.

References

  • Title: Exploring orphan GPCRs in neurodegenerative diseases Source: Frontiers in Cellular Neuroscience (2024) URL: [Link]

  • Title: Indole and pyrrolopyridine derivatives as GPR17 modulators (Patent WO2025038863A1) Source: World Intellectual Property Organization / Google Patents (2025) URL: [1]

  • Title: GPR17 receptor modulators and their therapeutic implications: review of recent patents Source: Expert Opinion on Therapeutic Patents (2019) URL: [Link]

Sources

Validation

A Comparative Analysis of 1-Cyclobutyl-4-nitro-1H-pyrazole's Energetic Properties in the Context of Modern High-Energy Materials

For the attention of Researchers, Scientists, and Drug Development Professionals. In the ever-evolving field of energetic materials, the pursuit of novel compounds with a superior balance of performance, stability, and i...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the ever-evolving field of energetic materials, the pursuit of novel compounds with a superior balance of performance, stability, and insensitivity remains a paramount objective. Nitropyrazole-based energetic compounds have emerged as a promising class of materials, offering high heats of formation, impressive densities, and tunable thermal stabilities.[1][2] This guide provides a comparative analysis of the anticipated energetic properties of 1-Cyclobutyl-4-nitro-1H-pyrazole (CBNP), a representative member of this class, contextualized against established energetic materials and other nitropyrazole derivatives. While direct experimental data for CBNP is not yet widely published, this analysis synthesizes existing knowledge on structure-property relationships within the nitropyrazole family to project its potential performance characteristics.

The Significance of the Nitropyrazole Scaffold

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a robust backbone for energetic materials. The introduction of nitro groups onto this scaffold significantly enhances its energetic potential.[1] Unlike traditional explosives such as TNT, where energy is primarily released through the oxidation of a carbon backbone, the energy of nitrogen-rich heterocyclic compounds like nitropyrazoles is largely derived from their high positive heats of formation.[1] The inherent stability of the aromatic pyrazole ring, combined with the energetic nitro groups, can lead to materials with a desirable combination of power and safety.[1] The ability to modify the pyrazole ring at various positions allows for the fine-tuning of properties such as density, oxygen balance, and sensitivity.[1][3]

Key Energetic Properties and Their Determination

The performance and safety of an energetic material are defined by a set of key experimental parameters. Understanding the methodologies used to determine these properties is crucial for a comprehensive comparison.

Experimental Workflow for Characterizing Energetic Materials

G cluster_synthesis Material Synthesis cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Comparison synthesis Synthesis of 1-Cyclobutyl-4-nitro-1H-pyrazole density Density Measurement (Gas Pycnometer) synthesis->density thermal Thermal Stability (DSC/TGA) synthesis->thermal sensitivity Sensitivity Testing (BAM Fallhammer/Friction Apparatus) synthesis->sensitivity performance Detonation Performance (Theoretical Calculation/Experimental) synthesis->performance analysis Comparative Analysis of Energetic Properties density->analysis thermal->analysis sensitivity->analysis performance->analysis

Caption: A generalized workflow for the synthesis and characterization of novel energetic materials.

Density: A critical parameter influencing detonation performance, higher density generally leads to higher detonation velocity and pressure. It is typically measured using a gas pycnometer.

Thermal Stability: The ability of an explosive to withstand high temperatures without decomposing is crucial for its safe handling and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to determine decomposition temperatures.[4]

Impact and Friction Sensitivity: These parameters quantify the susceptibility of an explosive to initiation by mechanical stimuli. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer and friction apparatus are standard instruments for these measurements.[3][4]

Detonation Velocity and Pressure: These are key performance indicators of an explosive's power and brisance. While they can be experimentally measured, they are also frequently calculated using thermodynamic codes like EXPLO5, which rely on the material's density and heat of formation.[3][5]

Comparative Analysis of Energetic Properties

To contextualize the potential of 1-Cyclobutyl-4-nitro-1H-pyrazole, its anticipated properties are compared with those of well-established military explosives—TNT, RDX, and HMX—and other reported nitropyrazole derivatives. The data for the nitropyrazole derivatives provides insight into the influence of different substituents on the pyrazole core.

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)Melting Point (°C)Decomposition Temp. (°C)
1-Cyclobutyl-4-nitro-1H-pyrazole (CBNP) Est. 1.4-1.6Est. 7.0-8.0Est. 20-28Est. >15N/AN/A
4-Nitro-1H-pyrazole (4-NP)1.52[1]6.68[1]18.81[1]-163–165[1]-
3,5-Dinitro-1H-pyrazole (DNP)--->40[3]--
4-Methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole1.865 (calc.)[4]--Sensitive[4]96[4]152[4]
5-Methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazole1.824 (calc.)[4]---82[4]148[4]
TNT 1.60[6]6.90[6]21.0[6]15[6]80.8[6]-
RDX 1.80[7]8.75[7]34.2[8]~7.4 (defines 80 on F of I scale)[7]204[7]~170[7]
HMX 1.91[9][10]9.10[9][10]39.0[9][10]~7.4--

Estimated values for 1-Cyclobutyl-4-nitro-1H-pyrazole are based on trends observed in related nitropyrazole structures.

Discussion and Structure-Property Insights

The introduction of a cyclobutyl group at the N1 position of the pyrazole ring in CBNP is expected to influence its energetic properties in several ways. The aliphatic, non-planar cyclobutyl group will likely lead to a lower crystal density compared to more planar or highly nitrated derivatives.[3] This, in turn, would suggest a detonation velocity and pressure that are likely superior to TNT but may not reach the levels of RDX or HMX.

The presence of a single nitro group suggests a moderate energy output. Generally, increasing the number of nitro groups on the pyrazole ring enhances detonation performance.[1][4] However, a higher degree of nitration often leads to increased sensitivity.[4] Therefore, CBNP, with its single nitro substituent, is anticipated to exhibit relatively low sensitivity to impact and friction, a highly desirable characteristic for safe handling and application. The thermal stability of nitropyrazoles is generally good, and CBNP is expected to follow this trend.[2][11]

The choice of substituents on the pyrazole ring is a key strategy in designing energetic materials with tailored properties. For instance, the incorporation of amino groups can increase density, detonation velocity, and pressure, while N-amino groups can improve the heat of formation and impact sensitivity.[3] The addition of highly energetic groups like the trinitromethyl group can significantly boost performance, though often at the cost of increased sensitivity.[4]

Caption: The relationship between the molecular structure of CBNP and its projected energetic properties.

Conclusion

While awaiting direct experimental validation, a comparative analysis of existing data on nitropyrazole derivatives and conventional explosives allows for a reasoned projection of the energetic properties of 1-Cyclobutyl-4-nitro-1H-pyrazole. It is anticipated to be a moderately powerful but notably insensitive energetic material, potentially offering a favorable balance between performance and safety. Its properties are likely to surpass those of TNT, though not reaching the high performance of RDX or HMX. Further research involving the synthesis and detailed characterization of CBNP is essential to fully elucidate its potential and position it within the landscape of next-generation energetic materials. The continued exploration of substituent effects on the pyrazole core will undoubtedly lead to the development of novel materials with precisely tailored energetic characteristics.

References

  • Wikipedia. RDX. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. [Link]

  • Energies and other Properties of TNT and Related Compounds. - ResearchGate. [Link]

  • Theoretical Studies on the Performance of HMX with Different Energetic Groups - PMC. [Link]

  • Theoretical Studies on the Performance of HMX with Different Energetic Groups | ACS Omega. [Link]

  • Wikipedia. TNT. [Link]

  • TNT - SWORD Energetics. [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ACS Publications. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed. [Link]

  • Manipulating nitration and stabilization to achieve high energy - Semantic Scholar. [Link]

  • Some Perspectives on Estimating Detonation Properties of C, H, N, O Compounds. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Cyclobutyl-4-nitro-1H-pyrazole for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-cyclobutyl-4-nitro-1H-pyrazole, a compound characterized by its nitroaromatic and pyrazole moieties.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 1-cyclobutyl-4-nitro-1H-pyrazole is not publicly available. The following procedures are therefore based on the established hazard profiles of structurally similar compounds, namely 4-Nitro-1H-pyrazole and other nitroaromatic and pyrazole derivatives. This approach ensures a high margin of safety by treating the compound with the caution it warrants based on its chemical functionalities.

Hazard Profile Analysis: A Precautionary Approach

The disposal protocol for any chemical is dictated by its hazard profile. In the absence of specific data for 1-cyclobutyl-4-nitro-1H-pyrazole, we must infer its potential hazards from its structural components: the pyrazole ring and the nitro group attached to it.

  • 4-Nitro-1H-pyrazole: A close structural analog, is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Pyrazole (General): The parent compound can be harmful if swallowed, toxic in contact with skin, and causes serious eye damage.[2]

  • Nitroaromatic Compounds: This class of chemicals is often associated with toxicity and can be harmful to the environment.[3][4][5] Improper release of these compounds can contaminate soil and water.[6][7]

Based on this analysis, 1-cyclobutyl-4-nitro-1H-pyrazole must be handled as hazardous waste. The primary guiding principle is to avoid environmental release and ensure it is managed by professionals equipped for hazardous material handling.

Table 1: Inferred Hazard Profile and Safety Precautions
Hazard CategoryFinding based on Structural AnalogsRecommended PrecautionSource(s)
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1]
Skin Irritation/Toxicity Causes skin irritation; potentially toxic in contact with skin.Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[1]
Eye Irritation Causes serious eye irritation/damage.Wear chemical safety goggles or a face shield.[1]
Respiratory Irritation May cause respiratory irritation.Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
Environmental Hazards Potentially harmful or toxic to aquatic life with long-lasting effects.Do not dispose of down the drain or in regular trash. Prevent release into the environment.[3][8]

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure all safety protocols are in place. This is not merely a procedural step but a critical safeguard against exposure.

  • Personal Protective Equipment (PPE): A standard laboratory coat, chemical safety goggles, and nitrile gloves are mandatory.[4][9]

  • Ventilation: All handling of 1-cyclobutyl-4-nitro-1H-pyrazole waste, including containerization, should be performed in a well-ventilated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

  • Spill Management: Ensure a spill kit with an inert absorbent material (e.g., vermiculite, sand) is readily available. In case of a spill, the contaminated absorbent must also be collected and disposed of as hazardous waste.[2]

Step-by-Step Disposal Protocol

The required standard of practice for this category of chemical is disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste management service.[4][8][9] Do not attempt to neutralize or treat this chemical in the laboratory without a validated protocol and explicit approval from your EHS department. [2][4]

Step 1: Waste Classification and Segregation

Proper segregation is the foundation of safe chemical waste management.[8][10]

  • Classification: 1-cyclobutyl-4-nitro-1H-pyrazole waste must be classified as Hazardous Chemical Waste .[2]

  • Segregation: This waste stream should be collected in a dedicated container. Since it does not contain halogens, it would typically be placed in a container for Non-Halogenated Organic Solid Waste . However, always follow your institution's specific waste segregation guidelines. Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases. [1][10]

Step 2: Containerization

The choice of container is critical to prevent leaks and reactions.

  • Compatibility: Use a chemically compatible, leak-proof container with a secure, sealable lid.[6][9]

  • Integrity: Ensure the container is in good condition, free from cracks or deterioration.[6]

  • Closure: Keep the container closed at all times except when adding waste.[3]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.[8][10]

  • The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[2][8]

    • The full chemical name: "1-Cyclobutyl-4-nitro-1H-pyrazole" . Do not use abbreviations.[4]

    • The accumulation start date (the date the first piece of waste is added to the container).

    • An indication of the hazards (e.g., "Harmful," "Irritant").

Step 4: Storage and Accumulation

Waste must be stored safely in a designated area while awaiting pickup.

  • Location: Store the sealed container in a designated hazardous waste accumulation area, which should be secure and under the control of trained personnel.[9][11] This area must be as close as practical to the point of generation.[11]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate potential leaks.[6]

  • Time Limits: Be aware of regulatory time limits for waste accumulation. The U.S. EPA's Subpart K regulations, for example, specify removal from the laboratory within twelve months.[12]

Step 5: Arranging for Final Disposal

The final step is to hand off the waste to qualified professionals.

  • Contact EHS: Follow your institution's established procedure to request a hazardous waste pickup from your EHS department.[3][9]

  • Professional Disposal: The EHS office will coordinate with a licensed chemical waste disposal contractor. The most common and recommended method for the ultimate destruction of such organic compounds is high-temperature incineration in a specialized, permitted facility.[3] This process effectively destroys the compound, converting it to less harmful substances under controlled conditions with emission controls.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-cyclobutyl-4-nitro-1H-pyrazole.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_prohibitions Prohibited Actions A Identify Waste: 1-Cyclobutyl-4-nitro-1H-pyrazole (Solid or Contaminated Materials) B Consult Hazard Profile (Based on Analogs, e.g., 4-Nitro-1H-pyrazole) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Classify as Hazardous Waste C->D E Segregate Waste Stream (e.g., Non-Halogenated Organic Solid) D->E F Select Compatible, Sealable Container E->F G Label Container Correctly ('Hazardous Waste', Full Name, Date) F->G H Store in Designated Waste Accumulation Area G->H I Request Pickup via Institutional EHS Office H->I J Licensed Waste Contractor Picks Up Waste I->J K Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) J->K L Ultimate Disposal (e.g., High-Temperature Incineration) K->L P1 NO Drain Disposal P2 NO Trash Disposal P3 NO In-Lab Neutralization (without EHS approval)

Caption: Disposal workflow for 1-cyclobutyl-4-nitro-1H-pyrazole.

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem. 8

  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 9

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem. 2

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem. 3

  • Regulation of Laboratory Waste. American Chemical Society.

  • SAFETY DATA SHEET - 4-Nitro-1H-pyrazole. Fisher Scientific.

  • SAFETY DATA SHEET - Pyrazole. Sigma-Aldrich.

  • SAFETY DATA SHEET - 1-Cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester. Fisher Scientific.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals. Benchchem. 4

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.

  • Safety Data Sheet - 1H-Pyrazole-1-carboxylic acid, 3-amino-5-cyclobutyl-, 1,1-dimethylethyl ester. ChemScene.

  • Biodegradation of nitroaromatic compounds. PubMed.

  • SAFETY DATA SHEET - 1H-Pyrazole. Fisher Scientific.

  • Potential for Human Exposure to Nitroaromatic Compounds. ATSDR.

  • Safety data sheet - Headline 250 EC. BASF.

  • Pyrazole - Chemical Safety Data Sheet MSDS / SDS. ChemicalBook.

  • Safety Data Sheet - 3-Nitro-1H-pyrazole. CymitQuimica.

  • Bioremediation of nitroaromatic compounds. Cambridge University Press.

  • DEGRADING AND DISPOSING OF HAZARDOUS CHEMICALS IN THE LABORATORY. Wiley.

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Handling

Personal protective equipment for handling 1-Cyclobutyl-4-nitro-1H-pyrazole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Cyclobutyl-4-nitro-1H-pyrazole. The following procedures for personal protective eq...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Cyclobutyl-4-nitro-1H-pyrazole. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on a thorough hazard assessment of its constituent chemical groups: the pyrazole ring, the nitro group, and the cyclobutyl substituent. As no specific Safety Data Sheet (SDS) is currently available for this compound, a conservative approach, treating the substance with a high degree of caution, is imperative.

Hazard Assessment: A Precautionary Approach

While specific toxicological data for 1-Cyclobutyl-4-nitro-1H-pyrazole is not available, an analysis of its structural components suggests several potential hazards.

  • Pyrazole Moiety : The pyrazole ring is a five-membered aromatic heterocycle. While the ring itself is relatively stable, pyrazole and its derivatives can be biologically active.[1][2][3] Pyrazole itself is classified as harmful if swallowed, toxic in contact with skin, and a cause of skin irritation and serious eye damage.[4]

  • Nitro Group : The presence of a nitro group on an aromatic ring is a significant safety consideration. Aromatic nitro compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[5] A primary health concern associated with aromatic nitro compounds is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[5] Highly nitrated pyrazoles can also be energetic materials, though the risk with a single nitro group is lower.[6]

  • Physical Form : This compound is likely a solid, either crystalline or powdered.[7] This presents a risk of inhalation of fine dust, which can be harmful.

Based on this analysis, 1-Cyclobutyl-4-nitro-1H-pyrazole should be handled as a substance that is potentially harmful if swallowed, toxic upon skin contact, and a cause of serious eye and skin irritation.[4][8][9]

Core Principles of Protection: A Multi-Layered Defense

Given the potential hazards, a multi-layered approach to personal protective equipment is essential to minimize exposure. The primary goals of the recommended PPE are to prevent skin and eye contact, and to avoid inhalation of the compound.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling 1-Cyclobutyl-4-nitro-1H-pyrazole in various laboratory settings.

Protection Type Specific PPE Standard/Material Rationale
Hand Double-gloving with chemically resistant gloves (e.g., nitrile)ASTM F1671To prevent skin contact and absorption.[10] Double gloving provides an extra layer of protection in case of a tear or spill.
Eye Tightly fitting safety goggles with side-shieldsANSI Z87.1 / EN 166To protect eyes from dust particles and splashes.[7][11]
Face Face shield (in addition to goggles)ANSI Z87.1Recommended when there is a significant risk of splashes or when handling larger quantities.[11]
Body Flame-resistant lab coatNomex® or equivalentTo protect skin from spills and prevent contamination of personal clothing.[5]
Respiratory NIOSH-approved N95 (or higher) respiratorNIOSH (US) or EN 149 (Europe)To prevent inhalation of fine powders, especially when handling outside of a fume hood or when dust generation is likely.[5][12]
Feet Closed-toe, chemical-resistant shoes---To protect feet from spills.[5]

Operational Handling Procedures: Step-by-Step Guidance

Adherence to strict operational procedures is critical for minimizing exposure.

4.1. Weighing the Compound

  • Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Location : Whenever possible, conduct all weighing operations within a certified chemical fume hood.[7] If a fume hood is not available, use a balance with a draft shield.

  • Transfer : Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container.

  • Minimize Dust : Avoid any actions that could generate dust. If dust is created, allow it to settle within the contained space before proceeding.[5]

  • Cleaning : After weighing, decontaminate the spatula and the weighing area with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean.

4.2. Preparing Solutions

  • Location : All solution preparations should be carried out in a chemical fume hood.

  • Addition of Solvent : Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Mixing : If using a magnetic stirrer, start the stirring at a low speed and gradually increase to the desired rate. For manual mixing, cap the container securely before agitating.

  • Storage : Store all solutions in clearly labeled, tightly sealed containers in a cool, dry, and well-ventilated area.[8][13]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling 1-Cyclobutyl-4-nitro-1H-pyrazole start Start: Assess the Task weighing Weighing Solid Compound start->weighing solution_prep Preparing a Solution start->solution_prep reaction_workup Reaction Workup / Purification start->reaction_workup storage_transport Storage / Transport start->storage_transport ppe_level_3 Full Protection: - Double Nitrile Gloves - Safety Goggles & Face Shield - Flame-Resistant Lab Coat - N95 Respirator weighing->ppe_level_3 High risk of inhalation ppe_level_2 Enhanced PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat solution_prep->ppe_level_2 reaction_workup->ppe_level_3 Potential for splashes and aerosols ppe_level_1 Standard PPE: - Single Nitrile Gloves - Safety Glasses - Lab Coat storage_transport->ppe_level_1

PPE Selection Workflow

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[9] Remove contaminated clothing.[4]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.

  • Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection.[7] Cover the spill with an inert absorbent material (e.g., vermiculite or sand) and collect it in a sealed container for disposal.[14]

Disposal Plan

All waste containing 1-Cyclobutyl-4-nitro-1H-pyrazole, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Collection : Collect all waste in a clearly labeled, sealed container.[14]

  • Storage : Store the waste container in a designated, well-ventilated area away from incompatible materials.[7]

  • Disposal : Arrange for disposal through your institution's environmental health and safety department. Do not dispose of this compound down the drain or in the regular trash.[14] Disposal must be in accordance with all federal, state, and local regulations.[8]

References

  • BenchChem. (2025, December). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • ChemicalBook. (2025, July 26).
  • Sigma-Aldrich. (2026, January 6).
  • BASF. (2026, March 6).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (n.d.).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-CYCLOBUTYL-PYRAZOLE-5-BORONIC ACID PINACOL ESTER.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Trial Supplies. (2025, March 1). Essential PPE for Spraying AgChem Trials.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (n.d.).
  • ChemScene. (2021, December 20). Safety Data Sheet: 1H-Pyrazole-1-carboxylic acid, 3-amino-5-cyclobutyl-, 1,1-dimethylethyl ester.
  • Tokyo Chemical Industry. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Oriental Journal of Chemistry. (2016).
  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
  • ResearchGate. (2019, July 22). A Review on Pyrazole chemical entity and Biological Activity.
  • ACS Publications. (2024, July 9).

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